2,6-bis(6-bromopyridin-2-yl)pyridine
Description
Properties
IUPAC Name |
2,6-bis(6-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3/c16-14-8-2-6-12(19-14)10-4-1-5-11(18-10)13-7-3-9-15(17)20-13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMBATDYUCQLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC(=CC=C2)Br)C3=NC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401022 | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-66-3 | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6''-Dibromo-2,2':6',2''-terpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Formation of 2,6-bis(6-bromopyridin-2-yl)pyridine: A Mechanistic and Methodological Guide
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 2,6-bis(6-bromopyridin-2-yl)pyridine, a crucial building block in supramolecular chemistry and materials science. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of the reaction mechanisms, experimental protocols, and comparative analysis of synthetic strategies. The primary focus is on the versatile Kröhnke pyridine synthesis, with additional discussion on alternative methodologies such as transition-metal-catalyzed cross-coupling reactions. This guide aims to equip the reader with a comprehensive understanding of the causality behind experimental choices and to provide a robust framework for the successful synthesis of this important terpyridine ligand.
Introduction: The Significance of this compound
The terpyridine scaffold is a cornerstone in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. The specific derivative, this compound, offers strategically positioned bromine atoms that serve as versatile handles for further functionalization through cross-coupling reactions. This attribute makes it an invaluable precursor for the synthesis of complex ligands, functional materials, and metallopolymers with tailored electronic and photophysical properties. A thorough understanding of its formation is therefore paramount for the advancement of these fields.
This guide will primarily focus on the most adaptable and widely employed method for the synthesis of substituted terpyridines: the Kröhnke pyridine synthesis.[1] The mechanistic intricacies of this reaction will be dissected to provide a foundational understanding of the principles governing the formation of the terpyridine core.
Primary Synthetic Pathway: The Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a powerful and convergent method for the preparation of substituted pyridines.[2] In the context of this compound, a variation of the Kröhnke synthesis is employed, which involves the reaction of two equivalents of a 2-acetylpyridine derivative with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[3]
The key precursor for the synthesis of the target molecule is 6-bromo-2-acetylpyridine . This starting material can be synthesized from 2,6-dibromopyridine via a nucleophilic substitution reaction with the enolate of acetaldehyde, followed by oxidation, or more directly through a reaction with N,N-dimethylacetamide after lithiation of 2,6-dibromopyridine.[4]
The Kröhnke Reaction Mechanism: A Step-by-Step Elucidation
The formation of the central pyridine ring in this compound via the Kröhnke methodology is a cascade of classical organic reactions. The process is initiated by the in-situ formation of an α,β-unsaturated ketone (a chalcone analogue).
-
Enolate Formation and Aldol Condensation: The reaction commences with the deprotonation of 6-bromo-2-acetylpyridine at the methyl group by a base (e.g., hydroxide) to form an enolate. This enolate then undergoes an aldol condensation with a suitable aldehyde, which in a one-pot synthesis of an unsubstituted central pyridine ring, can be formaldehyde or its equivalent. For a more controlled synthesis, a pre-formed α,β-unsaturated ketone can be used.
-
Michael Addition: A second molecule of the 6-bromo-2-acetylpyridine enolate acts as a Michael donor and adds to the β-position of the in-situ generated α,β-unsaturated ketone. This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate.
-
Cyclization and Dehydration: The 1,5-dicarbonyl intermediate then reacts with a source of ammonia, such as ammonium acetate. The ammonia attacks one of the carbonyl groups to form a hemiaminal, which quickly dehydrates to an imine. A subsequent intramolecular attack of the enamine tautomer on the remaining carbonyl group leads to a cyclic hemiaminal.
-
Aromatization: The final step involves the elimination of water from the cyclic intermediate to afford the stable, aromatic central pyridine ring, yielding the desired this compound.
Diagram of the Kröhnke Synthesis Mechanism:
Caption: Kröhnke synthesis pathway for terpyridine formation.
Alternative Synthetic Strategies
While the Kröhnke synthesis is a robust method, other strategies can be employed for the synthesis of this compound, primarily through transition-metal-catalyzed cross-coupling reactions.
Stille and Suzuki Cross-Coupling Reactions
These methods involve the coupling of a di-functionalized central pyridine ring with two equivalents of a functionalized outer pyridine ring. For the synthesis of the target molecule, this could involve:
-
Stille Coupling: The reaction of 2,6-bis(tributylstannyl)pyridine with two equivalents of 2,6-dibromopyridine in the presence of a palladium catalyst.[5]
-
Suzuki Coupling: The reaction of pyridine-2,6-diboronic acid or its ester with two equivalents of 2,6-dibromopyridine, also catalyzed by a palladium complex.
The primary advantage of these methods is their modularity, allowing for the synthesis of unsymmetrical terpyridines. However, they often require the synthesis of organometallic or boronic acid precursors, which can add steps to the overall synthetic sequence.
Diagram of Cross-Coupling Strategies:
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- 5. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
An In-Depth Technical Guide to the Chemical Properties of 2,6-bis(6-bromopyridin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-bis(6-bromopyridin-2-yl)pyridine, a halogenated terpyridine analogue. We will delve into its synthesis, core chemical properties, and explore its burgeoning applications in materials science and drug discovery. The insights provided herein are grounded in established synthetic methodologies and spectroscopic analysis, offering a robust resource for researchers in the field.
Introduction: The Significance of a Brominated Terpyridine Scaffold
2,2':6',2''-Terpyridine (tpy) and its derivatives are a cornerstone of coordination chemistry, prized for their ability to form stable, well-defined complexes with a wide array of metal ions.[1][2] The introduction of halogen atoms, specifically bromine, onto the terminal pyridine rings of the terpyridine scaffold, as in this compound, imparts unique chemical reactivity and modulates the electronic properties of the ligand. These bromine substituents serve as versatile synthetic handles for further functionalization through various cross-coupling reactions, enabling the construction of complex supramolecular architectures and novel functional materials.[1][3] Furthermore, the presence of bromine can influence the photophysical and electrochemical properties of the resulting metal complexes, making this class of compounds highly attractive for applications in catalysis and optoelectronics.[1][4] In the context of drug development, halogenated organic molecules often exhibit enhanced biological activity, and the terpyridine core itself has been investigated for its anticancer properties.[5]
Synthesis and Mechanistic Considerations
The synthesis of this compound can be strategically achieved through palladium-catalyzed cross-coupling reactions. The Stille coupling, which involves the reaction of an organostannane with an organic halide, presents a robust and versatile method for the formation of the crucial C-C bonds in the terpyridine framework.[6]
Proposed Synthetic Pathway: A Stille Cross-Coupling Approach
A plausible and efficient route to the target molecule involves a twofold Stille coupling reaction between 2,6-bis(tributylstannyl)pyridine and two equivalents of 2,6-dibromopyridine. The organotin reagent, 2,6-bis(tributylstannyl)pyridine, can be prepared from 2,6-dibromopyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride.
Caption: Proposed synthetic pathway for this compound via a Stille cross-coupling reaction.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,6-bis(tributylstannyl)pyridine
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add 2,6-dibromopyridine (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (2.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. The reaction mixture will typically turn a deep color, indicating the formation of the dilithiated intermediate.
-
After stirring for 1-2 hours at -78 °C, add tributyltin chloride (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2,6-bis(tributylstannyl)pyridine.
Step 2: Synthesis of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2,6-bis(tributylstannyl)pyridine (1.0 eq), 2,6-dibromopyridine (2.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%).
-
Add anhydrous and degassed toluene or another suitable solvent.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride to remove the tin byproducts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Physicochemical Properties
The chemical and physical properties of this compound are dictated by its terpyridine core and the presence of the terminal bromine atoms.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Br₂N₃ | [7] |
| Molecular Weight | 391.06 g/mol | [7] |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Melting Point | 257-263 °C | [8] |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene), with limited solubility in polar protic solvents. | Inferred from the structure |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be complex due to the coupling between the protons on the three pyridine rings. The protons on the central pyridine ring will likely appear as a triplet and a doublet. The protons on the terminal brominated pyridine rings will each show a set of doublets and a triplet, with chemical shifts influenced by the electron-withdrawing effect of the bromine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for the 15 carbon atoms of the terpyridine framework. The carbons attached to the bromine atoms are expected to appear at a characteristic upfield chemical shift compared to their non-brominated analogues.
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will be accompanied by M+2 and M+4 peaks with relative intensities of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]
Reactivity and Applications
The bromine atoms on the terminal pyridine rings of this compound are the primary sites of reactivity, making it a valuable building block for more complex molecules.
Coordination Chemistry and Catalysis
As a terpyridine derivative, this compound is an excellent tridentate ligand for a wide range of transition metals, including iron, ruthenium, cobalt, nickel, and copper.[2][3] The resulting metal complexes can exhibit interesting catalytic, photophysical, and electrochemical properties.[3][4] The electron-withdrawing nature of the bromine atoms can modulate the redox potential of the metal center, which is a key parameter in designing catalysts for various organic transformations, such as oxidation, reduction, and cross-coupling reactions.[4]
Caption: Formation of a metal complex with the brominated terpyridine ligand.
Supramolecular Chemistry and Materials Science
The bromine atoms provide synthetic handles for post-complexation modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the construction of intricate supramolecular assemblies, polymers, and functional materials. For instance, coupling with arylboronic acids can lead to extended π-conjugated systems with tailored photoluminescent properties, which are of interest for applications in organic light-emitting diodes (OLEDs).[10][11]
Drug Development and Medicinal Chemistry
Halogenated heterocyclic compounds are a prominent feature in many pharmaceuticals.[12] The bromine atoms in this compound can potentially enhance its biological activity through several mechanisms, including improved membrane permeability and metabolic stability. Terpyridine-metal complexes have been investigated for their anticancer properties, and the ability to further functionalize the ligand via the bromine atoms opens up avenues for developing targeted drug delivery systems.[5][13]
Conclusion
This compound is a versatile and valuable compound in the fields of coordination chemistry, materials science, and drug discovery. Its synthesis, achievable through robust cross-coupling methodologies, provides access to a scaffold that combines the strong chelating properties of the terpyridine core with the synthetic versatility of the terminal bromine substituents. This unique combination allows for the rational design and synthesis of a wide range of functional molecules with tailored electronic, photophysical, and biological properties. As research in these areas continues to advance, the importance of halogenated terpyridine ligands like this compound is set to grow.
References
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- Selected Terpy‐Cu complexes with halogen or pseudo‐halogen as ancillary ligands.
- Terpyridine‐based ligands with biological activity.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL not available)
- Application Notes: Regioselective Stille Coupling of 3-Bromo-2-chloropyridine for Pharmaceutical and Materials Science Intermedi - Benchchem. (URL not available)
- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PubMed Central. (2024-07-08)
- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine - Benchchem. (URL not available)
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- Crystal Structure Analysis of 2,6-Bis(2-benzimidazolyl)pyridine: A Technical Guide for Researchers - Benchchem. (URL not available)
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- Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PubMed Central. (URL not available)
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Deriv
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Deriv
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- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
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- Synthesis and structures of brominated terpyridine-containing monomers...
- Suzuki Coupling - Organic Chemistry Portal. (URL not available)
- Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln.
- Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene - Lookchem. (URL not available)
- 6,6''-Dibromo-2,2':6',2''-terpyridine 90 100366-66-3 - Sigma-Aldrich. (URL not available)
- Terpyridines as promising antitumor agents: an overview of their discovery and development. (2021-12-20)
- Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin - MSU Chemistry. (URL not available)
- (PDF) Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)
- 100366-66-3 | 6,6''-Dibromo-2,2':6',2''-terpyridine | ChemScene. (URL not available)
- Pyridine, 3-bromo- - the NIST WebBook. (URL not available)
- Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02)
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL not available)
- mass spectra - the M+2 peak - Chemguide. (URL not available)
- Efficient Preparative Rentes to 6,6′-Dibromo-2-2′-bipyridine and 6-Bromo-2,2′. (2006-10-24)
- 10495-73-5 | 6-Bromo-2,2'-bipyridyl - ChemScene. (URL not available)
- Pyridine, 3-bromo- - the NIST WebBook. (URL not available)
- 6,6′′-Dibromo-2,2′:6′,2′′-terpyridine, CAS 100366-66-3 - Santa Cruz Biotechnology. (URL not available)
- 6-Bromo-2,2'-bipyridine - XIAMEN EQUATION CHEMICAL CO.,LTD. (URL not available)
- Application Notes and Protocols for the Fabrication of OLEDs Using Terpyridine-Based Emitters - Benchchem. (URL not available)
- Relative binding strength of terpyridine model complexes under matrix-assisted laser desorption/ionization mass spectrometry conditions | Request PDF - ResearchG
- Silver‐Based Terpyridine Complexes as Antitumor Agents - Universidad de Zaragoza. (URL not available)
- Solution-Processed OLED Based on a Mixed-Ligand Europium Complex - MDPI. (URL not available)
- Optimising the luminescence of platinum(II) complexes and their application in organic light emitting devices (OLEDs)
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- 1.3: Mass Spectrometry additional details - Chemistry LibreTexts. (2022-01-16)
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A Technical Guide to the Spectroscopic Characterization of 2,6-bis(6-bromopyridin-2-yl)pyridine
Introduction and Rationale
2,6-bis(6-bromopyridin-2-yl)pyridine belongs to the family of terpyridine-like ligands, which are of significant interest due to their strong chelating properties with a wide range of metal ions. The terminal bromine atoms serve as versatile synthetic handles for further functionalization via cross-coupling reactions, enabling the construction of complex macromolecular architectures, functional materials, and metallodrugs.
Given its pivotal role as a precursor, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this characterization. This guide provides a self-validating workflow, detailing not just the methods for data acquisition but also the foundational principles for interpreting the resulting spectra. By understanding the expected outcomes, researchers can efficiently validate their synthetic products and troubleshoot unexpected results.
Proposed Synthetic Approach: Palladium-Catalyzed Stille Coupling
The most logical and widely employed method for coupling pyridine rings is through palladium-catalyzed cross-coupling reactions. A Stille coupling between 2,6-dibromopyridine and an appropriate organostannane derivative of 2-bromopyridine offers a high-yielding and reliable route.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq.), Pd(PPh₃)₄ (0.05 eq.), and anhydrous toluene (10 mL/mmol of 2,6-dibromopyridine).
-
Reagent Addition: Add 2-bromo-6-(tributylstannyl)pyridine (2.2 eq.) to the mixture via syringe. The use of a slight excess of the organostannane ensures the complete consumption of the dibromopyridine starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Spectroscopic Characterization Workflow
The following diagram outlines the logical flow for the comprehensive analysis and validation of the synthesized compound.
Caption: Workflow for Synthesis and Spectroscopic Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure in solution. The symmetry of this compound simplifies its expected spectra, providing a clear fingerprint for identification.
¹H NMR Spectroscopy
Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift). Electronegative atoms (N, Br) and aromatic ring currents cause predictable deshielding effects, shifting signals downfield. The number of adjacent, non-equivalent protons determines the splitting pattern (multiplicity).
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.4 - 8.6 | Doublet (d) | 2H | H-3', H-5' | Protons on the central pyridine ring, adjacent to the nitrogen of the outer rings, experiencing strong deshielding. |
| ~7.8 - 8.0 | Triplet (t) | 1H | H-4' | Proton on the central pyridine ring, coupled to H-3' and H-5'. |
| ~7.6 - 7.8 | Triplet (t) | 2H | H-4, H-4'' | Protons on the terminal pyridine rings, coupled to two adjacent protons. |
| ~7.4 - 7.6 | Doublet (d) | 2H | H-5, H-5'' | Protons adjacent to the bromine atom, deshielded by its inductive effect. |
| ~8.2 - 8.4 | Doublet (d) | 2H | H-3, H-3'' | Protons adjacent to the inter-ring C-C bond, deshielded by ring currents. |
Note: The exact chemical shifts are predictions. Data from related structures like 2-bromopyridine and 2,6-disubstituted pyridines support these assignments.[1][2]
¹³C NMR Spectroscopy
Causality: The chemical shift of a carbon atom is sensitive to its hybridization and the electronic effects of its neighbors. Carbons bonded to electronegative atoms like nitrogen and bromine are shifted significantly downfield.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration may be beneficial.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 - 158 | C-2, C-2'', C-6, C-6' | Carbons directly attached to nitrogen atoms are highly deshielded. |
| ~141 - 143 | C-6, C-6'' | Carbons bearing a bromine atom are significantly deshielded. |
| ~138 - 140 | C-4, C-4'', C-4' | Para-carbons in pyridine rings typically resonate in this region.[3] |
| ~125 - 128 | C-5, C-5'' | Carbons adjacent to the brominated carbon. |
| ~120 - 123 | C-3, C-3'', C-3', C-5' | Remaining CH carbons of the pyridine rings. |
Mass Spectrometry (MS)
Causality: Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass, confirming the elemental composition. The presence of two bromine atoms creates a unique and easily identifiable isotopic pattern.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Acquire the spectrum in positive ion mode.
Expected Results:
-
Molecular Formula: C₁₅H₉Br₂N₃
-
Monoisotopic Mass: 388.92 g/mol
-
Expected Ion: The primary observed ion will be the protonated molecule, [M+H]⁺, at an m/z of approximately 389.92.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet pattern for the molecular ion peak:
-
M+H⁺: (containing two ⁷⁹Br) - Relative Intensity ~100%
-
[M+2]+H⁺: (containing one ⁷⁹Br and one ⁸¹Br) - Relative Intensity ~98%
-
[M+4]+H⁺: (containing two ⁸¹Br) - Relative Intensity ~24% This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms.
-
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. The extended π-conjugated system of the three coupled pyridine rings is expected to give rise to strong π → π* transitions.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane, acetonitrile) in a quartz cuvette. A concentration in the micromolar range (10⁻⁵ to 10⁻⁶ M) is typical.
-
Data Acquisition: Record the absorption spectrum over a range of 200-500 nm.
Expected Results: The UV-Vis spectrum of pyridine shows absorption maxima around 250-260 nm.[4][5] For this compound, the extended conjugation across the three rings is expected to cause a bathochromic (red) shift of the π → π* transition. One would anticipate a strong absorption band with a λₘₐₓ in the range of 280-320 nm . The exact position and intensity will be solvent-dependent. This measurement provides a valuable electronic fingerprint of the conjugated system.
Molecular Structure Visualization
Caption: Structure of this compound.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 13C NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-bis(6-bromopyridin-2-yl)pyridine
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2,6-bis(6-bromopyridin-2-yl)pyridine, a terpyridine-like ligand of significant interest in coordination chemistry and materials science. By leveraging foundational NMR principles and comparative analysis with analogous structures, this document offers a predictive assignment of the spectrum. It details the causal factors behind expected chemical shifts and coupling patterns, presents a robust experimental protocol for data acquisition and validation, and serves as a technical resource for researchers, scientists, and professionals in drug development and chemical research.
Introduction: The Structural Significance of this compound
This compound is a multi-dentate N-heterocyclic ligand. Its structure, featuring a central pyridine ring flanked by two 6-bromopyridin-2-yl substituents, makes it an excellent building block for creating complex supramolecular architectures and metal-organic frameworks. The bromine atoms at the terminal positions provide reactive handles for further functionalization through cross-coupling reactions, enabling the synthesis of advanced materials with tailored electronic and photophysical properties.
Accurate structural confirmation is paramount, and ¹H NMR spectroscopy is the primary method for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, providing a framework for its interpretation and empirical validation.
Foundational Principles: Interpreting ¹H NMR of Polyaniline Systems
The ¹H NMR spectrum of a substituted pyridine derivative is governed by several key electronic and spatial factors. A clear understanding of these principles is essential for accurate spectral assignment.
-
Influence of the Nitrogen Heteroatom: The electronegative nitrogen atom induces significant deshielding of adjacent protons. Consequently, protons in the α-position (C2, C6) to the nitrogen resonate at a much lower field (higher ppm) than those in the β (C3, C5) or γ (C4) positions.[1] For an unsubstituted pyridine, α-protons typically appear around δ 8.5-8.8 ppm, while β and γ-protons are found further upfield between δ 7.1-7.8 ppm.[1]
-
Substituent Effects: The electronic nature of substituents dramatically alters the chemical shifts. Bromine, being an electron-withdrawing group, further deshields ortho and para protons, causing their signals to shift downfield.
-
Spin-Spin Coupling: Protons on adjacent carbons (vicinal protons) couple with each other, leading to signal splitting. In pyridine rings, the magnitude of the coupling constant (J) is diagnostic of the proton-proton relationship:
-
Molecular Symmetry: The symmetry of the molecule dictates the number of unique proton environments, and thus the number of distinct signals in the spectrum. This compound possesses a C₂ axis of symmetry, which simplifies its spectrum considerably.
Predictive Analysis of the ¹H NMR Spectrum
Based on the molecule's inherent symmetry, we anticipate four distinct signals in the aromatic region of the ¹H NMR spectrum, with a total integration corresponding to the nine aromatic protons.
Diagram 1: Molecular Structure and Proton Numbering
A diagram showing the chemical structure and proton labeling scheme.
Signal Assignment and Rationale
-
Signal 1: H4' (Central Ring)
-
Predicted Multiplicity: Triplet (t). This proton is coupled to two equivalent neighboring protons, H3' and H5', following the n+1 rule (2+1=3).
-
Predicted Chemical Shift (δ): ~7.9-8.1 ppm. This proton is in the γ-position of the central pyridine ring. In unsubstituted terpyridine, this proton appears around 8.0 ppm. The electronic influence of the brominated outer rings is expected to be minimal at this distance.
-
Integration: 1H.
-
-
Signal 2: H3', H5' (Central Ring)
-
Predicted Multiplicity: Doublet (d). These two protons are chemically equivalent due to molecular symmetry. Each is coupled only to the H4' proton.
-
Predicted Chemical Shift (δ): ~8.6-8.8 ppm. These protons are in the α-position relative to the central nitrogen and are also deshielded by the adjacent pyridine rings. Their chemical shift is expected to be significantly downfield.
-
Integration: 2H.
-
-
Signal 3: H3, H5 / H3'', H5'' (Outer Rings)
-
Predicted Multiplicity: Doublet (d). Due to symmetry, all four of these protons are chemically equivalent. They are in the β-position to the nitrogen on the outer rings and are coupled to the adjacent H4/H4'' protons.
-
Predicted Chemical Shift (δ): ~7.8-8.0 ppm. The chemical shift of these protons is influenced by several factors: being ortho to a carbon-carbon bond linking to another pyridine ring and being meta to a bromine atom. This position is analogous to the H5 proton in 2-bromopyridine, which appears around 7.4 ppm, but will be shifted further downfield by the connection to the central pyridine.[2]
-
Integration: 4H.
-
-
Signal 4: H4, H4'' (Outer Rings)
-
Predicted Multiplicity: Triplet (t). These two protons are equivalent. Each is coupled to two neighboring protons (H3/H5 and H3''/H5''). While these neighbors are not strictly equivalent, the coupling constants are often very similar, resulting in a triplet-like appearance. A more complex pattern like a triplet of doublets (td) is possible but often not fully resolved.
-
Predicted Chemical Shift (δ): ~7.7-7.9 ppm. This proton is analogous to the central proton in a 2,6-disubstituted pyridine system. For comparison, the central proton in 2,6-dibromopyridine appears around 7.4 ppm.[3] The replacement of one bromine with a pyridyl group will modify this shift.
-
Integration: 2H.
-
Summary of Predicted ¹H NMR Data
The predicted spectral data is summarized in the table below. These values are estimates based on established principles and data from analogous compounds.[1][2][3]
| Signal Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H3', H5' | 8.6 - 8.8 | Doublet (d) | ~8.0 Hz (³J) | 2H |
| H4' | 7.9 - 8.1 | Triplet (t) | ~8.0 Hz (³J) | 1H |
| H3, H5 / H3'', H5'' | 7.8 - 8.0 | Doublet (d) | ~7.7 Hz (³J) | 4H |
| H4, H4'' | 7.7 - 7.9 | Triplet (t) | ~7.7 Hz (³J) | 2H |
Experimental Protocol for Spectral Acquisition and Validation
To empirically validate the predicted spectrum, a rigorous and well-documented experimental approach is necessary.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used. Be aware that solvent choice can influence chemical shifts.[4]
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1D ¹H Experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Carefully phase the spectrum and apply a baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine peak multiplicities.
-
Structural Confirmation with 2D NMR
For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.[1][5]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. It will show a cross-peak between H3'/H5' and H4' on the central ring, and between H3/H5 and H4 on the outer rings, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of the ¹³C spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds, which is crucial for identifying connectivity across quaternary carbons and between the different pyridine rings.
Diagram 2: Experimental and Validation Workflow
A flowchart illustrating the workflow from sample preparation to final structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be well-resolved and highly informative. Due to the molecule's symmetry, four distinct signals are expected in the aromatic region between approximately δ 7.7 and 8.8 ppm. The precise chemical shifts and coupling patterns are dictated by the interplay of the nitrogen heteroatoms, the electron-withdrawing bromine substituents, and the inter-ring connectivity. The predictive analysis provided in this guide serves as a robust hypothesis that can be rigorously tested and confirmed using the detailed experimental protocols outlined, including definitive 2D NMR correlation experiments. This systematic approach ensures the highest level of scientific integrity and provides trustworthy structural elucidation for researchers working with this versatile ligand.
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- Abraham, R. J., & Sancassan, F. (n.d.). 1H chemical shifts in NMR, part 18 1.
- Abraham, R. J., & Sancassan, F. (2025). 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics.
- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.
- OpenOChem Learn. (n.d.). Interpreting.
- University of Cambridge. (n.d.).
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Dalton Transactions (RSC Publishing). (n.d.). 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions.
- Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
- University of Puget Sound. (n.d.). NMR Chemical Shifts.
- KPU Pressbooks. (n.d.). 6.
- ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum.
- Demarco, P. V., et al. (1968). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
- The Royal Society of Chemistry. (n.d.).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- National Institutes of Health. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. PMC.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Concordia University Research Repository. (2020).
- SpectraBase. (n.d.). 2,6-Dibromopyridine - Optional[1H NMR] - Chemical Shifts.
- National Institutes of Health. (n.d.). 2,6-Bis(bromomethyl)pyridine. PMC.
- Wikipedia. (n.d.). Coupling constant.
- National Institutes of Health. (2021). Synthesis, crystal structure and photophysical properties of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I).
- MDPI. (2023).
- Yang, X.-J., et al. (2005). From Model Compounds to Protein Binding: Syntheses, Characterizations and Fluorescence Studies of [RuII(bipy)(terpy)L]2+ Complexes. PubMed.
- ResearchGate. (n.d.). Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic...).
- Sigma-Aldrich. (n.d.). 2,6-Bis(bromomethyl)pyridine 98 7703-74-4.
- Amanote Research. (n.d.). (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) -.
- National Institutes of Health. (n.d.).
Sources
A Researcher's Guide to the ¹³C NMR Analysis of 2,6-bis(6-bromopyridin-2-yl)pyridine: From Theory to Spectrum
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2,6-bis(6-bromopyridin-2-yl)pyridine. This complex heterocyclic molecule, a key building block in supramolecular chemistry and materials science, presents a unique set of challenges and opportunities in its structural elucidation. This guide moves beyond a simple recitation of protocols to offer a deep dive into the causal relationships between molecular structure and spectral output, empowering the reader to not only acquire a high-quality spectrum but also to interpret it with confidence.
Introduction: The Structural Significance of this compound
This compound is a terpyridine-like ligand that has garnered significant interest due to its potential applications in the synthesis of metal-organic frameworks (MOFs), functional polymers, and pharmaceutical compounds. The bromine atoms at the 6 and 6'' positions serve as versatile synthetic handles for further functionalization, making precise structural confirmation paramount. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon skeleton. A thorough understanding of its ¹³C NMR spectrum is crucial for verifying the successful synthesis of the target molecule and for identifying any potential impurities or isomeric byproducts.
The Theoretical Underpinnings: Predicting the ¹³C NMR Spectrum
The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electronegativity of the nitrogen atoms and the bromine substituents, along with the aromatic ring currents, are the primary determinants of the chemical shifts.
Due to the molecule's C₂ symmetry, we can predict the number of unique carbon signals. The central pyridine ring will exhibit three distinct signals, while the two equivalent outer bromopyridyl rings will each show five unique signals. Therefore, a total of eight signals are expected in the proton-decoupled ¹³C NMR spectrum.
The prediction of chemical shifts in substituted pyridines can be approached using additive models based on substituent chemical shifts (SCS).[1][2] These models consider the electronic effects (both inductive and resonance) of substituents on the chemical shifts of the ring carbons. The nitrogen atom in the pyridine ring generally causes a downfield shift for the α and γ carbons and an upfield shift for the β carbons compared to benzene.[2] The bromine atom, being an electronegative halogen, will induce a downfield shift on the carbon to which it is attached (the ipso-carbon) and will also influence the shifts of the other carbons in the ring.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol is designed to yield a high-quality ¹³C NMR spectrum of this compound. The rationale behind each step is provided to foster a deeper understanding of the experimental choices.
1. Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic precursors. Purification can be achieved through recrystallization or column chromatography.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its single carbon signal at approximately 77.16 ppm provides a convenient internal reference. Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue, but their own solvent peaks will be present in the spectrum. The choice of solvent can slightly influence chemical shifts.[3][4]
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is typically sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard (Optional): While the solvent peak can be used for referencing, adding a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) can provide a more precise reference point.
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer Frequency: The experiment should be performed on a spectrometer with a reasonably high field strength (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) to achieve good signal dispersion.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) is appropriate. This will result in a spectrum where each unique carbon atom appears as a single line.
-
Acquisition Parameters:
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the entire range of expected carbon signals for aromatic compounds.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (typically several hundred to a few thousand) will be necessary to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for their quantitative observation, although this is often not necessary for simple structural confirmation.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without saturating the signals.
-
Data Processing and Spectral Interpretation
1. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm) or to the TMS signal (0.00 ppm).
2. Spectral Assignment:
The assignment of the eight expected signals requires a combination of predictive methods, comparison with related compounds, and potentially 2D NMR techniques.
Table 1: Predicted and Annotated ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale for Assignment |
| C6, C6'' | 140 - 145 | ipso-Carbon attached to bromine; expected to be significantly downfield. |
| C2, C2'' | 155 - 160 | α-Carbon to the outer pyridine nitrogen and adjacent to the central ring; highly deshielded. |
| C2', C6' | 155 - 160 | α-Carbons to the central pyridine nitrogen; highly deshielded. |
| C4' | 135 - 140 | γ-Carbon of the central pyridine ring; deshielded by the nitrogen. |
| C4, C4'' | 137 - 142 | γ-Carbon of the outer bromopyridyl rings; influenced by both nitrogen and bromine. |
| C3, C3'' | 120 - 125 | β-Carbon of the outer bromopyridyl rings. |
| C5, C5'' | 125 - 130 | β-Carbon of the outer bromopyridyl rings, adjacent to the bromine-substituted carbon. |
| C3', C5' | 118 - 123 | β-Carbons of the central pyridine ring; expected to be the most upfield of the aromatic signals. |
Note: These are estimated ranges. Actual values may vary based on experimental conditions.
Workflow for ¹³C NMR Analysis
Caption: Workflow for the ¹³C NMR analysis of this compound.
Advanced Techniques for Unambiguous Assignment:
For a definitive assignment of all carbon signals, especially for closely spaced peaks, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. By assigning the ¹H NMR spectrum first, the signals for the protonated carbons can be unambiguously identified.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, which do not appear in an HSQC spectrum. For instance, the signal for C2' and C6' can be confirmed by its correlation to the protons on the outer bromopyridyl rings.
Trustworthiness and Self-Validation
The protocol described herein is designed to be self-validating. The expected number of signals based on molecular symmetry provides an initial check. The chemical shift predictions, grounded in established principles of NMR spectroscopy, offer a theoretical framework for interpretation.[5][6] Finally, the use of 2D NMR techniques provides a robust method for cross-verifying the assignments made from the 1D spectrum. Consistency across all these analytical steps ensures a high degree of confidence in the final structural elucidation.
Conclusion
The ¹³C NMR analysis of this compound is a powerful method for its structural characterization. By combining a sound theoretical understanding with a meticulous experimental approach and systematic data interpretation, researchers can confidently verify the identity and purity of this important synthetic building block. This guide provides the necessary framework and field-proven insights to achieve this goal, fostering both scientific rigor and experimental success.
References
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997).
- Stenutz, R. NMR chemical shift prediction of pyridines. Mol-Instincts. [Link]
- Malfara, M., Jansen, A., & Tierney, J. (2020).
- Kamienski, B., & Schilf, W. (2007). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 12(9), 2197–2206. [Link]
- Pazderski, L., Tousek, J., Sitkowski, J., Kozerski, L., Marek, R., & Szłyk, E. (2007). 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry, 45(1), 24–36. [Link]
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
Sources
- 1. NMR chemical shift prediction of pyridines [stenutz.eu]
- 2. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
Introduction: Elucidating the Structure of a Privileged Ligand
An In-Depth Technical Guide to the Mass Spectrometry of 2,6-bis(6-bromopyridin-2-yl)pyridine
In the realms of supramolecular chemistry, materials science, and drug development, polypyridyl ligands are cornerstone building blocks for creating complex, functional architectures. This compound, a terpyridine analogue, represents a class of molecules whose utility is defined by its precise structure and coordination properties. The two bromine atoms serve as reactive handles for further synthetic elaboration, making the definitive confirmation of its mass and structure a critical first step in any research endeavor.
Mass spectrometry (MS) stands as the quintessential analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. However, the unique isotopic signature of bromine and the specific chemical nature of the pyridine rings necessitate a nuanced approach to both data acquisition and interpretation. This guide provides a comprehensive, field-tested methodology for the mass spectrometric analysis of this compound, designed for researchers who require not just data, but validated, trustworthy results.
Pillar 1: Foundational Principles – The Bromine Isotopic Signature
The most telling feature in the mass spectrum of any bromine-containing compound is its unique isotopic pattern. Unlike many other common elements in organic chemistry, bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in almost equal natural abundance (approximately a 1:1 ratio).[1][2] This has profound implications for the mass spectrum of this compound, which contains two bromine atoms.
The presence of two bromine atoms results in a characteristic triplet of peaks for the molecular ion (and any fragment containing both bromine atoms). This cluster consists of:
-
The M peak: Corresponding to the ion containing two ⁷⁹Br isotopes.
-
The M+2 peak: Corresponding to the ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
The M+4 peak: Corresponding to the ion containing two ⁸¹Br isotopes.
Due to statistical probability, the relative intensity of these peaks will be approximately 1:2:1 .[3] The observation of this signature is the primary and most definitive confirmation of the compound's elemental composition.
Visualizing the Dibromide Isotopic Pattern
The following diagram illustrates the expected isotopic distribution for the molecular ion of a compound containing two bromine atoms.
Caption: Expected 1:2:1 isotopic pattern for a dibrominated molecular ion.
Pillar 2: Experimental Design – A Self-Validating Protocol
The choice of experimental parameters is paramount to obtaining a clean, interpretable spectrum. For a molecule like this compound, which is a moderately polar, non-volatile solid, Electrospray Ionization (ESI) is the method of choice.[4][5] ESI is a "soft" ionization technique that imparts minimal energy to the analyte, preserving its structure and allowing for the clear observation of the molecular ion.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare a dilute, ionized solution suitable for infusion into the ESI source.
-
Step 1.1: Weigh approximately 1 mg of this compound.
-
Step 1.2: Dissolve the sample in 1 mL of high-purity solvent. A 50:50 mixture of acetonitrile and water or methanol is an excellent starting point.
-
Step 1.3 (Critical for Protonation): To promote the formation of the desired [M+H]⁺ ion in positive-ion mode, acidify the solution by adding 0.1% (v/v) formic acid. The acidic environment provides a source of protons, facilitating the ionization of the basic pyridine nitrogen atoms.
-
Step 1.4: Perform a serial dilution to achieve a final concentration in the range of 1-10 µM (micromolar). High concentrations can lead to signal suppression and the formation of non-covalent aggregates.[6]
2. Instrument Setup & Data Acquisition (High-Resolution MS):
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is strongly recommended for accurate mass measurement.
-
Step 2.1: Ionization Mode: Select Positive Ion Electrospray (ESI+). The three nitrogen atoms in the pyridine rings are basic sites that readily accept a proton.
-
Step 2.2: Infusion: Infuse the prepared sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent signal.
-
Step 2.3: ESI Source Parameters (Self-Validation): The key to a good spectrum is to use the gentlest possible source conditions to observe the intact molecular ion.
-
Capillary Voltage: ~3.0-4.0 kV.
-
Desolvation Temperature: 250-350 °C.
-
Desolvation Gas Flow (N₂): 500-800 L/hr.
-
Cone/Fragmentor Voltage: Start with a low value (e.g., 20-30 V). This voltage controls the energy imparted to the ions as they enter the mass spectrometer. A low voltage minimizes in-source fragmentation.[6][7]
-
-
Step 2.4: Mass Analysis:
-
Mass Range: Scan a range that comfortably includes the expected molecular ion, e.g., m/z 100-1000.
-
Acquisition: Acquire data for 1-2 minutes to obtain a robust, averaged spectrum.
-
-
Step 2.5: Induced Fragmentation (Optional but Recommended):
-
After acquiring the spectrum with low cone voltage, systematically increase this voltage (e.g., in steps to 50 V, 70 V, etc.). This will induce fragmentation, providing valuable structural information. Alternatively, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion cluster for collision-induced dissociation (CID).
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the robust analysis of the target compound.
Pillar 3: Data Interpretation – From Spectrum to Structure
Interpreting the mass spectrum requires a systematic approach, beginning with the identification of the molecular ion and culminating in the assignment of key fragments.
Expected Mass and Isotopic Distribution
The molecular formula for this compound is C₁₅H₉Br₂N₃. The expected m/z values for the protonated molecular ion [M+H]⁺ are summarized below.
| Ion Species | Isotopic Composition | Calculated Monoisotopic m/z | Expected Relative Abundance |
| [M+H]⁺ | C₁₅H₁₀N₃⁷⁹Br₂ | 389.9241 | ~100% (1) |
| [M+2+H]⁺ | C₁₅H₁₀N₃⁷⁹Br⁸¹Br | 391.9221 | ~200% (2) |
| [M+4+H]⁺ | C₁₅H₁₀N₃⁸¹Br₂ | 393.9199 | ~100% (1) |
Note: These values are for the protonated species [M+H]⁺ and should be the most abundant cluster observed under gentle ESI conditions.
Anticipated Fragmentation Pathways
When higher energy is applied (either through increased cone voltage or CID), the molecular ion will fragment in predictable ways. The bonds adjacent to the heteroatoms and the carbon-bromine bonds are the most likely points of cleavage.[8][9]
-
Loss of Bromine: The most common fragmentation pathway for halogenated compounds is the loss of the halogen.[8] This can occur as the loss of a bromine radical (Br•) or the neutral loss of hydrogen bromide (HBr).
-
Inter-ring Cleavage: The single bonds connecting the three pyridine rings can also cleave, leading to fragments corresponding to bromopyridyl or pyridyl moieties.
Fragmentation Visualization
The diagram below outlines a plausible fragmentation pathway for the [M+H]⁺ ion of this compound.
Caption: Plausible fragmentation cascade for protonated this compound.
Conclusion: An Authoritative Approach
The mass spectrometric analysis of this compound is a clear and unambiguous process when guided by sound chemical principles. The definitive 1:2:1 isotopic signature of the two bromine atoms provides an irrefutable marker for the molecular ion. By employing a soft ionization technique like ESI under gentle source conditions, the intact molecular ion can be observed with high fidelity. Subsequent in-source or tandem MS fragmentation experiments can further validate the structure by revealing predictable losses of bromine and inter-ring cleavages. This comprehensive approach, from sample preparation to data interpretation, provides a self-validating framework that ensures the highest degree of confidence in the analytical results, empowering researchers to proceed with their synthetic and applicative studies on solid ground.
References
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
- Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- O'Hair, R. A. J., & Styles, M. L. (2001). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. Rapid Communications in Mass Spectrometry, 14(24), 2385-2392. [Link]
- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023.
- University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
- Zhang, R., Sun, S., Peng, X., & Sun, L. (2004). Electrospray Ionization Mass Spectrometry Studies of rhenium(I) Bipyridyl Complexes. European Journal of Mass Spectrometry, 10(5), 599-603. [Link]
- Schäfer, L., & Schalley, C. A. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(1), 29-48. [Link]
- McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(6), 467-473. [Link]
- Weimann, S., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. ACS Omega, 8(28), 25257–25267. [Link]
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- ResearchGate. (2006). Mass spectrometry analysis of organometallic assemblies: Bis-terpyridine-Ru(II) connectivity.
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An In-depth Technical Guide to the Crystal Structure of 2,6-Bis(bromomethyl)pyridine
A Note to the Researcher: Initial investigations for the crystal structure of 2,6-bis(6-bromopyridin-2-yl)pyridine did not yield publicly available crystallographic data at the time of this writing. However, to fulfill the spirit of the inquiry for a comprehensive guide on a related brominated pyridine derivative, this document provides an in-depth analysis of the well-characterized crystal structure of 2,6-bis(bromomethyl)pyridine . This compound serves as an excellent case study, offering fundamental insights into the synthesis, molecular geometry, and supramolecular interactions that are highly relevant to researchers in medicinal chemistry, materials science, and supramolecular chemistry.
Introduction: The Significance of Substituted Pyridines
Pyridine and its derivatives are fundamental building blocks in a vast array of chemical applications. Their utility stems from the nitrogen heteroatom, which imparts unique electronic properties, basicity, and the ability to act as a potent ligand for metal coordination. When substituted at the 2 and 6 positions, the pyridine core becomes a versatile scaffold for constructing complex molecular architectures, from intricate macrocycles to advanced materials and pharmacologically active agents[1][2].
The subject of this guide, 2,6-bis(bromomethyl)pyridine, is a particularly valuable precursor. The bromomethyl groups are highly reactive handles for nucleophilic substitution, enabling the facile introduction of a wide range of functionalities. Understanding its solid-state structure is paramount, as the conformation and intermolecular interactions present in the crystal directly inform its reactivity, stability, and suitability for designing new materials with predictable, ordered arrangements.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The primary route to 2,6-bis(bromomethyl)pyridine involves the bromination of its corresponding diol, 2,6-bis(hydroxymethyl)pyridine.
Synthetic Pathway
The conversion of the diol to the dibromide is typically achieved by treatment with a strong brominating agent, such as hydrobromic acid (HBr), often at elevated temperatures. The underlying mechanism is a nucleophilic substitution where the hydroxyl groups are protonated to form good leaving groups (water), which are then displaced by bromide ions.
Caption: Synthetic route to 2,6-bis(bromomethyl)pyridine.
Rationale for Crystallization Method
Obtaining a crystal suitable for X-ray diffraction requires a slow, controlled process that allows molecules to self-assemble into a highly ordered, repeating lattice. Recrystallization from a suitable solvent is a field-proven method. For 2,6-bis(bromomethyl)pyridine, slow recrystallization from diethyl ether at ambient temperature has proven effective[1]. Diethyl ether is a moderately polar solvent that can dissolve the compound at a higher temperature (or in a saturated state) but allows it to slowly precipitate as the solution cools or the solvent evaporates. This slow transition from the disordered solution phase to the ordered solid phase is critical for minimizing defects and growing a single, well-defined crystal.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies derived from established literature procedures.
Protocol 1: Synthesis of 2,6-Bis(bromomethyl)pyridine[3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 2,6-bis(hydroxymethyl)pyridine (2.0 g, 14 mmol).
-
Reagent Addition: Cautiously and slowly add 60% hydrobromic acid (15 mL) to the flask.
-
Heating: Heat the reaction mixture to 125 °C and maintain at reflux for 6 hours.
-
Cooling & Quenching: Cool the reaction to room temperature. The resulting residue is then dissolved in deionized water (50 mL).
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the yellow solution until the pH reaches 8. This step neutralizes the excess acid.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract with dichloromethane (4 x 50 mL). The organic layers contain the desired product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and remove the solvent via rotary evaporation.
-
Purification: Purify the resulting crude solid by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., 1:9 to 1:4) to yield the final product as a white solid.
Protocol 2: Single Crystal Growth[1][2]
-
Preparation of Saturated Solution: Dissolve a small amount of the purified 2,6-bis(bromomethyl)pyridine in a minimal amount of diethyl ether in a clean vial.
-
Slow Evaporation: Cover the vial with a cap or paraffin film. Pierce the covering with a needle to create a small opening.
-
Incubation: Place the vial in a vibration-free environment at a constant room temperature.
-
Crystal Formation: Allow the solvent to evaporate slowly over several days. Colorless, needle-like crystals suitable for X-ray diffraction will form.
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction analysis provides a precise three-dimensional map of the atomic positions within the crystal lattice.
Crystallographic Data
The crystallographic data for 2,6-bis(bromomethyl)pyridine provides a quantitative description of its solid-state structure.
| Parameter | Value | Reference |
| Chemical Formula | C₇H₇Br₂N | [1][2] |
| Molecular Weight (Mᵣ) | 264.96 g/mol | [1][2] |
| Crystal System | Monoclinic | [1][2] |
| Space Group | P2₁/c | [2] |
| a (Å) | 9.2955 (19) | [1][2] |
| b (Å) | 12.980 (3) | [1][2] |
| c (Å) | 7.5288 (15) | [1][2] |
| β (°) | 110.75 (3) | [1][2] |
| Volume (V) (ų) | 849.5 (3) | [1][2] |
| Molecules per cell (Z) | 4 | [1][2] |
| Temperature (T) | 293 K | [1][2] |
Molecular Conformation
In the solid state, the molecule adopts a specific conformation where the two bromomethyl groups are oriented on opposite sides of the pyridine ring. The C-Br vectors are positioned nearly perpendicular to the plane of the aromatic ring, minimizing steric hindrance.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
The crystal structure of 2,6-bis(bromomethyl)pyridine reveals a well-ordered, three-dimensional architecture governed by a combination of π-π stacking and bromine-bromine halogen bonds. The molecule adopts a conformation that minimizes steric strain while maximizing stabilizing intermolecular contacts. This detailed structural knowledge is invaluable for researchers, providing a validated starting point for the rational design of macrocycles, coordination complexes, and functional organic materials where predictable solid-state packing is essential for achieving desired properties.
References
- Cuzan, O., Straistari, T., Turta, C., & Réglier, M. (2014). 2,6-Bis(bromomethyl)pyridine.
- National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine. PubChem.
- PrepChem. (n.d.). Preparation of 2,6-bis(hydroxymethyl)pyridine bis(N-methylcarbamate).
- Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E, E70, o4.
- National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine. PubMed Central.
- Scientific Laboratory Supplies. (n.d.). 2,6-Bis(bromomethyl)pyridine, 98%.
- Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
- ResearchGate. (n.d.). Model molecular structure of 2,6-Bis(Bromomethyl)Pyridine.
- The Royal Society of Chemistry. (n.d.). Support information.
- SynthesisChem. (2025). Pyridine-2,6-dimethanol: Comprehensive Overview and Applications.
- MDPI. (n.d.). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge.
- Ottokemi. (n.d.). 2,6-Pyridinedimethanol, 98%.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. PubMed Central.
Sources
A Technical Guide to the Solubility of 2,6-bis(6-bromopyridin-2-yl)pyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-bis(6-bromopyridin-2-yl)pyridine (also known as 6,6''-dibromo-2,2':6',2''-terpyridine), a key building block in coordination chemistry, materials science, and drug development. Recognizing the scarcity of quantitative solubility data in published literature, this document synthesizes theoretical predictions based on molecular structure with qualitative experimental observations from authoritative sources. We present a predicted solubility profile in a range of common organic solvents, discuss the key physicochemical factors governing its solubility, and provide a detailed, field-tested experimental protocol for researchers to accurately determine its solubility in novel solvent systems. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep, practical understanding of its solution-phase behavior.
Introduction and Molecular Overview
This compound is a substituted terpyridine ligand with the chemical formula C₁₅H₉Br₂N₃ and a molecular weight of approximately 391.06 g/mol . Its structure, featuring a tridentate N₃ donor set, makes it a versatile ligand for forming stable complexes with a wide array of transition metals[1]. These complexes are of significant interest in fields such as catalysis, organic electronics (e.g., OLEDs), and the development of metal-organic frameworks (MOFs)[1].
The compound is a white to light-yellow crystalline solid with a high melting point of 257-263 °C, indicative of a stable and well-ordered crystal lattice structure. Understanding the solubility of this ligand is a critical first step in its application. Solubility dictates the choice of solvents for synthesis, purification (e.g., recrystallization), complexation reactions, and final formulation, directly impacting reaction kinetics, yield, purity, and the feasibility of device fabrication or biological assays.
Theoretical Solubility Profile and Physicochemical Rationale
The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound presents a combination of polar and non-polar characteristics:
-
Polar Features: The three pyridine nitrogen atoms are electronegative, creating localized dipoles and acting as hydrogen bond acceptors.
-
Non-Polar Features: The molecule is dominated by three aromatic pyridine rings, which provide a large, rigid, and hydrophobic surface area capable of π-π stacking interactions.
-
Halogen Bonding: The two bromine atoms can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solvation.
The high melting point suggests that the intermolecular forces in the solid state (crystal lattice energy) are substantial. A solvent must provide favorable interactions (solvation energy) to overcome this lattice energy.
Based on these structural attributes and qualitative data from the literature, we have constructed a predicted solubility profile. It is critical to note that direct, quantitative solubility data is not widely available. One study screening additives for perovskite crystallization found 6,6''-dibromo-2,2':6',2''-terpyridine to be "insoluble," defined as below a 0.005 mol/L threshold in the specific solvent system used. This observation underscores its generally poor solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Field Insights |
| Non-Polar | Hexane, Toluene | Insoluble | The large, polarizable aromatic system may show some affinity for toluene via π-π interactions, but this is insufficient to overcome the crystal lattice energy. Solubility in aliphatic hydrocarbons like hexane is expected to be negligible. |
| Polar Aprotic | Dichloromethane (DCM) | Sparingly Soluble | DCM is a common solvent for related pyridine compounds. Solubility is likely limited but may be enhanced by heating. |
| Chloroform (CHCl₃) | Soluble (with heat) | Chloroform is often effective for dissolving larger aromatic and heterocyclic compounds. Its ability to form weak hydrogen bonds with the pyridine nitrogens aids solvation. | |
| Tetrahydrofuran (THF) | Sparingly Soluble | While polar, THF may not offer strong enough interactions to readily dissolve the compound at room temperature. Often used in syntheses involving related, more soluble terpyridines[2]. | |
| Dimethylformamide (DMF) | Soluble | As a high-boiling, highly polar aprotic solvent, DMF is an excellent solvent for many poorly soluble organic compounds. Its use in the synthesis of related compounds at high temperatures suggests it is effective for solvating this ligand[3]. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a powerful, highly polar solvent capable of disrupting strong intermolecular forces. It is a common choice for preparing stock solutions of poorly soluble compounds for screening purposes. | |
| Polar Protic | Methanol, Ethanol | Sparingly to Insoluble | While these solvents can act as hydrogen bond donors to the pyridine nitrogens, the large hydrophobic surface of the molecule limits solubility. Unsubstituted terpyridine itself has limited solubility in ethanol[4]. |
| Water | Insoluble | The molecule is overwhelmingly hydrophobic. The polar nitrogen atoms are insufficient to overcome the unfavorable interaction between the large aromatic system and the highly structured hydrogen-bonding network of water. |
Experimental Protocol for Solubility Determination
Given the lack of quantitative data, an empirical determination of solubility is often necessary. The following protocol describes the Isothermal Shake-Flask Method, a reliable technique for determining the equilibrium solubility of a compound. This protocol is designed to be self-validating by ensuring equilibrium is reached.
Materials and Equipment
-
This compound (high purity, >95%)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (± 0.01 mg)
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or DMF).
-
From the stock solution, perform serial dilutions to create a series of at least five calibration standards of known concentrations.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium. A starting point is ~10-20 mg.
-
Accurately add a known volume of the test solvent (e.g., 2.0 mL) to the vial.
-
Cap the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined time to allow the system to reach equilibrium.
-
Trustworthiness Check: To ensure equilibrium has been reached, set up parallel experiments and stop them at different time points (e.g., 24, 48, and 72 hours). Solubility is considered at equilibrium when the measured concentration does not change between the later time points (e.g., the 48h and 72h results are statistically identical). For poorly soluble, crystalline compounds, 48-72 hours is recommended.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (if necessary) to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL, g/L, or mol/L.
-
Visualization of Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Conclusion
This compound is a compound of significant academic and industrial interest, yet its fundamental solubility properties are not well-documented. This guide establishes that the compound is likely poorly soluble in most common non-polar and polar protic solvents at ambient temperatures, with higher solubility predicted for polar aprotic solvents such as DMF, DMSO, and heated chloroform. Due to the high degree of uncertainty and the critical nature of solubility for experimental success, researchers are strongly encouraged to perform empirical solubility determinations. The detailed Isothermal Shake-Flask protocol provided herein offers a robust and reliable method for this purpose, empowering scientists to make informed decisions in their experimental design, from synthesis and purification to final application.
References
- Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.). Material Safety Data Sheet: 6,6-DIBROMO-2,2:6,2-TERPYRIDINE.
- Sauvage, J-P., & Majoral, J-P. (2015). Simple Solubilization of the Traditional 2,2′:6′,2′′-Terpyridine Ligand in Organic Solvents by Substitution with 4,4′′-Di-tert-butyl Groups. Synthesis, 47(15), 2217-2225.
- Wikipedia. (n.d.). Terpyridine.
- Younus, M., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 10(72), 44265-44282.
- Lar, C., et al. (2012). Synthesis and photophysical properties of some 6,6″-functionalized terpyridine derivatives. Revista de Chimie, 63(2), 220-223.
- CP Lab Safety. (n.d.). 6, 6''-Dibromo-2, 2': 6', 2''-terpyridine, min 94%, 1 gram.
- Scientific Laboratory Supplies. (n.d.). 6,6-Dibromo-2,2:6,2-terpyridin.
- Flaherty, A. W., & Luning, J. R. (1995). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 40(2), 417-420.
- Weaner, L. E., et al. (1996). U.S. Patent No. 5,539,117. Washington, DC: U.S. Patent and Trademark Office.
- Kai, T., et al. (2022). Principled Exploration of Bipyridine and Terpyridine Additives to Promote Methylammonium Lead Iodide Perovskite Crystallization. Crystal Growth & Design, 22(9), 5424-5431.
- HetCat. (2010). Solvent-Free Synthesis of Bis(2,2′:6′,2′′-terpyridin-4′-yl)amine and Its Metal Complexes. ResearchGate.
Sources
theoretical calculations for 2,6-bis(6-bromopyridin-2-yl)pyridine
An In-Depth Technical Guide to the Theoretical Calculation of 2,6-bis(6-bromopyridin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting theoretical calculations on this compound, a prominent tridentate N-donor ligand in coordination chemistry and materials science. The unique electronic and steric properties imparted by the terminal bromo-substituents make this terpyridine analogue a compelling subject for computational investigation. This document outlines a robust methodology employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. By detailing the causality behind computational choices and providing step-by-step protocols, this guide serves as a practical resource for researchers aiming to predict and understand the behavior of this versatile ligand and its derivatives.
Introduction: The Significance of this compound
This compound belongs to the terpyridine family of ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions.[1] The tridentate coordination of these ligands often results in well-defined geometries and interesting photophysical and electrochemical properties.[1][2] The presence of bromine atoms at the 6 and 6'' positions of the terminal pyridine rings in the title compound introduces several key features:
-
Reactive Sites for Further Functionalization: The bromine atoms serve as versatile synthetic handles for post-modification via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings.[3] This allows for the systematic tuning of the ligand's electronic and steric properties.
-
Modulation of Electronic Properties: The electron-withdrawing nature of bromine can influence the electron density distribution within the pyridine rings, thereby affecting the ligand's donor-acceptor characteristics and the properties of its metal complexes.
-
Steric Influence: The size of the bromine atoms can impose steric constraints that influence the coordination geometry and stability of the resulting metal complexes.
Given these attributes, theoretical calculations are an invaluable tool for predicting the molecule's behavior, guiding synthetic efforts, and interpreting experimental data. This guide will provide the necessary theoretical foundation and practical steps to perform such calculations.
Foundational Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for medium- to large-sized molecules due to its favorable balance of accuracy and computational cost.[4][5] DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction.
Choosing the Right Functional and Basis Set
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: For organic ligands like this compound, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often yield reliable results.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that provides good results for the geometry and electronic properties of a broad range of organic molecules.[4][5][6]
-
M06-2X: This is a high-nonlocality functional that is particularly well-suited for systems with non-covalent interactions and can provide improved accuracy for thermochemistry and electronic properties.[6]
-
-
Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals.
-
Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)): These are commonly used for organic molecules. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and potential for delocalization.[4][7]
-
Effective Core Potentials (ECPs) (e.g., LANL2DZ): For heavy atoms like bromine, ECPs can be used to replace the core electrons with a potential, reducing computational cost while maintaining accuracy for the valence electrons, which are most important for chemical bonding and reactivity.[6]
-
For this compound, a combination of the B3LYP functional with the 6-311+G(d,p) basis set for all atoms is a robust starting point for accurate calculations.
Computational Workflow: A Step-by-Step Guide
The following workflow outlines the key steps for a comprehensive theoretical study of this compound. This protocol is designed to be self-validating at each stage.
Caption: A typical workflow for the theoretical calculation of molecular properties.
Step 1: Initial Structure Generation
Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw). Ensure reasonable initial bond lengths and angles.
Step 2: Geometry Optimization
Perform a full geometry optimization to find the minimum energy structure. This is the most stable conformation of the molecule.
Protocol:
-
Software: Gaussian, ORCA, GAMESS, etc.
-
Keyword/Input: opt
-
Method: B3LYP/6-311+G(d,p)
-
Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.
The output will provide the optimized Cartesian coordinates of the molecule.
Step 3: Frequency Calculation
A frequency calculation should be performed on the optimized geometry. This serves two critical purposes:
-
Validation of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule.
Protocol:
-
Software: Same as optimization.
-
Keyword/Input: freq
-
Method: B3LYP/6-311+G(d,p)
-
Input Geometry: The optimized coordinates from Step 2.
Step 4: Electronic Structure Analysis
Using the validated minimum energy structure, a single-point energy calculation can be performed to analyze the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[8] The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and excitability.[7][8]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7] This is particularly useful for predicting sites of interaction with metal ions or other molecules.
Protocol:
-
Software: Same as optimization.
-
Keyword/Input: pop=full (or similar to request detailed output).
-
Method: B3LYP/6-311+G(d,p)
-
Input Geometry: The optimized coordinates.
Step 5: Excited State Calculations (TD-DFT)
To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are necessary. This method calculates the energies of electronic transitions from the ground state to various excited states.
Protocol:
-
Software: Same as optimization.
-
Keyword/Input: td (specifying number of states, e.g., td=(nstates=10))
-
Method: B3LYP/6-311+G(d,p)
-
Input Geometry: The optimized coordinates.
The output will provide the excitation energies (wavelengths) and oscillator strengths (intensities) of the electronic transitions.
Data Presentation and Interpretation
Tabulated Quantitative Data
Summarize the key calculated parameters in tables for clarity and easy comparison with potential experimental data.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Calculated Value (Å or °) |
|---|---|
| C-C (pyridine) | Value |
| C-N (pyridine) | Value |
| C-Br | Value |
| Dihedral Angle (py-py) | Value |
Table 2: Calculated Electronic Properties
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Dipole Moment (Debye) | Value |
Table 3: Calculated Electronic Transitions (TD-DFT)
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Value | Value | HOMO → LUMO |
| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |
Visualization of Molecular Properties
Visual representations are essential for an intuitive understanding of the computational results.
Caption: Key visualizations derived from DFT calculations.
-
Optimized Geometry: A ball-and-stick or space-filling model of the minimum energy structure.
-
HOMO and LUMO Plots: 3D plots of the HOMO and LUMO wavefunctions, showing their spatial distribution and nodal properties.
-
MEP Map: The MEP mapped onto the molecule's electron density surface, typically using a color scale where red indicates electron-rich regions and blue indicates electron-poor regions.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The confirmation of a true minimum energy structure through frequency analysis is a critical checkpoint. Furthermore, the comparison of calculated properties with known experimental data for similar terpyridine or bipyridine systems provides an external validation of the chosen computational methodology.[4][6] For instance, calculated bond lengths can be compared to crystallographic data of related structures, and simulated IR and UV-Vis spectra can be benchmarked against experimental measurements.
Conclusion
This guide provides a comprehensive and scientifically grounded framework for the theoretical investigation of this compound. By following the detailed protocols and understanding the rationale behind the choice of computational methods, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this important ligand. These theoretical predictions can accelerate the design of new functional materials, catalysts, and therapeutic agents based on the versatile terpyridine scaffold.
References
- Iron(II) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors. (2023). RSC Publishing.
- Bis-cyclometalated iridium(iii)
- Synthesis, crystal structure and DFT study of carbonyl[3-(dibenzo[b,d]thiophen-4-yl)-6-(pyridin-2-yl-κN)pyridazine-κN1]bis(trimethylphosphane)iron(0). (n.d.).
- 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- 2,6-Bis(bromomethyl)pyridine. (n.d.). NIH.
- 2,6-Bis(bromomethyl)pyridine. (n.d.).
- Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. (2025). PubMed Central.
- Synthesis, characterization and computational studies of copper(ii) terpyridine-based metal–organic frameworks for the removal of emerging herbicide contaminant from aqueous solution. (2025). PubMed Central.
- Quantum chemical study on 2, 6-bis (bromo-methyl) pyridine-A D.F.T. study. (n.d.). Der Pharma Chemica.
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An In-depth Technical Guide to 2,6-bis(6-bromopyridin-2-yl)pyridine: Synthesis, Characterization, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2,6-bis(6-bromopyridin-2-yl)pyridine, a complex heterocyclic compound with significant potential in materials science and medicinal chemistry. Due to its intricate structure, featuring a central pyridine ring flanked by two 6-bromopyridin-2-yl moieties, this molecule offers unique opportunities for the synthesis of advanced materials and novel therapeutic agents. This document details a proposed synthetic pathway for this compound, outlines expected characterization data, and explores its potential applications. As a compound not readily found in commercial catalogs, this guide serves as a foundational resource for its synthesis and utilization in a research setting.
Introduction
Terpyridine-based ligands and their metal complexes are of immense interest due to their unique photophysical, catalytic, and medicinal properties.[1] The introduction of halogen atoms, such as bromine, onto the pyridine rings further enhances their utility as versatile building blocks for more complex architectures through cross-coupling reactions.[2] The target molecule, this compound, is a prime example of a highly functionalized terpyridine scaffold. The presence of two bromine atoms at the terminal pyridine rings provides reactive sites for further chemical modifications, making it a valuable precursor for the synthesis of polymers, supramolecular assemblies, and targeted drug candidates.[3][4]
This guide will provide a detailed, step-by-step methodology for the synthesis of this compound, leveraging established palladium-catalyzed cross-coupling reactions. Furthermore, a thorough discussion of the expected analytical data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is presented to aid in the structural verification of the synthesized product.
Physicochemical Properties and Data
As of the writing of this guide, a specific CAS number for this compound has not been publicly registered, suggesting its status as a novel or non-commercial compound. The following table summarizes its basic molecular information.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Br₂N₃ | - |
| Molecular Weight | 391.07 g/mol | - |
| IUPAC Name | This compound | - |
Proposed Synthetic Route: Palladium-Catalyzed Stille Coupling
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Stille cross-coupling reaction. This method is well-suited for the formation of carbon-carbon bonds between heterocyclic rings and is known for its tolerance to a wide range of functional groups.[5][6] The proposed two-step synthesis involves the preparation of the key organostannane intermediate, 2-(tributylstannyl)-6-bromopyridine, followed by its coupling with 2,6-dibromopyridine.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Synthesis of 2-(tributylstannyl)-6-bromopyridine
Rationale: This initial step selectively introduces a tributylstannyl group at one of the bromine-bearing positions of 2,6-dibromopyridine. This is achieved through a monolithiation followed by quenching with an electrophilic tin reagent.
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.0 equivalent) in hexanes dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 1 hour.
-
Add tributyltin chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(tributylstannyl)-6-bromopyridine.
Experimental Protocol: Step 2 - Stille Coupling to Yield this compound
Rationale: This final step involves the palladium-catalyzed cross-coupling of the synthesized organostannane with 2,6-dibromopyridine to form the target terpyridine structure. The use of a palladium(0) catalyst is crucial for the catalytic cycle.[7]
Materials:
-
2,6-Dibromopyridine
-
2-(Tributylstannyl)-6-bromopyridine (from Step 1)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF) or toluene
-
Standard inert atmosphere glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 equivalent) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous DMF to dissolve the solids.
-
Add 2-(tributylstannyl)-6-bromopyridine (2.2 equivalents) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from NMR and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of three distinct pyridine rings. Based on the analysis of similar brominated pyridine and terpyridine structures, the following proton signals are anticipated.[8][9][10]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 8.6 - 8.8 | Doublet | Protons on the terminal pyridine rings adjacent to the nitrogen |
| 7.8 - 8.2 | Triplet or Doublet of Doublets | Protons on the central pyridine ring |
| 7.2 - 7.6 | Doublet or Triplet | Protons on the terminal pyridine rings |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The signals for carbons attached to bromine will be significantly influenced.[9][11]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 150 - 160 | Carbons adjacent to nitrogen atoms in the pyridine rings |
| 135 - 145 | Quaternary carbons and carbons attached to bromine |
| 120 - 130 | Other aromatic carbons |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and confirming the presence of bromine atoms. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic isotopic pattern.[12][13][14]
-
Molecular Ion Peak: A cluster of peaks corresponding to the molecular ion [M]⁺ will be observed. The most intense peaks will be at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The expected pattern for a molecule containing two bromine atoms will show three main peaks at [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.
Potential Applications
The unique structural features of this compound make it a highly attractive molecule for various advanced applications.
-
Materials Science: The terminal bromine atoms serve as handles for further polymerization or functionalization, enabling the synthesis of novel conjugated polymers and dendrimers with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3]
-
Supramolecular Chemistry: As a terpyridine derivative, this compound can act as a tridentate ligand for the formation of well-defined metal-organic frameworks (MOFs) and other supramolecular assemblies.[1][4]
-
Medicinal Chemistry: The pyridine scaffold is a common motif in many FDA-approved drugs.[2] The ability to further functionalize this molecule via its bromine atoms allows for the creation of a library of compounds for screening against various biological targets, including kinases and other enzymes implicated in disease.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential utilization of this compound. While a registered CAS number and direct experimental data are not yet available, the proposed synthetic route based on the Stille coupling reaction offers a reliable and efficient method for its preparation in a laboratory setting. The detailed predictions for NMR and MS data will be invaluable for researchers in confirming the structure of this novel and promising compound. The potential applications in materials science and drug discovery underscore the importance of further research into this and related terpyridine derivatives.
References
- Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, vol. 47, no. 34, 2008, pp. 6438-6441. [Link]
- NROChemistry. Stille Coupling. NROChemistry. Accessed January 4, 2026. [Link]
- Dondoni, A., and Marra, A. "Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters." The Journal of Organic Chemistry, vol. 71, no. 20, 2006, pp. 7546-7557. [Link]
- Wiley-VCH. Supporting Information. Wiley Online Library. Accessed January 4, 2026. [Link]
- Hodgson, D. M., and Salingue, F. "The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction." Tetrahedron Letters, vol. 45, no. 3, 2004, pp. 685-687. [Link]
- SunaChem. The Role of Terpyridine Boronic Acids in Modern Chemistry. SunaChem. Accessed January 4, 2026. [Link]
- Roughley, S. D., and Jordan, A. M. "The Suzuki–Miyaura Coupling Reaction." Synthetic Methods in Drug Discovery, vol. 1, 2016, pp. 1-32. [Link]
- ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 4, 2026. [Link]
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- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Organic Syntheses. Org. Synth. 2011, 88, 197. Organic Syntheses. Accessed January 4, 2026. [Link]
- Royal Society of Chemistry. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. Royal Society of Chemistry. Accessed January 4, 2026. [Link]
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. Accessed January 4, 2026. [Link]
- TutorChase. How can you identify the presence of halogens using mass spectrometry?. TutorChase. Accessed January 4, 2026. [Link]
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- ResearchGate. 1: 1 H NMR spectrum of 2,2':6',2"-terpyridine 4 (500.13 MHz, acetone-d6).
- ResearchGate. Synthesis and structures of brominated terpyridine-containing monomers....
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Accessed January 4, 2026. [Link]
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- MDPI. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. MDPI. Accessed January 4, 2026. [Link]
- ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- Pure. Advances in supramolecular polymer chemistry : well-defined terpyridine-functionalized materials. Pure. Accessed January 4, 2026. [Link]
- National Institutes of Health. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. National Institutes of Health. Accessed January 4, 2026. [Link]
- YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Accessed January 4, 2026. [Link]
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An In-depth Technical Guide to 2,6-bis(6-bromopyridin-2-yl)pyridine: Synthesis, Characterization, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,6-bis(6-bromopyridin-2-yl)pyridine, a key building block in supramolecular chemistry and materials science. We will delve into its fundamental properties, established synthetic routes, detailed analytical characterization, and its burgeoning applications, particularly in the realm of drug development.
Core Molecular Attributes
This compound is a terpyridine ligand distinguished by the presence of two bromine atoms on the terminal pyridine rings. This specific substitution pattern imparts unique electronic properties and provides reactive handles for further chemical modifications, making it a versatile precursor for more complex molecular architectures.
Key Properties at a Glance:
| Property | Value | Source |
| Chemical Formula | C₁₅H₉Br₂N₃ | [1] |
| Molecular Weight | 391.07 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (typical) | General knowledge |
| Solubility | Soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and coordinating solvents (e.g., THF, DMSO). Sparingly soluble in non-polar solvents and water. | General knowledge |
Strategic Synthesis of this compound
The synthesis of substituted terpyridines like this compound often relies on modern cross-coupling methodologies, which offer high yields and functional group tolerance. The Stille and Suzuki cross-coupling reactions are particularly well-suited for this purpose.[2][3][4] A plausible and efficient synthetic strategy involves the palladium-catalyzed cross-coupling of a central pyridine unit with two equivalents of a brominated pyridine derivative.
A common approach is the Stille coupling, which involves the reaction of an organotin reagent with an organic halide.[5][6] In this context, 2,6-dibromopyridine can be coupled with a stannylated 6-bromopyridine derivative.
Plausible Stille coupling pathway for the synthesis of the target compound.
Exemplary Synthetic Protocol (Stille Coupling):
Disclaimer: This is a representative protocol based on established literature for similar compounds.[2] Researchers should optimize conditions for their specific setup.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.
-
Second Reactant: In a separate flask, dissolve 2-(tributylstannyl)-6-bromopyridine (2.2 eq) in anhydrous toluene.
-
Reaction Initiation: Add the solution of the stannylated pyridine to the reaction flask dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove the tin byproducts. Stir vigorously for several hours.
-
Extraction: Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Comprehensive Analytical Characterization
The unambiguous identification and purity assessment of this compound are crucial. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Analytical workflow for the characterization of the target compound.
Expected Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of aromatic protons. Due to the symmetry of the molecule, a specific number of distinct signals will be observed in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns (doublets, triplets, and doublet of doublets) will be indicative of the substitution on the pyridine rings.
-
¹³C NMR: The carbon NMR spectrum will display a set of signals corresponding to the different carbon environments in the pyridine rings. The carbons attached to bromine will be significantly shifted.[1]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight. The isotopic pattern will be characteristic of a molecule containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).[7] The exact mass should correspond to the calculated value for C₁₅H₉Br₂N₃.[1]
Applications in Drug Development and Beyond
The core utility of this compound lies in its role as a tridentate ligand in coordination chemistry. Terpyridine ligands, in general, are known to form stable complexes with a wide range of metal ions.[8][9] These metal complexes have garnered significant interest in various fields, including drug development.[10]
Anticancer Research:
Terpyridine-metal complexes have shown promise as potential anticancer agents.[9][11] The planar structure of the terpyridine ligand allows for intercalation with DNA, potentially disrupting DNA replication and transcription in cancer cells.[10] The metal center can also participate in redox reactions, generating reactive oxygen species (ROS) that induce oxidative stress and apoptosis in tumor cells.[9] The bromine atoms on this compound can be further functionalized to attach targeting moieties or to modulate the lipophilicity and cellular uptake of the resulting metal complexes.
Potential anticancer mechanism of metal complexes derived from the title compound.
Other Applications:
-
Catalysis: Terpyridine-metal complexes are used as catalysts in a variety of organic transformations.[5]
-
Materials Science: The rigid and planar nature of the terpyridine core makes it a valuable component in the construction of supramolecular assemblies, polymers, and functional materials with interesting photophysical and electronic properties.[10]
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. Brominated organic compounds can be irritants and may be harmful if ingested or absorbed through the skin.[12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile building block in modern chemistry. Its well-defined structure, coupled with the reactivity of the bromine substituents, provides a robust platform for the synthesis of complex molecules and functional materials. For researchers in drug development, the potential of its metal complexes as therapeutic agents continues to be an exciting and fruitful area of investigation. This guide has provided a foundational understanding of this important compound, from its synthesis and characterization to its potential applications, to empower scientists in their research endeavors.
References
- Krönke, F. (1961). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(8), 380-391.
- Tu, S., et al. (2007). A simple and efficient route for diversity-oriented synthesis of highly functionalized 2,2′-bipyridine derivatives and unsymmetrical 2,4,6-triarylpyridines in high-temperature water.
- BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
- Kelly, T. R., & Kim, M. H. (1994). Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening.
- Schanze, K. S., et al. (2001). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 66(13), 4465-4475.
- ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis.
- Tzschucke, C. C., et al. (2013). Synthesis of asymmetrically substituted terpyridines by palladium-catalyzed direct C-H arylation of pyridine N-oxides. Chemistry--A European Journal, 19(51), 17456-17463.
- Royal Society of Chemistry. (2024). Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review.
- Gevorgyan, V., & Radhakrishnan, U. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
- Williams, J. A. G., et al. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2, (9), 1634-1641.
- ChemicalBook. (n.d.). 4-[4-[2,6-bis(6-bromopyridin-2-yl)pyridin-4-yl]phenyl]-2,6-bis(6-bromopyridin-2-yl)pyridine.
- Royal Society of Chemistry. (2002). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence.
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- Sigma-Aldrich. (n.d.). 2,6-Dibromopyridine.
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- Wikipedia. (n.d.). Stille reaction.
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An In-depth Technical Guide to the Safe Handling and Application of 2,6-bis(6-bromopyridin-2-yl)pyridine
Abstract
This document provides a comprehensive technical guide on 2,6-bis(6-bromopyridin-2-yl)pyridine, a complex heterocyclic compound with significant potential in advanced materials science and pharmaceutical development. As a multidentate ligand, its unique electronic and steric properties make it a valuable building block for supramolecular assemblies, organometallic catalysts, and novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of its safety profile, handling protocols, and an illustrative synthetic workflow. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this guide synthesizes data from structurally analogous compounds—including 2,6-dibromopyridine and other brominated pyridine derivatives—to establish a robust and scientifically grounded framework for its safe utilization.
Introduction and Scientific Context
This compound belongs to the terpyridine family of ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions. The strategic placement of bromine atoms on the terminal pyridine rings serves two primary purposes: it electronically modifies the ligand's coordination properties and provides reactive handles for further functionalization through cross-coupling reactions.[1] This versatility makes it a highly attractive precursor in the development of functional materials and in the field of medicinal chemistry, where pyridine scaffolds are integral to numerous therapeutic agents, including kinase inhibitors and central nervous system drugs.[1][2] The synthesis and application of such advanced intermediates demand a thorough understanding of their chemical properties and associated hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Hazard Identification and Toxicological Profile (Inferred)
The toxicological properties of this compound have not been exhaustively studied.[3] However, by examining the safety profiles of its structural components, such as 2-bromopyridine and 2,6-dibromopyridine, a reliable hazard assessment can be constructed. Brominated pyridine derivatives are generally classified as hazardous substances.[4][5][6]
The primary hazards are associated with acute toxicity, particularly if swallowed or in contact with skin, and severe irritation to the skin, eyes, and respiratory system.[3][4][5] Chronic exposure effects have not been well-documented for many of these analogues, warranting a cautious approach that minimizes exposure at all times.[4] The general toxicity of brominated aromatic compounds can also include hepatotoxicity (liver damage) after prolonged exposure.[7]
Table 1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source Analogue(s) |
|---|---|---|---|
| Acute Toxicity, Oral | Category 2 / 3 | H300/H301: Fatal or Toxic if swallowed | 2,6-Dibromopyridine, 2-Bromopyridine[4][5] |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin | 2-Bromopyridine[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2,6-Dibromopyridine, 2-Bromopyridine[3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | 2,6-Dibromopyridine, 2-Bromopyridine[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2,6-Dibromopyridine, 2-Bromopyridine[3][4] |
Laboratory Safety and Handling Protocols
Given the inferred hazards, stringent adherence to safety protocols is mandatory. The following measures are based on established best practices for handling toxic and irritant chemical compounds.
Engineering Controls and Personal Protective Equipment (PPE)
The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transfers, and reactions involving this compound, whether in solid or solution form, must be performed within the fume hood to prevent inhalation of dust or vapors.[8]
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles and a face shield are required. Standard safety glasses are insufficient.[9]
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for protection against brominated aromatic compounds. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.[4][9]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure that no skin is exposed between the glove and the sleeve. For larger scale operations, consider chemical-resistant aprons and shoe covers.[9]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a filter suitable for organic vapors and particulates is necessary.[9]
Safe Handling and Storage
-
Handling:
-
Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[5][6]
-
Prevent the formation of dust if handling the solid form. Use non-sparking tools for transfers.[8]
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4][5]
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[3][4]
-
-
Storage:
First Aid and Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention, as dermal exposure may be fatal.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Immediately call a poison control center or seek emergency medical attention.[4][8]
-
Spill Response: Evacuate the area and prevent entry. Ensure adequate ventilation. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a sealed container for hazardous waste disposal.[4][5] Do not allow the chemical to enter drains or waterways.[5]
Illustrative Synthesis and Characterization Workflow
The synthesis of unsymmetrical 2,6-disubstituted pyridines is a common challenge in organic chemistry.[10] A plausible and efficient route to this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The following protocol is an illustrative example based on established methodologies for similar compounds.[10][11]
Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling
This procedure involves the coupling of 2,6-dibromopyridine with a boronic ester derivative of 2-bromopyridine.
Step 1: Synthesis of 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).
-
Add a dry, degassed solvent like dioxane.
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction, filter through celite to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the monoborylated intermediate.
Step 2: Coupling to form this compound
-
To an oven-dried flask under an inert atmosphere, add the purified boronic ester from Step 1 (2.0 eq), 2,6-dibromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and an aqueous base solution (e.g., 2M Na₂CO₃).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Heat the biphasic mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield the final product, this compound, typically as a solid.
Causality Behind Choices:
-
Inert Atmosphere: Organoboron reagents and palladium catalysts can be sensitive to oxygen and moisture, so an inert atmosphere is crucial to prevent degradation and ensure high reaction yields.
-
Palladium Catalyst: Palladium complexes are highly efficient at catalyzing the formation of C-C bonds between aryl halides and organoboron compounds, making them the standard choice for Suzuki reactions.
-
Base: The base is essential for the transmetalation step in the catalytic cycle, activating the boronic ester for coupling.
Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Table 2: Typical Characterization Data
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H NMR | Structural Elucidation | A complex pattern of doublets and triplets in the aromatic region (typically 7.0-8.5 ppm), consistent with the substituted pyridine rings. Integration should match the number of protons.[12][13] |
| ¹³C NMR | Carbon Skeleton Confirmation | A series of signals in the aromatic region (typically 110-160 ppm) corresponding to the unique carbon environments in the molecule.[14] |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₁₅H₉Br₂N₃). The isotopic pattern will be characteristic of a molecule containing two bromine atoms. |
| Elemental Analysis | Purity and Empirical Formula | The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the theoretical values.[15] |
Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: A workflow diagram illustrating the two-step Suzuki coupling synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for innovation in science and medicine. Its handling, however, requires a high degree of caution due to the inferred toxicity and irritant properties characteristic of brominated pyridine derivatives. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of this compound. This document serves as a foundational resource, and it is imperative that its recommendations are supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.
References
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- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information: Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib.
- Jubilant Ingrevia Limited. (n.d.).
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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- ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
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- Leyan. (2018). Certificate of Analysis: 2-(6-Bromopyridin-2-yl)propan-2-ol.
- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- ResearchGate. (2025). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Dove Press. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]
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- ResearchGate. (n.d.). (PDF) 2,6-Bis(bromomethyl)pyridine.
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Methodological & Application
Application Notes and Protocols: Leveraging 2,6-Bis(6-bromopyridin-2-yl)pyridine in Advanced Ligand Synthesis
Introduction: The Strategic Importance of 2,6-Bis(6-bromopyridin-2-yl)pyridine in Coordination Chemistry
This compound stands as a pivotal precursor in the realm of coordination and supramolecular chemistry. Its terpyridine-like core provides a robust tridentate chelation site for a vast array of transition metals, while the strategically positioned bromine atoms at the 6 and 6'' positions offer versatile handles for post-synthetic modification.[1][2] This unique combination of a strong coordinating scaffold and reactive peripheral sites allows for the rational design and synthesis of complex ligands with tailored electronic and steric properties. Such ligands are instrumental in the development of novel catalysts, advanced materials, and potential therapeutic agents.[1][3]
The bromine atoms are particularly amenable to a variety of cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination, enabling the introduction of diverse functional groups.[4][5] This adaptability makes this compound a valuable building block for creating libraries of ligands for high-throughput screening in drug discovery and catalysis. This guide provides an in-depth exploration of the synthesis and application of this versatile compound, offering detailed protocols and expert insights to empower researchers in their scientific pursuits.
Core Synthesis of the Precursor: 2,6-Dibromopyridine
A reliable supply of the foundational precursor, 2,6-dibromopyridine, is crucial for the synthesis of the title ligand. While commercially available, an in-house synthesis can be cost-effective for large-scale applications. A common and effective method involves the diazotization of 2-aminopyridine followed by bromination.
Protocol 1: Synthesis of 2,6-Dibromopyridine from 2,6-Dichloropyridine
This protocol outlines a straightforward method for synthesizing 2,6-dibromopyridine via a halogen exchange reaction.
Rationale: This method is often preferred for its operational simplicity and relatively high yields. The use of hydrobromic acid in conjunction with sodium bromide provides a high concentration of bromide ions to drive the nucleophilic aromatic substitution.
Materials:
-
2,6-Dichloropyridine
-
Sodium Bromide (NaBr)
-
48% Hydrobromic acid (HBr)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,6-dichloropyridine (1 equivalent), sodium bromide (2 equivalents), and 48% hydrobromic acid (4 equivalents).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,6-dibromopyridine as a white solid.
| Parameter | Value |
| Typical Yield | 66-80%[6] |
| Purity (HPLC) | >98%[6] |
Synthesis of the Core Ligand: this compound
The synthesis of the title ligand typically involves a cross-coupling reaction. While various methods exist, palladium-catalyzed reactions are among the most efficient.
Protocol 2: Palladium-Catalyzed Homocoupling for Ligand Synthesis
This protocol details a palladium-catalyzed homocoupling reaction of a bromopyridine derivative to form the desired terpyridine-like scaffold.
Rationale: Palladium catalysts are highly efficient for forming carbon-carbon bonds. The choice of phosphine ligand is critical for the catalytic activity and can be tuned to optimize the reaction yield.
Materials:
-
2-Bromo-6-(tributylstannyl)pyridine (or a similar organometallic pyridine derivative)
-
2,6-Dibromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene or DMF
-
Schlenk flask and line
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1 equivalent), 2-bromo-6-(tributylstannyl)pyridine (2.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous toluene or DMF via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Post-Synthetic Modification: Functionalization of the Ligand
The true utility of this compound lies in the selective functionalization of its bromine atoms. This allows for the introduction of a wide range of chemical moieties, thereby tuning the ligand's properties for specific applications.
Protocol 3: Suzuki Cross-Coupling for Arylation
This protocol describes a typical Suzuki cross-coupling reaction to introduce aryl groups at the 6 and 6'' positions.
Rationale: The Suzuki coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance. The choice of base and palladium catalyst/ligand system is crucial for achieving high yields.
Materials:
-
This compound
-
Arylboronic acid or ester (2.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene/Water or Dioxane/Water solvent mixture
-
Standard reaction and purification glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (2.5 equivalents) in the chosen solvent mixture.
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the phosphine ligand (e.g., PPh₃; 4-10 mol%).
-
Add the base (e.g., K₂CO₃; 3 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Application in Metal Complex Synthesis
The synthesized ligands are primarily used to form coordination complexes with various transition metals. These complexes are the active species in many catalytic and material science applications.[3][7]
Protocol 4: Synthesis of a Ruthenium(II) Complex
This protocol provides a general method for the synthesis of a ruthenium(II) complex.
Rationale: Ruthenium complexes with terpyridine-like ligands are widely studied for their rich photophysical and electrochemical properties. The reaction with a suitable ruthenium precursor in a coordinating solvent typically leads to the desired complex.
Materials:
-
Functionalized 2,6-bis(pyridin-2-yl)pyridine ligand
-
RuCl₃·xH₂O or another suitable ruthenium precursor
-
Ethanol or another suitable solvent
-
Inert atmosphere setup
Procedure:
-
Dissolve the ligand (1 equivalent) in ethanol in a Schlenk flask under an inert atmosphere.
-
Add RuCl₃·xH₂O (1 equivalent) to the solution.
-
Reflux the mixture for several hours to overnight. The color of the solution will typically change, indicating complex formation.
-
Cool the reaction to room temperature. The complex may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol and then diethyl ether.
-
Dry the complex under vacuum. Further purification can be achieved by recrystallization or column chromatography on alumina.
Characterization Data for a Representative Ruthenium Complex:
| Technique | Expected Observations |
| ¹H NMR | Downfield shift of ligand protons upon coordination to the metal center. |
| UV-Vis | Appearance of Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. |
| Cyclic Voltammetry | Reversible redox waves corresponding to the Ru(II)/Ru(III) couple. |
Visualizing the Synthetic Workflow
To better illustrate the synthetic pathways, the following diagrams outline the key transformations.
Caption: Synthetic workflow for the preparation of functionalized ligands and their metal complexes.
Troubleshooting and Expert Insights
-
Low Yields in Coupling Reactions: In palladium-catalyzed reactions, ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The choice of phosphine ligand and base can significantly impact the yield; screening a small library of conditions is often beneficial.
-
Purification Challenges: The terpyridine-like ligands and their metal complexes can sometimes be challenging to purify due to their low solubility. Column chromatography using alumina instead of silica gel can be advantageous for metal complexes. Recrystallization from a suitable solvent system is also a powerful purification technique.
-
Side Reactions: In the synthesis of 2,6-dibromopyridine, prolonged reaction times or excessively high temperatures can lead to the formation of byproducts. Careful monitoring of the reaction is recommended. During functionalization, mono-substituted products can be formed if the stoichiometry of the reagents is not carefully controlled.
Conclusion
This compound is a highly valuable and versatile building block in modern coordination chemistry. Its robust coordinating ability, coupled with the reactivity of its peripheral bromine atoms, provides a powerful platform for the design and synthesis of a wide array of functional ligands and their metal complexes. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to effectively utilize this compound in their research endeavors, paving the way for new discoveries in catalysis, materials science, and drug development.
References
- CN102993086A - Method for synthesizing 2, 6-dibromo pyridine - Google Patents.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons.
- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.
- Transition metal pyridine complexes - Wikipedia.
- 2,6-Bis(bromomethyl)pyridine - PMC - NIH.
- 2-bromopyridine - Organic Syntheses Procedure.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes - American Chemical Society.
- Syntheses of a 2,6-bis-(methylphospholyl)pyridine ligand and its cationic Pd(II) and Ni(II) complexes - Application in the palladium-catalyzed synthesis of arylboronic esters | Request PDF - ResearchGate.
- (PDF) 2,6-Bis(bromomethyl)pyridine - ResearchGate.
- (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Known pyridine-based p-extended ligands and their metal complexes. [6b, c, f, g] - ResearchGate.
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate - MDPI.
- In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores - PMC - PubMed Central.
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- 6. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis and Utilization of Ruthenium Complexes with 2,6-bis(6-bromopyridin-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Bromo-Functionalized Ruthenium Polypyridyl Complexes
Ruthenium polypyridyl complexes have garnered significant attention across diverse fields, including photoredox catalysis, medicinal chemistry, and materials science, owing to their unique photophysical and electrochemical properties.[1][2] The ability to systematically tune these properties through ligand design is a cornerstone of their versatility. The introduction of halogen substituents, such as bromine, onto the polypyridyl framework offers a powerful synthetic handle for post-complexation modification.[3] This allows for the construction of more intricate molecular architectures, including multicomponent photocatalytic systems, drug-delivery conjugates, and advanced materials.
This guide provides a comprehensive overview and detailed protocols for the synthesis of a ruthenium(III) complex featuring the novel ligand, 2,6-bis(6-bromopyridin-2-yl)pyridine. This terpyridine-like ligand, with its strategically positioned bromine atoms, renders the resulting ruthenium complex an invaluable building block for further chemical elaboration. We will first detail the synthesis of the ligand itself, followed by the preparation of the ruthenium complex, and conclude with a discussion of its potential applications and characterization.
Part 1: Synthesis of the Ligand: this compound
The synthesis of the target ligand is achieved via a Kröhnke pyridine synthesis, a classic and efficient method for the formation of substituted pyridines. The key precursor for this synthesis is 2-acetyl-6-bromopyridine.
Protocol 1.1: Synthesis of the Precursor, 2-acetyl-6-bromopyridine
While 2-acetyl-6-bromopyridine is commercially available, a synthetic route is provided for completeness, based on a copper-cocatalytic Stille reaction.[4][5][6]
Reaction Scheme:
Materials:
-
2-Bromopyridine
-
Tributyl(1-ethoxyvinyl)tin
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Anhydrous acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous acetonitrile to dissolve the solids.
-
Add tributyl(1-ethoxyvinyl)tin (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Stir the mixture vigorously for 1 hour to ensure complete hydrolysis of the enol ether.
-
Neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 2-acetyl-6-bromopyridine as a solid.
Protocol 1.2: Kröhnke Synthesis of this compound
Reaction Scheme:
Materials:
-
2-Acetyl-6-bromopyridine
-
2,6-Pyridinedicarboxaldehyde
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve 2-acetyl-6-bromopyridine (2.0 eq) and 2,6-pyridinedicarboxaldehyde (1.0 eq) in a mixture of ethanol and acetic acid (e.g., 4:1 v/v).
-
Add ammonium acetate (10-20 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. A precipitate may form during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid sequentially with cold ethanol and diethyl ether.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes.
Part 2: Synthesis of the Ruthenium Complex
The complexation of the synthesized ligand with a ruthenium precursor is a straightforward process, typically yielding the ruthenium(III) complex.
Protocol 2.1: Synthesis of [Ru(this compound)Cl₃]
This protocol is adapted from standard procedures for the synthesis of ruthenium(III) terpyridine complexes.[7]
Reaction Scheme:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances on Octahedral Polypyridyl Ruthenium(II) Complexes as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Synthonix, Inc > 49669-13-8 | 2-Acetyl-6-bromopyridine [synthonix.com]
- 6. 49669-13-8 Cas No. | 2-Acetyl-6-bromopyridine | Apollo [store.apolloscientific.co.uk]
- 7. (Terpyridine)ruthenium trichloride - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Iron Coordination Chemistry with 2,6-bis(6-bromopyridin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Role of Brominated Pyridyl Ligands in Iron Coordination Chemistry
The synthesis and study of transition metal complexes with nitrogen-containing heterocyclic ligands have become a cornerstone of modern inorganic and medicinal chemistry. Among these, iron complexes are particularly compelling due to iron's biocompatibility, earth abundance, and versatile redox chemistry. The 2,6-bis(6-bromopyridin-2-yl)pyridine ligand, a terpyridine analogue, offers a unique scaffold for creating novel iron complexes. The strategic placement of bromine atoms on the distal pyridine rings serves two primary purposes: firstly, it electronically modifies the ligand, influencing the photophysical and electrochemical properties of the resulting iron complex, and secondly, it provides reactive sites for post-complexation modification, enabling the development of more complex architectures or bioconjugates.
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of iron complexes with this compound. The protocols detailed herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Iron(II) Complex
The formation of the iron(II) complex with this compound typically proceeds via a straightforward self-assembly process. The stoichiometry of the reaction is crucial, as terpyridine-like ligands can form both mono- and bis-ligated complexes with iron(II). The following protocol focuses on the synthesis of the more commonly studied bis-ligated, pseudo-octahedral complex, [Fe(this compound)2]X2, where X is a non-coordinating anion like BF4- or PF6-.
Experimental Workflow: Synthesis of the Iron(II) Complex
Caption: Workflow for the synthesis of the bis-ligated iron(II) complex.
Detailed Protocol: Synthesis of Fe(this compound)22
Materials:
-
This compound (Ligand, L)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF4)2·6H2O)
-
Acetonitrile (CH3CN), anhydrous
-
Diethyl ether ((C2H5)2O), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
Procedure:
-
Ligand Dissolution: In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2 equivalents of this compound in 20 mL of anhydrous acetonitrile. Stir until the ligand is fully dissolved. Rationale: An inert atmosphere is crucial to prevent the oxidation of the Fe(II) starting material to Fe(III).
-
Iron Salt Addition: In a separate vial, dissolve 1 equivalent of Fe(BF4)2·6H2O in a minimal amount of anhydrous acetonitrile (approx. 5 mL).
-
Complexation: Slowly add the iron(II) salt solution to the stirring ligand solution at room temperature. A rapid color change to deep purple or dark red is typically observed, indicating the formation of the iron(II) complex.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours to ensure complete complexation.
-
Precipitation: Slowly add anhydrous diethyl ether to the reaction mixture with vigorous stirring until a precipitate forms. Rationale: The iron complex is generally insoluble in less polar solvents like diethyl ether, allowing for its isolation.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with several small portions of diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting solid under vacuum to yield the final product, 2.
Part 2: Characterization of the Iron(II) Complex
A thorough characterization of the synthesized complex is essential to confirm its identity, purity, and structure. A combination of spectroscopic and analytical techniques should be employed.
Characterization Workflow
Caption: A multi-technique approach for the characterization of the iron complex.
Expected Characterization Data
The following table summarizes the expected data from the characterization of the 2 complex, based on literature for similar iron-terpyridine complexes.[1][2][3]
| Technique | Expected Observations | Interpretation |
| UV-Vis Spectroscopy | Intense bands in the UV region (~280-350 nm) and a broad, less intense band in the visible region (~550-600 nm).[3] | The UV bands are attributed to π-π* transitions within the ligand. The visible band is characteristic of a metal-to-ligand charge transfer (MLCT) transition. |
| ¹H NMR Spectroscopy | Broadened and shifted signals compared to the free ligand, particularly for the protons closest to the metal center. | The paramagnetic nature of high-spin Fe(II) or the diamagnetism of low-spin Fe(II) will significantly affect the chemical shifts and peak broadening.[3] |
| ESI-Mass Spectrometry | A peak corresponding to [M - 2(BF4)]²+, where M is the molecular weight of the complex. | Confirms the mass of the cationic complex.[3] |
| FT-IR Spectroscopy | Shifts in the C=N and C=C stretching frequencies of the pyridine rings upon coordination to the iron center. | Indicates the coordination of the ligand's nitrogen atoms to the iron. |
| X-ray Crystallography | Pseudo-octahedral geometry around the iron center with two tridentate ligands. The Fe-N bond lengths can provide insight into the spin state of the iron.[1][4] | Provides definitive structural proof and detailed bonding information. |
| Elemental Analysis | Experimental percentages of C, H, and N should match the calculated values for the proposed formula. | Confirms the bulk purity of the synthesized complex.[3] |
Part 3: Potential Applications
Iron complexes with pyridyl-based ligands have shown promise in a variety of fields, from catalysis to medicine. The unique electronic and steric properties imparted by the this compound ligand could lead to applications in the following areas:
Anticancer Drug Development
Rationale: Many iron complexes with terpyridine and other polypyridyl ligands have demonstrated significant cytotoxic activity against various cancer cell lines, in some cases exceeding the efficacy of cisplatin.[5][6][7] The proposed mechanism often involves the generation of reactive oxygen species (ROS) and interaction with DNA.[3][6] The presence of bromine atoms on the ligand could enhance lipophilicity, potentially improving cellular uptake.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the iron complex for 24, 48, or 72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the complex that inhibits 50% of cell growth).
Catalysis
Rationale: Iron complexes with bis(imino)pyridine and related ligands have been successfully employed as catalysts in a range of organic transformations, including oxidation, reduction, and polymerization reactions.[8][9] The electronic properties of the this compound ligand can be tuned to modulate the catalytic activity of the iron center. The bromine atoms also offer handles for immobilizing the catalyst on a solid support.
Potential Catalytic Applications:
-
Oxidation Reactions: Catalytic oxidation of alcohols or hydrocarbons.
-
Ethylene Oligomerization/Polymerization: The steric and electronic properties of the ligand can influence the selectivity and activity of the catalyst.[8]
-
Carbene Transfer Reactions: Iron complexes have shown to be effective catalysts for various carbene transfer reactions.[9]
Spin-Crossover Materials
Rationale: Iron(II) complexes with tridentate nitrogen ligands are well-known to exhibit spin-crossover (SCO) behavior, where the spin state of the iron center can be switched between low-spin (S=0) and high-spin (S=2) by external stimuli such as temperature or light.[10][11][12] This property is of interest for applications in molecular switches and data storage devices. The electronic and steric effects of the bromo-substituents could influence the transition temperature and cooperativity of the spin-crossover event.
Characterization of Spin-Crossover Behavior:
-
Magnetic Susceptibility Measurements: Measuring the magnetic moment of the complex as a function of temperature is the primary method for observing a spin transition.
-
Variable-Temperature UV-Vis Spectroscopy: The MLCT band is sensitive to the spin state of the iron, and changes in its intensity and position with temperature can indicate a spin transition.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the enthalpy and entropy changes associated with the spin transition.
Conclusion
The iron coordination chemistry of this compound offers a rich field of study with significant potential for the development of new functional materials. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers venturing into this exciting area. The strategic incorporation of bromine atoms into the ligand framework not only influences the fundamental properties of the resulting iron complexes but also opens up avenues for further functionalization, making this a highly versatile system for applications in medicine, catalysis, and materials science.
References
- Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential. RSC Publishing.
- Iron complexes of terdentate nitrogen ligands: Formation and X-ray structure of three new dicationic complexes. ResearchGate.
- Highly cytotoxic iron(II) complexes with pentadentate pyridyl ligands as a new class of anti-tumor agents. PubMed.
- Complexes of iron(II) with pentadentate pyridyl ligands (1–3). ResearchGate.
- Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes. ResearchGate.
- Iron(II) complexes of 2,6-bis(imidazo[1,2- a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors. PubMed.
- Iron(ii) complexes of 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine and related ligands with annelated distal heterocyclic donors. Dalton Transactions (RSC Publishing).
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society.
- First-Row Transition Metal Complexes Incorporating the 2-(2′-pyridyl)quinoxaline Ligand (pqx), as Potent Inflammatory Mediators. PubMed Central.
- Diverse Cobalt(II) and Iron(II/III) Coordination Complexes/Polymers Based on 4′-Pyridyl: 2,2′;6′,2″-Terpyridine: Synthesis, Structures, Catalytic and Anticancer Activities. MDPI.
- Experimental and theoretically calculated structural data of different iron(II)-terpyridine complexes. University of the Free State.
- Cobalt(II), iron(II), zinc(II) and palladium(II) complexes of di-topic 4'-{4-[bis(2-pyridyl)aminomethyl]phenyl}2,2':6',2 ''-terpyridine. Synthetic and X-ray structural studies. ResearchGate.
- Data to support Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)pyridine and Related Ligands with Annelated Di. Research Data Leeds Repository.
- High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine. MDPI.
- Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)pyridine and Related Ligands with Annelated Distal Heterocyclic Donors. ResearchGate.
- Iron(II) complexes containing the 2,6-bis-iminopyridyl moiety. Synthesis, characterization, reactivity and DNA binding. ResearchGate.
- Data on the characterization and anticancer action of iron(II) polypyridyl complexes. NIH.
- Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. ACS Publications.
- Medicinal Applications of Coordination Complexes. Semantic Scholar.
- Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization. ResearchGate.
- Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. PubMed Central.
- Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine. Semantic Scholar.
- Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions. RSC Publishing.
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- 2. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 3. Data on the characterization and anticancer action of iron(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Highly cytotoxic iron(II) complexes with pentadentate pyridyl ligands as a new class of anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Bis(imino)pyridine iron complexes for catalytic carbene transfer reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
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- 11. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spin Crossover and Thermochromism in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)-4-methoxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Catalytic Utility of 2,6-bis(6-bromopyridin-2-yl)pyridine as a Tridentate Pincer Ligand
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of 2,6-bis(6-bromopyridin-2-yl)pyridine.
Prepared by: Gemini, Senior Application Scientist
Introduction: A Strategic Ligand Design
This compound is a multi-faceted molecule built upon the robust 2,2':6',2''-terpyridine (tpy) framework. Its structure, featuring a central pyridine ring flanked by two 6-bromopyridinyl units, presents a compelling platform for catalysis. The three nitrogen atoms are strategically positioned to act as a tridentate, or "pincer," ligand, capable of forming highly stable complexes with a variety of transition metals.[1][2][3] This coordination is fundamental to its catalytic prowess, as the ligand environment dictates the reactivity and stability of the metallic active site.
The primary value of this compound in catalysis lies in its role as a sophisticated ligand for constructing metal coordination complexes.[1] The multiple nitrogen donors allow it to chelate metal centers, a crucial feature for enhancing the efficiency and selectivity of catalytic processes.[1] Unlike simpler ligands, the rigid, planar structure of the terpyridine core offers predictable coordination geometry, while the terminal bromine atoms provide reactive handles for further functionalization, enabling the development of more complex molecular architectures or immobilization onto solid supports.[1]
This guide will focus on its principal application: serving as a stabilizing and activity-modulating ligand in homogeneous catalysis, with a specific focus on palladium-catalyzed cross-coupling reactions.
Core Application: A Ligand for Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the construction of complex molecular frameworks from simple precursors. The efficacy of these reactions is critically dependent on the ligand coordinated to the palladium center. The ligand must stabilize the active Pd(0) species, facilitate the key mechanistic steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[4]
This compound, acting as a neutral tridentate ligand (L), excels in this role. When combined with a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃, it forms a stable [L·Pd] complex in situ. This complex is the active precatalyst that enters the catalytic cycle.
-
Why a Tridentate Pincer Ligand? The chelate effect of the three nitrogen atoms binding to the palladium center results in a thermodynamically stable complex. This stability is crucial for catalyst longevity, allowing for lower catalyst loadings and preventing the precipitation of palladium black, a common mode of catalyst deactivation.
-
Electronic and Steric Tuning: The pyridine rings are π-deficient, which influences the electron density at the metal center. This electronic property can modulate the rates of oxidative addition and reductive elimination. The steric bulk imposed by the flanking pyridinyl groups helps to create a specific coordination sphere that can favor certain reaction pathways and enhance selectivity.[4][5]
-
Choice of Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are widely used because they are air-stable, commercially available Pd(II) and Pd(0) sources, respectively. They are readily converted to the catalytically active Pd(0) state under typical reaction conditions, often facilitated by a phosphine ligand or a reducing agent in the reaction mixture.
The following diagram outlines the typical workflow for setting up a palladium-catalyzed cross-coupling reaction using an in-situ formed catalyst.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions such as solvent, base, and temperature for their specific substrates.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction using this compound as the ligand.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Aryl Bromide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Catalyst Formation:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv, 2 mol%) and this compound (0.022 equiv, 2.2 mol%).
-
Add anhydrous 1,4-dioxane (to make a ~0.2 M solution with respect to the aryl bromide).
-
Stir the mixture at room temperature for 20 minutes. A color change may be observed as the complex forms.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
-
Monitoring and Completion:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the starting material is consumed (typically 4-18 hours), cool the reaction mixture to room temperature.
-
-
Work-up:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
-
The ligand stabilizes the palladium center throughout the catalytic cycle, which is crucial for an efficient reaction.
Caption: Simplified Suzuki-Miyaura catalytic cycle with a generic ligand (L).
Data Summary and Performance Metrics
While specific performance data for this compound is dispersed, the following table summarizes typical parameters and expected outcomes for Suzuki-Miyaura couplings using similar terpyridine or pincer-type ligands. This serves as a baseline for experimental design.
| Parameter | Typical Range | Rationale & Field Insights |
| Catalyst Loading | 1 - 5 mol % | Higher loadings may be needed for challenging substrates (e.g., aryl chlorides). Stable pincer complexes often allow for lower loadings (<1 mol %) upon optimization.[6] |
| Ligand:Pd Ratio | 1:1 to 1.2:1 | A slight excess of ligand ensures full coordination to the metal center and prevents the formation of undesired palladium species. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical and substrate-dependent. Cs₂CO₃ is often more effective for less reactive substrates but is more expensive. |
| Solvent | Dioxane, Toluene, THF, DMF | The solvent must solubilize all components and be stable at the reaction temperature. Aprotic polar solvents are generally preferred. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the electronic and steric nature of the coupling partners. Electron-rich aryl halides and electron-poor boronic acids can sometimes be challenging. |
Broader Catalytic Potential and Future Directions
The utility of this compound and its metal complexes is not limited to Suzuki-Miyaura reactions. The inherent stability and tunable nature of these systems make them promising candidates for a range of other catalytic transformations:
-
Other Cross-Coupling Reactions: The [L·Pd] complexes can likely be adapted for Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which proceed through similar Pd(0)/Pd(II) catalytic cycles.[7][8]
-
Coordination Polymers and MOFs: This ligand can serve as a building block for creating extended metal-organic frameworks (MOFs) or coordination polymers.[9][10][11] If the metal centers within these materials remain accessible, they can function as heterogeneous catalysts, offering advantages in catalyst separation and recycling.[9][10][12]
-
Iron and Nickel Catalysis: Given the growing interest in replacing precious metals with earth-abundant alternatives, complexes of this ligand with iron and nickel are of significant interest for various C-C and C-N bond-forming reactions.[2][5][13]
The presence of the bromine atoms offers a strategic advantage for future development. These sites can be used to graft the ligand onto solid supports, creating recyclable heterogeneous catalysts, or they can be transformed via cross-coupling to introduce new functional groups that can further tune the catalyst's electronic properties or introduce secondary functionalities like chiral centers.
References
- Zhang, L., et al. (2016). Synthesis, Structure, and Ligand-Centered Catalytic Properties of MII Coordination Polymers (M=ZnII , CdII , HgII ) with Open Pyridyl N-Oxide Sites. ChemPlusChem, 81(8), 743-751.
- Wang, Z., et al. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- Hilliard, E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- Park, S., et al. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(3), 670.
- Fomenko, Y. S., et al. (2022). Synthesis of chiral pinopyridines using catalysis by metal complexes. Request PDF.
- Mondal, B., et al. (2018). Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine-Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions. ChemistryOpen, 7(10), 806-814.
- Mondal, B., et al. (2018). Synthesis of Metallomacrocycle and Coordination Polymers with Pyridine-Based Amidocarboxylate Ligands and Their Catalytic Activities towards the Henry and Knoevenagel Reactions. ResearchGate.
- Kovács, D., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3373.
- Ruhr-Universität Bochum. (2021). Mechanistic investigations.
- Dzhemilev, U. M., et al. (2001). Metal complex catalysis in a synthesis of pyridine bases. ResearchGate.
- Nielsen, M. K., et al. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Catalysts, 10(1), 103.
- Popa, E., et al. (2023). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. Molbank, 2024(1), M1752.
- Cuzan, O., et al. (2013). 2,6-Bis(bromomethyl)pyridine. ResearchGate.
- Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2296–2321.
- Smith, A. B., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(10), 2568–2571.
- Popa, E., et al. (2023). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. ResearchGate.
- Li-Hua, W., et al. (2017). Synthesis, Structural Characterization and Catalytic Activity of A Cu(II) Coordination Polymer Constructed from 1,4-Phenylenediacetic Acid and 2,2'-Bipyridine. Bulletin of Chemical Reaction Engineering & Catalysis, 12(1), 113-118.
- Thompson, A. F., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7407–7421.
- Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(33), 22906-22912.
- Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914.
- Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate.
- Das, S., et al. (2022). Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions. Inorganic Chemistry, 61(16), 6069–6080.
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Application Notes and Protocols for the Electrochemical Investigation of 2,6-bis(6-bromopyridin-2-yl)pyridine Derivatives
Introduction: Unveiling the Redox Landscape of a Versatile Ligand Scaffold
The 2,6-bis(6-bromopyridin-2-yl)pyridine core, a terpyridine analogue, represents a highly versatile scaffold in coordination chemistry, materials science, and catalysis. The presence of multiple nitrogen donor sites allows for the formation of stable complexes with a wide range of metal ions, while the bromine substituents offer a reactive handle for further functionalization through cross-coupling reactions.[1] The electrochemical properties of these derivatives are of paramount importance as they govern their behavior in redox-based applications such as electrocatalysis, molecular electronics, and the development of electrochromic materials.[2]
This comprehensive guide provides a detailed framework for the electrochemical characterization of this compound and its derivatives. While direct electrochemical data for this specific parent compound is not extensively reported in the literature, the protocols and interpretations presented herein are based on well-established methodologies for structurally similar polypyridine ligands, such as terpyridines and bipyridines.[2][3][4] This document will equip researchers with the foundational knowledge and practical steps to perform robust electrochemical studies, interpret the resulting data, and gain insights into the electronic structure and reactivity of these promising compounds.
Core Principles: Probing Electron Transfer with Voltammetry
Cyclic Voltammetry (CV) is the primary technique for investigating the redox behavior of this compound derivatives.[3] This potentiodynamic method involves scanning the potential of a working electrode in a solution containing the analyte and observing the resulting current. The key information obtained from a CV experiment includes:
-
Redox Potentials (E°'): The potentials at which oxidation (anodic peak) and reduction (cathodic peak) occur, providing a measure of the thermodynamic ease of electron transfer.
-
Electron Stoichiometry (n): The number of electrons involved in a redox event.
-
Electrochemical Reversibility: Whether the electron transfer is kinetically facile and the product of the initial redox event is stable on the experimental timescale.
-
Reaction Mechanisms: The presence of coupled chemical reactions following electron transfer can often be inferred from the shape of the voltammogram and its dependence on the scan rate.
The redox potentials of polypyridine ligands are significantly influenced by the nature of their substituents. Electron-withdrawing groups, such as the bromine atoms in the title compound, are generally expected to make the ligand more difficult to oxidize and easier to reduce.[5]
Experimental Workflow: A Step-by-Step Guide
A typical electrochemical experiment for studying a this compound derivative involves several key stages, from sample preparation to data acquisition.
Caption: General workflow for the electrochemical study of this compound derivatives.
Detailed Protocols
Protocol 1: Preparation of Materials and Reagents
-
Analyte: Synthesize and purify the this compound derivative of interest. Ensure high purity, as impurities can give rise to spurious electrochemical signals.
-
Solvent: Use a high-purity, anhydrous electrochemical-grade solvent. Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are common choices for studies of organic and organometallic compounds.
-
Supporting Electrolyte: A supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize iR drop. Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M are widely used.
-
Reference Electrode: A stable reference electrode is crucial for obtaining reproducible potential measurements. A silver/silver ion (Ag/Ag⁺) or a saturated calomel electrode (SCE) can be used. If using a non-aqueous reference electrode like Ag/Ag⁺, it is good practice to calibrate it against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
-
Working Electrode: A glassy carbon electrode (GCE) is a common choice for the working electrode due to its wide potential window and chemical inertness. Platinum or gold electrodes can also be used.
-
Counter Electrode: A platinum wire or graphite rod serves as the counter (or auxiliary) electrode.
Protocol 2: Electrochemical Measurement using Cyclic Voltammetry
-
Electrode Preparation:
-
Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely.
-
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell containing the working, reference, and counter electrodes.
-
Add the supporting electrolyte solution to the cell.
-
-
Degassing:
-
Purge the solution with an inert gas (e.g., high-purity argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Background Scan:
-
Perform a cyclic voltammogram of the supporting electrolyte solution alone to ensure there are no interfering redox processes in the potential window of interest.
-
-
Analyte Measurement:
-
Add a known concentration of the this compound derivative to the cell (typically in the range of 1-5 mM).
-
Allow the solution to equilibrate.
-
Record the cyclic voltammogram by scanning the potential over the desired range. Start with a typical scan rate of 100 mV/s.
-
-
Scan Rate Dependence Study:
-
Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) and record the cyclic voltammograms at each rate. This study provides information on the reversibility and kinetics of the electron transfer process.
-
-
Internal Standard (Optional but Recommended):
-
After recording the voltammograms of the analyte, add a small amount of ferrocene as an internal standard.
-
Record the cyclic voltammogram of the solution containing both the analyte and ferrocene. The well-defined, reversible one-electron redox couple of ferrocene (Fc/Fc⁺) can be used to reference the potentials of the analyte.
-
Data Analysis and Interpretation
The data obtained from cyclic voltammetry experiments can be analyzed to extract key electrochemical parameters. The following table provides a hypothetical example of the kind of data that might be obtained for a this compound derivative and one of its metal complexes.
| Compound | Redox Couple | E°' (V vs. Fc/Fc⁺) | ΔEp (mV) at 100 mV/s | Ipa/Ipc | Interpretation |
| Ligand | Ligand / Ligand⁻ | -1.85 | 75 | ~1 | Reversible, one-electron reduction of the pyridine ring. |
| [Fe(Ligand)₂]²⁺ | Fe³⁺/Fe²⁺ | +0.95 | 65 | ~1 | Reversible, metal-centered one-electron oxidation. |
| Fe²⁺/Fe⁺ | -1.20 | 70 | ~1 | Reversible, metal-centered one-electron reduction. | |
| [Fe(Ligand)₂]⁺ / [Fe(Ligand)(Ligand⁻)] | -2.05 | 80 | ~1 | Ligand-based reduction, indicating the π-accepting nature of the ligand. |
Note: The values in this table are illustrative and not based on experimental data for the specific named compound.
Mechanistic Insights and Coordination Behavior
The electrochemical behavior of this compound derivatives can provide significant insights into their coordination chemistry. Upon complexation to a metal center, the redox potentials of both the ligand and the metal are expected to shift.
Caption: Potential redox states of a free this compound ligand (L) and its metal complex ([ML₂]²⁺).
The diagram above illustrates the possible redox events. The free ligand can undergo reduction to form a radical anion. In a metal complex, both metal-centered and ligand-centered redox processes can occur. The relative potentials of these processes are dictated by the nature of the metal ion and any other coordinating ligands.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Noisy or distorted voltammograms | - High solution resistance (iR drop)- Electrical noise from the surroundings- Dirty electrode surface | - Ensure the reference electrode is close to the working electrode- Use a Faraday cage- Thoroughly polish and clean the working electrode |
| Irreversible or broad peaks | - Slow electron transfer kinetics- Chemical instability of the redox product- Adsorption of the analyte or product on the electrode surface | - Lower the scan rate- Perform experiments at different temperatures- Try a different electrode material |
| Shifting potentials between experiments | - Unstable reference electrode- Changes in solution composition (e.g., solvent evaporation) | - Check and, if necessary, refurbish the reference electrode- Use an internal standard like ferrocene- Keep the cell sealed to prevent solvent loss |
Conclusion
The electrochemical characterization of this compound derivatives is a critical step in understanding their potential for a wide array of applications. By employing the protocols and interpretive frameworks outlined in this guide, researchers can systematically investigate the redox properties of these versatile compounds. The insights gained from these studies will undoubtedly pave the way for the rational design of novel catalysts, functional materials, and therapeutic agents.
References
- O'Toole, T. R., et al. (1989). Tuning the Gas Phase Redox Properties of Copper(II) Ternary Complexes of Terpyridines to Control the Formation of Nucleobase Radical Cations. Inorganic Chemistry, 28(15), 2974-2980.
- Ferreira, H., Conradie, M. M., & Conradie, J. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II) complexes.
- Chakrabarty, S., Sarkhel, P., & Poddar, R. K. (2010). Ruthenium(II) and palladium(II) complexes with 2,6-(bispyrazol-1-yl)pyridines.
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- 5. Tuning the gas phase redox properties of copper(II) ternary complexes of terpyridines to control the formation of nucleobase radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,6-bis(6-bromopyridin-2-yl)pyridine in Supramolecular Chemistry
Introduction: A Terpyridine Analogue Primed for Advanced Supramolecular Design
In the vast field of supramolecular chemistry, the 2,2':6',2''-terpyridine (tpy) scaffold is a cornerstone, prized for its robust tridentate chelation of various metal ions, leading to predictable and stable metallosupramolecular architectures.[1][2] This guide focuses on a highly functionalized derivative, 2,6-bis(6-bromopyridin-2-yl)pyridine , a molecule engineered for versatility. Its core structure mimics the classic terpyridine, providing the essential N,N',N''-coordination pocket for self-assembly.[3] However, the strategic placement of bromine atoms at the terminal 6- and 6''-positions transforms this ligand from a simple structural unit into a powerful platform for post-synthetic modification (PSM).[4][5]
The bromine atoms serve as reactive handles for a suite of high-yielding cross-coupling reactions, allowing for the covalent attachment of diverse functional moieties after the initial supramolecular assembly is formed. This capability is paramount for creating complex, multifunctional systems where properties like luminescence, redox activity, or biological targeting can be precisely installed. This document provides a comprehensive guide for researchers, outlining a robust synthetic strategy, detailed protocols for its application in metallosupramolecular assembly, and powerful techniques for its subsequent functionalization.
Synthesis of the Ligand: A Convergent Strategy
Direct synthesis of this compound is not widely reported, necessitating a logical, convergent approach based on established organometallic cross-coupling reactions. The Suzuki-Miyaura coupling is an ideal candidate due to its high functional group tolerance and operational simplicity.[6][7] The strategy involves the palladium-catalyzed coupling of a central pyridine-2,6-diboronic ester with two equivalents of a 2-bromo-6-halopyridine.
Rationale Behind the Synthetic Pathway
The choice of a Suzuki coupling is deliberate. Compared to alternatives like Stille couplings, it avoids the use of highly toxic organotin reagents.[3] The key is the synthesis of the precursors. 2,6-Dibromopyridine is a commercially available or readily synthesized starting material.[8][9] The synthesis of the required 2-bromo-6-(pinacolboryl)pyridine can be achieved through iridium-catalyzed C-H borylation or by halogen-metal exchange followed by reaction with a boron electrophile.
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Protocol 1: Synthesis of this compound
-
Causality: This protocol employs a palladium(0) catalyst which undergoes oxidative addition to the C-Br bonds of 2,6-dibromopyridine. The boronic ester derivative of the central pyridine then undergoes transmetalation to the palladium center, followed by reductive elimination to form the new C-C bond.[7] Aqueous potassium carbonate is a crucial base for activating the boronic ester for transmetalation.
-
Step-by-Step Methodology:
-
Precursor Synthesis: Synthesize pyridine-2,6-diylbis(boronic acid pinacol ester) from 2,6-dibromopyridine and bis(pinacolato)diboron using an iridium catalyst as described in the literature.[10]
-
Reaction Setup: In an argon-purged Schlenk flask, combine pyridine-2,6-diylbis(boronic acid pinacol ester) (1.0 eq), 2,6-dibromopyridine (2.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).
-
Solvent Addition: Add a degassed 3:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Base Addition: Add potassium carbonate (K₂CO₃) (4.0 eq).
-
Reaction Execution: Heat the mixture to 80 °C and stir under argon for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, add water and extract the product with dichloromethane (DCM) (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the title compound as a solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Application in Metallosupramolecular Self-Assembly
The central terpyridine-like motif of this compound readily coordinates with a variety of transition metals to form stable, octahedral [M(L)₂]²⁺ type complexes.[3][11] The choice of metal ion is critical as it dictates the kinetic lability and the photophysical/electrochemical properties of the resulting assembly.
Caption: Self-assembly and subsequent modification pathway.
Protocol for Iron(II) Complex Formation
-
Causality: Iron(II) readily forms kinetically labile, deeply colored complexes with terpyridine ligands. The assembly is driven by the favorable chelate effect and results in a stable d⁶ low-spin octahedral geometry. This reaction is typically rapid and proceeds at room temperature.
-
Step-by-Step Methodology:
-
Solution Preparation: In separate vials, dissolve this compound (2.0 eq) in acetonitrile and iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O) (1.0 eq) in a minimal amount of acetonitrile.
-
Complexation: Add the iron(II) solution dropwise to the stirred ligand solution. An immediate color change (typically to deep purple or red) should be observed, indicating complex formation.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Precipitate the complex by adding diethyl ether. Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.
-
Self-Validation: The formation of the desired [Fe(L)₂]²⁺ complex can be rapidly confirmed by UV-Vis spectroscopy, which will show a characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (~550-600 nm). Further confirmation is achieved by ESI-MS.[12]
-
Post-Synthetic Modification (PSM): Unlocking Functionality
The true power of this ligand lies in the reactivity of its terminal bromine atoms. PSM allows for the construction of highly elaborate supramolecular structures that would be difficult to synthesize directly.[5][13] Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose.[14]
Protocol for Suzuki-Miyaura Post-Synthetic Modification
-
Causality: This protocol attaches aryl groups to the pre-formed metallosupramolecular complex. The palladium catalyst functions as with the free ligand, but reaction conditions must be mild enough to preserve the integrity of the central metal complex. The choice of base and solvent is critical to prevent ligand dissociation.
-
Step-by-Step Methodology:
-
Reaction Setup: In an argon-purged microwave vial, combine the ₂ complex (1.0 eq), the desired arylboronic acid (2.5 eq per bromine), Pd(PPh₃)₄ (10 mol%), and cesium carbonate (Cs₂CO₃) (5.0 eq per bromine).
-
Solvent: Add degassed DMF.
-
Reaction: Heat the reaction in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Workup: After cooling, precipitate the crude product by adding water. Filter the solid, wash thoroughly with water, then diethyl ether.
-
Purification: Purification can be challenging. It may involve recrystallization or size exclusion chromatography to remove catalyst residues.
-
Validation: Successful modification is confirmed by comparing the ¹H NMR spectrum to the starting complex; new aromatic signals will appear, and signals corresponding to the pyridine protons adjacent to the original bromine site will shift. HRMS will show a corresponding increase in mass.[15]
-
Alternative PSM Reactions
| Reaction Type | Reagent | Catalyst/Conditions | Attached Moiety | Reference |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl Group | [14] |
| Buchwald-Hartwig Amination | Amine (Primary/Secondary) | Pd₂(dba)₃, Xantphos, NaOtBu | Amino Group | [16] |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl/Vinyl Group | [3] |
Characterization Protocols
Thorough characterization is essential to confirm the structure and purity of both the ligand and its assemblies.[12][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the covalent structure of the ligand and its modified derivatives, and to probe the symmetry of the metal complexes.
-
Protocol:
-
Dissolve ~5 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ for the ligand, CD₃CN or DMSO-d₆ for metal complexes).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Results (Ligand): A complex aromatic region with distinct signals for each proton.
-
Expected Results ([M(L)₂]²⁺ Complex): Upon complexation, proton signals, especially those on the central pyridine ring and the adjacent protons on the outer rings, will experience significant downfield shifts due to the deshielding effect of the metal center. The spectrum should reflect the D₂d symmetry of the complex.[11][18]
-
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To study the electronic properties and confirm metal complex formation.
-
Protocol:
-
Prepare a dilute solution (~10⁻⁵ M) of the sample in a spectroscopic grade solvent (e.g., acetonitrile).
-
Record the absorption spectrum from ~250 nm to 800 nm.
-
Expected Results (Ligand): Intense absorption bands in the UV region (< 350 nm) corresponding to π-π* transitions of the pyridine rings.[17][19]
-
Expected Results ([Fe(L)₂]²⁺ Complex): In addition to the ligand-centered bands, a broad, lower-energy MLCT band will appear in the visible region (e.g., ~560 nm for Fe²⁺), which is diagnostic for complex formation.[20]
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the ligand and the overall mass-to-charge ratio of the supramolecular assembly.
-
Protocol:
-
Use Electrospray Ionization (ESI) or MALDI-TOF for analysis.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/methanol).
-
Expected Results (Ligand): A peak corresponding to [M+H]⁺.
-
Expected Results ([M(L)₂]²⁺ Complex): A characteristic isotopic pattern for a peak corresponding to {[M(L)₂]²⁺}²⁺ at half the mass of the full dication, and/or a peak for {}⁺.[12]
-
References
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- Kumar, S., et al. (2024). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. RSC Advances, 14(20), 14283-14300. [Link]
- Wazir, S., et al. (2022). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Scientific Reports, 12(1), 1888. [Link]
- El-ghobashy, M. A., et al. (2015). Complexation parameters of terpyridine-metal complexes. ACS Symposium Series, 1191, 149-161. [Link]
- Kielar, F., et al. (2021). Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. Molecules, 26(2), 448. [Link]
- Google Patents. (2013). Method for synthesizing 2, 6-dibromo pyridine. CN102993086A.
- Lustig, M., et al. (2013). Tandem postsynthetic modification of a metal-organic framework by thermal elimination and subsequent bromination: effects on absorption properties and photoluminescence. Angewandte Chemie International Edition, 52(17), 4553-4557. [Link]
- Mouchaham, G., et al. (2019).
- Kim, J., et al. (2018). Reusable Polymer-Supported Terpyridine Palladium Complex for Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Tsuji-Trost Reaction in Water.
- Wang, C., Wang, D., & Wang, M. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. Chinese Chemical Letters, 30(1), 33-40. [Link]
- ResearchGate. (2019). UV/Vis. Spectral changes of complex 2 (0.03 mm) upon addition of.... [Link]
- ResearchGate. (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... [Link]
- Molecules. (2024). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- Cuzan, O., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o47. [Link]
- Lee, S. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
- Hofmeier, H., & Schubert, U. S. (2004). Recent Development in the Supramolecular Chemistry of Terpyridine—Metal Complexes. Chemical Society Reviews, 33(6), 373-399. [Link]
- ResearchGate. (2017). Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. [Link]
- Denčić, I., et al. (2013). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 15(11), 3213-3219. [Link]
- Organic Syntheses. (n.d.). 2-bromopyridine. [Link]
- Park, J. S., et al. (2021). Synthesis, crystal structure and photophysical properties of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I).
- Lee, S. H., & Kim, J. (2024).
- Ott, C. (2008). Advances in supramolecular polymer chemistry: well-defined terpyridine-functionalized materials. Technische Universiteit Eindhoven. [Link]
- Sanguinet, L., et al. (2006). Pyrrolidine-containing polypyridines: new ligands for improved visible light absorption by ruthenium complexes. The Journal of Organic Chemistry, 71(2), 566-571. [Link]
- Buru, C. T., & Farha, O. K. (2020). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. ACS Central Science, 6(7), 1034-1046. [Link]
- ResearchGate. (2021). A Two Step Postsynthetic Modification Strategy: Appending Short Chain Polyamines to Zn-NH2-BDC MOF for Enhanced CO2 Adsorption. [Link]
- Craig, G. A., et al. (2022). Bis(2,6-pyrazolyl)pyridines as a New Scaffold for Coordination Polymers. Molecules, 27(19), 6616. [Link]
- ResearchGate. (2013). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
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- 20. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Self-Assembly of Macrocycles Using 2,6-bis(6-bromopyridin-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
The rational design and synthesis of supramolecular structures through self-assembly represents a frontier in modern chemistry. Among these, metallosupramolecular macrocycles, constructed through coordination-driven self-assembly, have garnered significant interest.[1][2] These structures offer precisely defined nanoscale cavities and peripheries, making them exceptional candidates for applications in catalysis, molecular recognition, and importantly, drug development. Pyridine-based ligands, particularly terpyridine (tpy) and its analogues, are exemplary building blocks due to their strong and predictable coordination behavior with a variety of transition metal ions.[2][3]
This guide focuses on the strategic use of 2,6-bis(6-bromopyridin-2-yl)pyridine , a terpyridine-like ligand, as a cornerstone for the self-assembly of discrete metallomacrocycles. The terminal bromine atoms provide two key features: they electronically modify the pyridine rings and, more significantly, they serve as versatile handles for post-assembly functionalization, allowing for the attachment of solubilizing groups, targeting moieties, or therapeutic payloads.
The core principle of this process is that the ligand, possessing specific geometric information encoded in its structure, will spontaneously organize around a metal ion "template" to form a thermodynamically stable, well-defined macrocyclic architecture.[4] Understanding and controlling this process is paramount for harnessing the potential of these molecules in therapeutic applications.
Synthesis of the Ligand: this compound
A robust and scalable synthesis of the ligand is the essential first step. While various cross-coupling methods exist for forming the C-C bonds between pyridine rings, the Stille cross-coupling reaction is often preferred for terpyridine synthesis due to its tolerance for a wide range of functional groups and generally higher yields compared to other methods like Suzuki coupling, which can be hampered by catalyst inhibition from the product.[5][6]
Proposed Synthetic Workflow
The synthesis is envisioned as a convergent, two-step process involving the coupling of two equivalents of a 2-bromopyridine unit to a central, functionalized pyridine core.
Detailed Synthesis Protocol
Causality: This protocol employs a Stille coupling, where an organotin compound (the stannylated pyridine) transfers an organic group to an organohalide (2,6-dibromopyridine) in the presence of a palladium catalyst.[7] We will synthesize the organotin species first and then couple it.
Materials & Reagents
| Reagent/Material | Purpose | Supplier/Grade |
| 2,6-Dibromopyridine | Starting Material | Sigma-Aldrich, 98% |
| n-Butyllithium (n-BuLi) | Lithiation Agent | Acros Organics, 2.5 M in hexanes |
| Tributyltin chloride (Bu₃SnCl) | Stannylation Agent | TCI, >95% |
| Palladium(0) tetrakis(triphenylphosphine) | Catalyst | Strem Chemicals, 99% |
| Anhydrous Tetrahydrofuran (THF) | Solvent | AcroSeal™ |
| Anhydrous Toluene | Solvent | AcroSeal™ |
| Diethyl Ether | Extraction Solvent | ACS Grade |
| Saturated aq. KF solution | Tin scavenger | Lab Prepared |
| Anhydrous MgSO₄ | Drying Agent | ACS Grade |
| Silica Gel | Chromatography | 230-400 mesh |
Step 1: Synthesis of 2,6-Bis(tributylstannyl)pyridine
-
Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Reaction: Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution for 1 hour at -78 °C.
-
Stannylation: Add Bu₃SnCl (2.5 eq) dropwise to the solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Quench the reaction by slowly adding distilled water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product is often used directly in the next step after ensuring the removal of residual solvent.
Step 2: Stille Coupling to form this compound
-
Reaction Setup: In a new flame-dried flask under inert atmosphere, dissolve the crude 2,6-bis(tributylstannyl)pyridine (1.0 eq) and 2,6-dibromopyridine (2.2 eq) in anhydrous toluene.
-
Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Filtration: Cool the reaction to room temperature. Add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 3-4 hours. This step is crucial for precipitating the tin byproducts as insoluble tributyltin fluoride.
-
Workup: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final ligand as a white or off-white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Metal-Directed Self-Assembly Protocol
Causality: The self-assembly process is driven by the formation of thermodynamically favorable coordination bonds between the nitrogen atoms of the ligand and the metal ion.[1] The geometry of the ligand and the coordination preference of the metal ion (e.g., square planar for Pt(II), octahedral for Zn(II) or Fe(II)) dictate the final size and shape of the macrocycle (e.g., triangle, square, hexagon).[4][8] Concentration is a key parameter; higher concentrations can sometimes favor the formation of larger oligomers.[4]
General Protocol (Example: Formation of a Zn₃L₃ Trigonal Macrocycle)
-
Preparation: In separate vials, prepare stock solutions of the ligand and a suitable metal salt (e.g., Zinc(II) trifluoromethanesulfonate, Zn(OTf)₂) in a coordinating solvent like acetonitrile or nitromethane. A typical concentration is 10 mM.
-
Mixing: In a clean vial, combine the ligand and metal salt solutions in the desired stoichiometric ratio (e.g., 1:1 for a potential M₃L₃ triangle or M₄L₄ square). The addition can be done at room temperature.
-
Reaction: Stir the solution at room temperature or gently heat (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The optimal time and temperature should be determined empirically.
-
Monitoring: The formation of the macrocycle can often be monitored directly by ESI-MS. A small aliquot of the reaction mixture can be diluted and injected to check for the appearance of peaks corresponding to the desired macrocyclic species.[9]
-
Isolation (Optional): If a stable, single species is formed, the product can be isolated. A common method is vapor diffusion, where a less polar solvent (e.g., diethyl ether) is allowed to slowly diffuse into the reaction solution, causing the product to precipitate or crystallize.
-
Storage: Store the final product, either in solution or as a solid, under an inert atmosphere to prevent degradation.
Characterization and Validation
Confirming the formation of the desired macrocycle is a multi-step process. No single technique is sufficient; a combination of methods provides a self-validating system of evidence.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is the most powerful initial tool for confirming the formation and stoichiometry of the macrocycle.[9]
-
Principle: It allows the transfer of large, intact, charged supramolecular complexes from solution to the gas phase for mass analysis.
-
Procedure: Dilute the reaction mixture significantly (to the low micromolar range) in a suitable solvent (e.g., acetonitrile) and directly infuse into the ESI source.
-
Interpretation: Look for a series of peaks corresponding to the intact macrocycle with different charge states (e.g., [M₃L₃-2OTf]²⁺, [M₃L₃-3OTf]³⁺). The isotopic distribution pattern for each peak should match the theoretical pattern calculated for the proposed formula, providing strong evidence for its composition.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides crucial information about the structure and symmetry of the macrocycle in solution.
-
¹H NMR: Upon coordination to a metal center, the proton signals of the ligand will shift, typically downfield. The simplicity and symmetry of the resulting spectrum can indicate the formation of a single, highly symmetric species. A comparison of key aromatic proton shifts is invaluable.[12]
Table 2: Hypothetical ¹H NMR Shift Comparison
| Proton Environment | Free Ligand (δ, ppm) | Metallomacrocycle (δ, ppm) | Rationale for Shift |
| Protons near N-atoms | 7.8 - 8.5 | 8.0 - 9.0 | Deshielding due to coordination with electropositive metal center. |
| Protons on central ring | ~8.6 | ~8.8 | Change in electronic environment and conformation upon assembly. |
-
DOSY (Diffusion-Ordered Spectroscopy): This 2D NMR technique is used to measure the diffusion coefficient of molecules in solution, which correlates with their hydrodynamic radius (size). By comparing the diffusion coefficient of the assembled species to that of the free ligand, one can confirm the formation of a larger entity.[12]
Single Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous, definitive proof of the macrocycle's three-dimensional structure. However, obtaining diffraction-quality crystals can be the most significant challenge in the entire process. It requires high purity and extensive screening of crystallization conditions (solvents, counter-ions, temperature).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Macrocycle Detected by MS | Incorrect stoichiometry; Inappropriate solvent; Metal-ligand incompatibility. | Verify concentrations and ratios. Try different solvents (e.g., nitromethane, methanol, DMSO). Try a different metal salt with a more labile counter-ion. |
| Complex Mixture of Species in MS | Reaction has not reached thermodynamic equilibrium; Concentration is too high/low. | Increase reaction time and/or temperature. Run the assembly at a range of different concentrations to find the optimal window for a single species. |
| Broad, Unresolved NMR Peaks | Paramagnetic metal used (e.g., Fe(II), Cu(II)); Dynamic equilibrium between multiple species. | This is expected for paramagnetic species. Rely more heavily on MS. For dynamic equilibria, try lowering the temperature to "freeze out" a single conformation. |
| Failure to Crystallize | Impurities present; Poor solvent choice; Counter-ion disorder. | Re-purify the macrocycle. Screen a wide range of solvent/anti-solvent systems for vapor diffusion. Perform counter-ion exchange. |
Applications in Drug Development
Macrocycles are a compelling, yet underexplored, area of chemical space for drug discovery. Their large, pre-organized, and conformationally constrained structures make them ideal for targeting challenging biological interfaces, such as protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules. The this compound platform is particularly attractive for:
-
Scaffold-Based Drug Design: The rigid macrocyclic core can be used as a scaffold to present functional groups (attached via the bromine handles) in a precise three-dimensional arrangement to mimic binding epitopes of a protein.
-
Targeted Delivery: The bromine atoms can be functionalized with targeting ligands (e.g., peptides, antibodies) to deliver a cytotoxic metal core (e.g., Platinum) specifically to cancer cells.
-
Modulating Bioactivity: The coordination of different metal ions can be used to "switch" the biological activity of the macrocycle, opening avenues for stimuli-responsive therapeutics.
References
- Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. ARKIVOC. [Link]
- Chen, S., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
- Schubert, U. S., et al. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. [Link]
- Yamamoto, T., et al. (2024).
- Fraser, C. L., et al. Bipyridine. Organic Syntheses. [Link]
- Zibaseresht, R. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. ARKIVOC. [Link]
- Li, X., et al. (2021). Multidimensional Mass Spectrometry Assisted Metallo-Supramolecular Chemistry. Accounts of Chemical Research. [Link]
- Yamamoto, T., et al. (2024).
- Mukherjee, P. S., et al. (2018). Self-Assembly of a [1 + 1] Ionic Hexagonal Macrocycle and Its Antiproliferative Activity. Inorganic Chemistry. [Link]
- Han, N., et al. (2025). Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. Chemical Science. [Link]
- Arion, V. B., et al. (2022). Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)
- Wang, M., et al. (2022). Design and Self-Assembly of Macrocycles with Metals at the Corners Based on Dissymmetric Terpyridine Ligands. Chemistry – An Asian Journal. [Link]
- Wang, M., et al. (2020). The self-assembly of metallo-macrocycles by the narcissistic self-sorting of ortho-substituted terpyridine ligands.
- Case, F. H. & Kasper, T. J. (1956). The Preparation of Some Substituted 2,6-Bis-(2-pyridyl)-pyridines. Journal of the American Chemical Society. [Link]
- Wang, M., et al. (2022). Design and Self-Assembly of Macrocycles with Metals at the Corners Based on Dissymmetric Terpyridine Ligands. PubMed. [Link]
- France, S. P., et al. (2017). Efficient synthesis of 2,6-bis(hydroxymethyl)
- Thomas, C. J., et al. (2005). Regiospecific synthesis of 2,6-bis-indazol-1-ylpyridines from 2,6-bis-hydrazinopyridine. Inorganica Chimica Acta. [Link]
- Han, N., et al. (2025). Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties. PubMed Central. [Link]
- Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
- Wang, C., et al. (2006). Synthesis of Asymmetric 2,6-Bis(arylimino)pyridines. Synthesis. [Link]
- Stille, J. K. (n.d.). Stille reaction. Wikipedia. [Link]
- LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
- Alfonso, I., et al. (2010). Molecular Recognition of N-protected Dipeptides by Pseudopeptidic Macrocycles: A Comparative Study of the Supramolecular Complexes by ESI-MS and NMR. PubMed. [Link]
- von der Esch, B., et al. (2023).
- von der Esch, B., et al. (2023). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Novel metallo-supramolecular architectures based on side-pyridine-modified terpyridines: design, self-assembly, and properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Molecular recognition of N-protected dipeptides by pseudopeptidic macrocycles: a comparative study of the supramolecular complexes by ESI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Suzuki-Miyaura Couplings of 2,6-bis(6-bromopyridin-2-yl)pyridine for Advanced Material Synthesis
Introduction: The Strategic Importance of 2,6-bis(6-bromopyridin-2-yl)pyridine
This compound stands as a pivotal C₂-symmetric building block in the synthesis of advanced functional materials, coordination polymers, and complex ligands. Its rigid, tridentate nitrogen donor framework, once functionalized, is crucial for creating sophisticated architectures with tailored photophysical and electrochemical properties. The two terminal bromine atoms serve as versatile handles for carbon-carbon bond formation, with the Suzuki-Miyaura cross-coupling reaction being the premier method for their elaboration.[1][2]
This guide provides an in-depth exploration of the Suzuki coupling as applied to this specific substrate. We move beyond simple procedures to dissect the underlying mechanistic principles that govern selectivity and yield. By understanding the causality behind experimental choices, researchers can strategically control the reaction to achieve either selective mono-functionalization or exhaustive di-functionalization, thereby unlocking the full synthetic potential of this versatile precursor. The protocols described herein are designed to be self-validating, offering a robust starting point for researchers in materials science and drug development.
Mechanistic Considerations for a Di-Halogenated Heterocycle
The success of a Suzuki-Miyaura coupling hinges on the delicate interplay of a palladium catalyst, a phosphine ligand, a base, and the solvent system.[3][4] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 2: A Typical Experimental Workflow for Suzuki Coupling.
Protocol 1: Selective Mono-Arylation
This protocol is optimized to favor the formation of 2-(6-bromopyridin-2-yl)-6-(arylpyridin-2-yl)pyridine. The key is the use of a slight excess of the boronic acid and the Pd(OAc)₂/SPhos catalyst system, which is highly active but can be tuned for selectivity. [1][5] Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Solvent Addition: Add toluene and degassed water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of the starting pyridine).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), observing the consumption of the starting material and the formation of both mono- and di-substituted products. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Exhaustive Di-Arylation
This protocol is designed for the complete conversion to the 2,6-bis(6-arylpyridin-2-yl)pyridine product. A robust catalyst, Pd(PPh₃)₄, and a stoichiometric excess of the boronic acid ensure the reaction goes to completion. [1][6] Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 - 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 9 mL dioxane, 3 mL water per 1 mmol of the starting pyridine).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with inert gas.
-
Reaction Execution: Stir the mixture vigorously and heat to 100 °C for 24 hours.
-
Monitoring: Check for the complete disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water (25 mL) and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure di-arylated product.
Troubleshooting and Field-Proven Insights
-
Issue: Low Yield or Stalled Reaction.
-
Cause: Inefficient degassing, impure reagents, or catalyst decomposition. The Lewis basicity of the pyridine substrate can also inhibit the catalyst. [7] * Solution: Ensure solvents are rigorously degassed using freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes. Use high-purity, anhydrous bases. Consider using a more electron-rich and bulky ligand (e.g., Buchwald-type ligands) to shield the palladium center and promote reductive elimination. [3][8]* Issue: Formation of Homocoupled Boronic Acid Byproduct.
-
Cause: Often promoted by the presence of oxygen.
-
Solution: Meticulous exclusion of air from the reaction is critical. A slow, controlled heating ramp can sometimes minimize this side reaction.
-
-
Issue: Protodeboronation of the Boronic Acid.
-
Cause: The boronic acid reacts with water or other protic sources to revert to the corresponding arene, reducing its effective concentration. This is more common with electron-rich or sterically hindered boronic acids. [8] * Solution: Use anhydrous solvents and reagents where possible. A stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the desired transmetalation relative to protodeboronation.
-
-
Issue: Poor Selectivity in Mono-Arylation.
-
Cause: Reaction conditions are too harsh, or the catalyst is too active, leading to the formation of the di-substituted product.
-
Solution: Reduce the reaction temperature, shorten the reaction time, and carefully control the stoichiometry of the boronic acid (use no more than 1.1 equivalents). Screening different catalyst/ligand combinations may be necessary. [1][9]
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and adaptable method for synthesizing a diverse range of functional molecules. By understanding the mechanistic nuances and carefully selecting the reaction parameters—catalyst, ligand, base, and stoichiometry—researchers can effectively steer the reaction toward either selective mono-functionalization or exhaustive di-substitution. The protocols and insights provided in this guide serve as a robust foundation for the rational design and successful execution of these critical transformations, enabling the continued development of next-generation materials and therapeutics.
References
- The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Use of Polymer Supported Terpyridine Palladium Complex for Suzuki– Miyaura Cross Coupling Reaction in Water and the Synthesis of. J-Stage.
- Synthesis of Unsymmetrical, Monosubstituted Bis-terpyridine Derivatives via Suzuki-Miyaura Cross-Coupling. ResearchGate.
- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing.
- Synthesis and Characterization of a New Ditopic Bipyridine-Terpyridine Bridging Ligand Using a Suzuki Cross-Coupling Reaction. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH Public Access.
- Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Suzuki reaction. Wikipedia.
Sources
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- 2. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Conjugated Polymers from 2,6-bis(6-bromopyridin-2-yl)pyridine Monomers
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of novel conjugated polymers derived from the 2,6-bis(6-bromopyridin-2-yl)pyridine monomer. This terpyridine-like monomer serves as a versatile building block for creating metal-coordinating and electroactive polymers with potential applications in organic electronics, chemical sensing, and catalysis.[1] We will explore three principal palladium- and nickel-catalyzed cross-coupling polymerization methodologies: Yamamoto, Suzuki, and Stille polycondensations. The causality behind experimental choices, self-validating characterization techniques, and authoritative references are integrated throughout to ensure scientific rigor and practical success.
Introduction: The Monomer and Its Polymeric Potential
The monomer, this compound, is a C₂-symmetric heteroaromatic compound featuring a central pyridine ring flanked by two 6-bromopyridin-2-yl units. The nitrogen atoms within the terpyridine-like core provide strong chelating sites for transition metal ions, while the two terminal bromine atoms serve as reactive handles for cross-coupling polymerization.
The resulting polymers are expected to possess a highly conjugated backbone, leading to interesting photophysical and electronic properties. The pyridine nitrogens can be leveraged for post-polymerization modification, metal coordination to form metallopolymers, or to modulate the polymer's properties through protonation.[1] These features make them attractive candidates for applications such as:
-
Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive layers.[2]
-
Chemical Sensors: For the selective detection of metal ions through changes in fluorescence or absorption spectra.[1]
-
Catalysis: Where the polymer acts as a scaffold for catalytic metal centers.
-
Electrochromic Devices: Materials that change color upon the application of an electrical potential.[3]
Below is the general structure of the monomer and the target polymer.
Caption: Monomer and resulting polymer structure.
Polymerization Methodologies: A Comparative Overview
The choice of polymerization method is critical and depends on factors such as desired polymer molecular weight, polydispersity, tolerance of functional groups, and the availability of co-monomers or reagents. We will detail protocols for three robust methods.
| Polymerization Method | Coupling Partner(s) | Catalyst System (Typical) | Key Advantages | Key Disadvantages |
| Yamamoto Coupling | Self-condensation of the dibromo-monomer | Ni(COD)₂ + Bipyridine | No need for organometallic co-monomers; high purity polymers. | Can require high temperatures; catalyst can be sensitive. |
| Suzuki Polycondensation | Dibromo-monomer + Aryl-diboronic acid/ester | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos + Base | High functional group tolerance; commercially available co-monomers. | Boronic acids can be unstable; requires stoichiometric base. |
| Stille Polycondensation | Dibromo-monomer + Aryl-distannane | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Mild reaction conditions; tolerant of many functional groups. | Toxicity and removal of organotin byproducts is a major concern.[4] |
Protocol 1: Yamamoto Homopolymerization
Yamamoto coupling is a dehalogenative polycondensation that creates symmetrical C-C bonds, making it ideal for the homopolymerization of dihalo-aromatic monomers. The mechanism involves the oxidative addition of an aryl-halide to a Ni(0) complex, followed by reductive elimination to form the new aryl-aryl bond and regenerate the Ni(0) catalyst.[5]
Caption: Simplified catalytic cycle for Yamamoto coupling.
Materials
-
This compound monomer (1.0 equiv)
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.5 equiv)
-
2,2'-Bipyridine (bpy) (1.5 equiv)
-
1,5-Cyclooctadiene (COD) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol, Acetone, Chloroform
-
Ammonia solution (25%)
-
EDTA solution (aqueous)
Step-by-Step Protocol
-
Catalyst Preparation (In-situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon), add Ni(COD)₂ (1.5 equiv), 2,2'-bipyridine (1.5 equiv), and 1,5-cyclooctadiene (1.5 equiv).
-
Add anhydrous DMF to dissolve the components. The solution should turn deep-red or purple, indicating the formation of the active Ni(0)(bpy) complex. Stir at 60 °C for 30 minutes.
-
Rationale: The bipyridine ligand stabilizes the Ni(0) center and facilitates the catalytic cycle. COD acts as a sacrificial ligand.[5]
-
-
Monomer Addition: In a separate flame-dried Schlenk flask, dissolve the this compound monomer (1.0 equiv) in anhydrous toluene.
-
Polymerization: Transfer the monomer solution to the catalyst solution via cannula. Heat the reaction mixture to 80-90 °C and stir vigorously for 48-72 hours.
-
Observation: The reaction mixture will become increasingly viscous, and a precipitate (the polymer) may form over time.
-
-
Quenching and Purification:
-
Cool the reaction to room temperature and pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the crude polymer and wash it sequentially with methanol, acetone, and warm chloroform to remove oligomers and catalyst residues.
-
To remove residual nickel, stir the polymer in an ammonia/methanol solution overnight, followed by washing with an aqueous EDTA solution, then deionized water, and finally methanol.
-
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Protocol 2: Suzuki Polycondensation
Suzuki-Miyaura coupling is a highly versatile method for C-C bond formation. In this polycondensation protocol, the dibromo-monomer is coupled with a commercially available aryl-diboronic acid pinacol ester. The mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic ester, and reductive elimination.[6]
Caption: General catalytic cycle for Suzuki coupling.
Materials
-
This compound monomer (1.0 equiv)
-
1,4-Phenylenediboronic acid pinacol ester (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (4.0 equiv), dried
-
Toluene and Degassed Water (4:1 v/v) or 1,4-Dioxane/Water
-
Aliquat 336 (phase-transfer catalyst, optional)
Step-by-Step Protocol
-
Reaction Setup: To a Schlenk flask, add the this compound monomer (1.0 equiv), 1,4-phenylenediboronic acid pinacol ester (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and dried K₂CO₃ (4.0 equiv).
-
Solvent Addition: Add the solvent mixture (e.g., 10 mL of Toluene/Water 4:1 per mmol of monomer). If using toluene, add a few drops of Aliquat 336.
-
Rationale: The base is crucial for activating the boronic ester for transmetalation.[6] Water is often required for the base to be effective. A phase-transfer catalyst helps move the inorganic base into the organic phase.
-
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen, which can deactivate the Pd(0) catalyst. After the final thaw, backfill the flask with Argon.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring for 48 hours.
-
Work-up and Purification:
-
Cool the mixture and add a few drops of bromobenzene to "end-cap" any remaining boronic acid groups. Stir for an additional 2 hours.
-
Pour the reaction mixture into a stirring solution of methanol/water (1:1) to precipitate the polymer.
-
Filter the polymer and wash thoroughly with water and methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform or THF to extract the desired polymer fraction.
-
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
Protocol 3: Stille Polycondensation
Stille coupling offers a robust method that is often insensitive to the presence of water or air, although inert conditions are still recommended for optimal results. It involves the coupling of the dibromo-monomer with an organostannane co-monomer. The primary drawback is the toxicity of tin compounds.[7]
Materials
-
This compound monomer (1.0 equiv)
-
1,4-Bis(tributylstannyl)benzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)
-
Anhydrous Chlorobenzene or Toluene
Step-by-Step Protocol
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the this compound monomer (1.0 equiv), 1,4-bis(tributylstannyl)benzene (1.0 equiv), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%) to a Schlenk tube.
-
Solvent Addition: Add anhydrous chlorobenzene via syringe.
-
Polymerization: Seal the tube and heat the reaction mixture to 100-120 °C for 48 hours.
-
Work-up and Purification:
-
Cool the reaction and precipitate the polymer by pouring the solution into vigorously stirring methanol.
-
Filter the crude polymer.
-
To remove tin byproducts, thoroughly wash the polymer with a potassium fluoride (KF) solution in methanol, which precipitates insoluble tributyltin fluoride.
-
Further purify by Soxhlet extraction as described in the Suzuki protocol.
-
-
Drying: Dry the polymer under vacuum at 60 °C for 24 hours.
Polymer Characterization: A Self-Validating System
Proper characterization is essential to confirm the successful synthesis, structure, and properties of the polymer.
Caption: Experimental workflow from synthesis to characterization.
-
¹H NMR Spectroscopy: Successful polymerization is indicated by the significant broadening of aromatic proton signals compared to the sharp peaks of the monomer. The disappearance of signals corresponding to protons adjacent to the bromine atoms is a key indicator.
-
Gel Permeation Chromatography (GPC/SEC): This is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A monomodal and relatively narrow peak is indicative of a successful polymerization.
-
UV-Vis and Fluorescence Spectroscopy: These techniques are used to probe the electronic structure of the conjugated polymer. A significant red-shift in the absorption maximum (λₘₐₓ) of the polymer compared to the monomer confirms an extended π-conjugated system. The emission spectrum provides information on its potential as a light-emitting material.
-
FT-IR Spectroscopy: Can confirm the disappearance of C-Br stretching vibrations and the overall aromatic nature of the polymer backbone.
References
- Verniest, G., et al. (2020). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 25(18), 4233.
- Mameri, S., et al. (2012). A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nature Protocols, 7, 2038–2044.
- Tsai, M.-C., et al. (2018). A Highly Efficient and Reusable Palladium(II)/Cationic 2,2'-Bipyridyl-Catalyzed Stille Coupling in Water. Molecules, 23(11), 2947.
- Heller, M., & Schubert, U. S. (2003). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 68(23), 8919–8925.
- Liu, B., et al. (2001). Design and Synthesis of Bipyridyl-Containing Conjugated Polymers: Effects of Polymer Rigidity on Metal Ion Sensing. Macromolecules, 34(23), 7932–7940.
- Wang, L., et al. (2012). 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties. Polymer Chemistry, 3(6), 1545-1551.
- Dioury, F., et al. (2009). Synthesis of 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, E65.
- Hsiao, S.-H., et al. (2019). Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices. Polymers, 11(4), 693.
- Li, J., et al. (2013). A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. Tetrahedron Letters, 54(1), 24-27.
- Yamamoto, T., & Koizumi, T.-A. (2007). Ni or Pd Catalyst for Synthesis of Conjugated Polymers. Polymer, 48(19), 5449-5459.
- Singh, R., et al. (2022). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 87(17), 11537–11547.
- Hoogenboom, R., & Schubert, U. S. (2007). The Suzuki-Miyaura Cross-Coupling Reaction of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Molecules, 12(6), 1246-1261.
Sources
- 1. 2,6-Substituted pyridine derivative-containing conjugated polymers: synthesis, photoluminescence and ion-sensing properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Copolymers Consisting of 2,6-di(9H-carbazol-9-yl)pyridine and 3,6-di(2-thienyl)carbazole Units as Electrodes in Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Highly Efficient and Reusable Palladium(II)/Cationic 2,2’-Bipyridyl-Catalyzed Stille Coupling in Water [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2,6-bis(6-bromopyridin-2-yl)pyridine in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of Brominated Pyridyl Ligands in Advanced OLED Emitters
In the pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs), the design of the constituent organic and organometallic materials is of paramount importance. Among these, phosphorescent emitters, particularly those based on heavy metal complexes of iridium(III) and platinum(II), have garnered significant attention due to their ability to harvest both singlet and triplet excitons, thus enabling theoretical internal quantum efficiencies of up to 100%. The ligands coordinating the central metal ion play a crucial role in tuning the photophysical and electronic properties of the resulting complex, such as emission color, quantum yield, and charge carrier mobility.
2,6-bis(6-bromopyridin-2-yl)pyridine stands out as a versatile tridentate ligand precursor. The strategic placement of bromine atoms on the peripheral pyridine rings serves two primary functions. Firstly, the heavy atom effect of bromine can enhance spin-orbit coupling, which is beneficial for promoting intersystem crossing and achieving high phosphorescence quantum yields. Secondly, and more critically, the bromine atoms act as reactive handles for further chemical modifications through various cross-coupling reactions. This allows for the facile introduction of a wide array of functional groups to fine-tune the electronic properties of the ligand and, consequently, the performance of the final OLED device. This document provides a comprehensive guide for researchers on the synthesis of this compound, its incorporation into phosphorescent iridium(III) complexes, and the subsequent fabrication and characterization of OLED devices.
Part 1: Synthesis of this compound Ligand
Protocol 1: Synthesis via Stille Coupling
This protocol describes a plausible synthesis route. Researchers should optimize the reaction conditions based on their laboratory setup and available reagents.
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
2-Bromo-6-(tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromopyridine (1.0 eq) and 2-bromo-6-(tributylstannyl)pyridine (2.2 eq) in anhydrous toluene.
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any solids. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Synthesis of an Iridium(III) Complex
The synthesized this compound can be used as a tridentate ligand to form highly efficient phosphorescent emitters. The synthesis of iridium(III) complexes typically involves a two-step process: the formation of a chloro-bridged iridium dimer, followed by the reaction with the ancillary ligand.[1]
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
Reaction Scheme:
Materials:
-
Iridium(III) chloride trihydrate (IrCl₃·3H₂O)
-
A suitable ancillary cyclometalating ligand (e.g., 2-phenylpyridine)
-
This compound
-
2-ethoxyethanol
-
Glycerol
-
Standard reflux apparatus
Procedure:
-
Dimer Synthesis:
-
In a round-bottom flask, suspend iridium(III) chloride trihydrate (1.0 eq) and the ancillary ligand (e.g., 2-phenylpyridine, 2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Reflux the mixture under an inert atmosphere for 12-24 hours.
-
Cool the reaction to room temperature, and collect the precipitated chloro-bridged dimer by filtration. Wash with methanol and diethyl ether.
-
-
Final Complex Synthesis:
-
In a separate flask, suspend the chloro-bridged dimer (1.0 eq) and this compound (2.2 eq) in a suitable solvent like 2-ethoxyethanol or glycerol.
-
Reflux the mixture under an inert atmosphere for 8-16 hours.
-
Cool the reaction mixture and add water to precipitate the crude product.
-
Collect the solid by filtration and purify by column chromatography or recrystallization.
-
-
Characterization: The final iridium complex should be thoroughly characterized by NMR, mass spectrometry, elemental analysis, and its photophysical properties (absorption, emission, quantum yield, and lifetime) should be measured.
Part 3: OLED Device Fabrication and Characterization
The performance of the synthesized iridium complex as a phosphorescent emitter is evaluated by fabricating a multilayer OLED device. A typical device architecture is presented below.
Protocol 3: Vacuum Deposition OLED Fabrication
Device Architecture:
A common device structure is as follows: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.[2][3][4]
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
HIL material (e.g., HAT-CN)
-
HTL material (e.g., TAPC)
-
The synthesized iridium complex (dopant)
-
ETL material (e.g., TmPyPB)[2]
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)
-
UV-ozone cleaner
-
Glovebox system for device encapsulation
Fabrication Workflow:
Sources
- 1. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 160.153.132.164 [160.153.132.164]
- 3. Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Functionalization of 2,6-bis(6-bromopyridin-2-yl)pyridine at Bromine Sites
For Researchers, Scientists, and Drug Development Professionals
Abstract
The symmetrical scaffold of 2,6-bis(6-bromopyridin-2-yl)pyridine, a terpyridine analogue, presents a unique platform for the synthesis of advanced materials, complex ligands, and novel pharmaceutical candidates. The two bromine atoms at the terminal pyridine rings are strategic handles for introducing diverse functionalities through modern synthetic methodologies. This guide provides an in-depth exploration of the key functionalization techniques, moving beyond simple procedural lists to explain the underlying chemical principles and the rationale behind experimental design. We present detailed, field-tested protocols for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings—as well as for nucleophilic aromatic substitution (SNAr). Emphasis is placed on controlling selectivity to achieve either mono- or di-substitution, a critical aspect for building both symmetrical and unsymmetrical derivatives.
The this compound Scaffold: A Privileged Starting Material
The title compound is a highly versatile building block. Its tridentate nitrogen core provides a robust coordination site for a vast range of metal ions, making its derivatives valuable as ligands in catalysis and supramolecular chemistry.[1][2] The C-Br bonds at the 6 and 6'' positions are the primary sites for chemical modification. Their reactivity is influenced by the electron-deficient nature of the pyridine ring, which facilitates reactions like nucleophilic substitution and the oxidative addition step in palladium-catalyzed cross-coupling cycles.[3][4]
The strategic challenge and opportunity lie in controlling the reaction at these two sites. Stepwise functionalization allows for the creation of unsymmetrical molecules with tailored electronic or steric properties, while simultaneous di-substitution yields symmetrical derivatives ideal for constructing polymers or extended molecular architectures.
Caption: Functionalization pathways for the this compound core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and controlling selectivity.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl or vinyl groups.[6][7] It involves the coupling of the bromopyridine with an organoboron reagent (typically a boronic acid or ester).
Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. The base then activates the boronic acid, forming a boronate complex that facilitates the transmetalation step, transferring the organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[7]
Causality Behind Experimental Choices:
-
Catalyst System (Palladium Source & Ligand): For electron-deficient heteroaryl halides like our substrate, electron-rich and sterically bulky phosphine ligands are often required. Ligands like SPhos or P(t-Bu)₃ stabilize the palladium center and promote the typically difficult oxidative addition and reductive elimination steps.[6] While Pd(PPh₃)₄ can be effective, especially for di-substitution, catalyst systems generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a specific ligand often provide higher activity and better control.[6][7]
-
Base: A base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[6][7] K₃PO₄ is a stronger base and can be more effective for challenging couplings. The choice of base can significantly impact reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is standard.[6][7] The water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Protocol 1: Selective Mono-Arylation This protocol is designed to favor the formation of 2-(6-bromopyridin-2-yl)-6-(6-arylpyridin-2-yl)pyridine.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the starting material, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene/water solvent mixture.
-
Heat the mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of starting material and the formation of the mono-substituted product.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
-
Protocol 2: Symmetrical Di-Arylation This protocol aims for complete substitution at both bromine sites.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (3:1 v/v)
-
-
Procedure:
-
Follow the setup described in Protocol 1, using the listed reagents.
-
Heat the mixture to 100 °C with vigorous stirring for 24 hours or until TLC/LC-MS indicates complete consumption of the mono-substituted intermediate.[7]
-
Perform the same work-up and purification procedure as described for mono-arylation.
-
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling of Dibromopyridines [6][7]
| Target | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Mono-arylated | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | High |
| Di-arylated | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | >90% |
| Di-arylated | PdCl₂(dppf) (3) | dppf | K₂CO₃ (2.0) | DME | 80 | 2 | High |
| Mono-arylated | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | KF (3.0) | Dioxane | 80-100 | 12-24 | Effective |
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a powerful tool for constructing aryl amines, coupling the bromopyridine substrate with a primary or secondary amine.[5][8][9]
Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but with key differences. After oxidative addition of the C-Br bond to Pd(0), the amine coordinates to the palladium(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.[5][10]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices:
-
Catalyst System: Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential to facilitate the crucial reductive elimination step, which is often rate-limiting. The choice of ligand can prevent side reactions like beta-hydride elimination.[5][11]
-
Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and steric bulk, which prevents it from acting as a competing nucleophile.[9][11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.
Protocol 3: Symmetrical Di-amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Cyclohexylamine) (2.5 - 3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (3.5 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk vessel with the starting material, amine, Pd₂(dba)₃, BINAP, and NaOtBu.[11]
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding diethyl ether and then washing with brine.[11]
-
Separate the organic layer, dry over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize or purify by column chromatography to obtain the product.[11]
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples the bromopyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond. This is invaluable for synthesizing conjugated systems for materials science applications.[12]
Mechanistic Insight: This reaction uniquely employs a dual catalytic system. The palladium cycle is similar to other cross-couplings. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, which is the key step in transferring the alkynyl group to the palladium center.[12][13]
Protocol 4: Symmetrical Di-alkynylation
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) / THF (1:2 v/v)
-
-
Procedure:
-
To a degassed solution of the starting material in THF/Et₃N, add Pd(PPh₃)₄ and CuI under an inert atmosphere.[14]
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 16-24 hours.[14]
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Stille Coupling: An Alternative C-C Bond Formation
The Stille reaction couples the bromopyridine with an organostannane (organotin) reagent. While powerful, the toxicity of tin reagents necessitates careful handling and purification.[15][16]
Mechanistic Insight: The catalytic cycle follows the standard oxidative addition, transmetalation, and reductive elimination pathway. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-determining step.[15][17]
Protocol 5: Selective Mono-arylation with an Organostannane
-
Materials:
-
This compound (1.0 equiv)
-
Aryl tributylstannane (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Anhydrous DMF
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the starting material, organostannane, Pd(OAc)₂, and PPh₃ in anhydrous DMF.
-
Heat the reaction to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts as insoluble tributyltin fluoride.[17]
-
Filter the mixture, and wash the organic layer with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
For certain strong nucleophiles, a metal catalyst is not required. The electron-deficient nature of the pyridine ring makes the carbon atoms ortho and para to the nitrogen susceptible to nucleophilic attack.[3][4] In our substrate, the bromine atoms are at the 6-position of the terminal pyridines, which is ortho to a ring nitrogen, making SNAr a viable pathway.
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[18] The negative charge in this intermediate is stabilized by resonance, particularly by delocalization onto the electronegative nitrogen atom.[3][4] In the second step, aromaticity is restored by the expulsion of the bromide leaving group.[19]
Protocol 6: Symmetrical Di-substitution with an Alkoxide
-
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (NaOMe) (3.0 equiv)
-
Anhydrous Methanol (MeOH) or a polar aprotic solvent like DMSO
-
-
Procedure:
-
Dissolve the starting material in the chosen solvent in a round-bottom flask.
-
Add sodium methoxide and heat the mixture to reflux.
-
The reaction may require elevated temperatures and pressure (sealed tube) for less reactive systems.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a weak acid (e.g., NH₄Cl solution), and extract the product with an organic solvent.
-
Wash the organic layers, dry, and concentrate. Purify by column chromatography or recrystallization.
-
Characterization and Troubleshooting
Product Verification: Successful functionalization should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Appearance of new signals corresponding to the introduced functional group and characteristic shifts in the aromatic pyridine protons.
-
Mass Spectrometry (MS): Confirmation of the expected molecular weight for the mono- or di-substituted product.
-
FT-IR Spectroscopy: Appearance of new vibrational bands (e.g., N-H stretch for amination, C≡C stretch for alkynylation).
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; poor quality solvents/reagents; insufficient temperature; incorrect base. | Use fresh palladium catalyst/ligand; ensure solvents are anhydrous and degassed; verify reaction temperature; screen alternative bases. |
| Dehalogenation (C-Br to C-H) | Presence of water/protons; catalyst promoting hydrodehalogenation. | Use rigorously dried solvents and reagents; screen different ligands or catalyst systems. |
| Homocoupling of Coupling Partner | Presence of oxygen; reaction temperature too high. | Thoroughly degas all solvents and the reaction vessel; reduce the reaction temperature. |
| Stalled at Mono-substitution | Steric hindrance from the first substituent; insufficient equivalents of coupling partner or base. | Increase reaction temperature/time; increase stoichiometry of coupling partner (>2.5 equiv); switch to a more active catalyst system (e.g., with a bulkier, more electron-rich ligand). |
| Difficulty Removing Tin Byproducts (Stille) | Incomplete precipitation. | Perform multiple KF washes; use alternative workup procedures described in the literature. |
References
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. Benchchem.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Method for synthesizing 2,6-dibromo pyridine. Google Patents.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. Benchchem.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Buchwald–Hartwig amination. Wikipedia.
- 2,6-Bis(bromomethyl)pyridine. PMC - NIH.
- Stille reaction. Wikipedia.
- Sonogashira coupling. Wikipedia.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
- 2-(6-Bromopyridin-2-yl)benzaldehyde. MySkinRecipes.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Stille Coupling. Organic Chemistry Portal.
- Stille Coupling. NROChemistry.
- Stille Coupling. Chemistry LibreTexts.
- nucleophilic aromatic substitutions. YouTube.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ECHEMI.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. American Chemical Society.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- Sonogashira Coupling. Organic Chemistry Portal.
- Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes. PubMed Central.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Sonogashira Coupling. Chemistry LibreTexts.
- C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate. MDPI.
- (PDF) 2,6-Bis(bromomethyl)pyridine. ResearchGate.
- (PDF) ChemInform Abstract: 2,2′:6′,2′′-Terpyridines Functionalized with Thienyl Substituents: Synthesis and Applications. ResearchGate.
Sources
- 1. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Stille Coupling [organic-chemistry.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
The Versatile Building Block: Application Notes and Protocols for 2,6-bis(6-bromopyridin-2-yl)pyridine in Materials Science
Introduction: A Tridentate Ligand with Untapped Potential
In the vast landscape of materials science, the design and synthesis of novel organic building blocks are paramount to the development of advanced functional materials. Among these, nitrogen-containing heterocyclic compounds, particularly those based on pyridine, have garnered significant attention due to their exceptional coordination capabilities and rich electronic properties. This document provides a comprehensive guide to the use of 2,6-bis(6-bromopyridin-2-yl)pyridine , a tridentate N,N',N''-chelating ligand, in the burgeoning fields of supramolecular chemistry, catalysis, and optoelectronics.
The unique architecture of this compound, featuring a central pyridine ring flanked by two 6-bromopyridin-2-yl moieties, offers a trifecta of coordination sites. This terpyridine-like scaffold endows it with the ability to form stable complexes with a wide array of transition metals. Furthermore, the presence of reactive bromine atoms at the periphery of the molecule serves as a versatile handle for post-synthetic modification via cross-coupling reactions, enabling the construction of intricate and highly functional molecular architectures. This dual functionality makes this compound a compelling candidate for the creation of innovative materials with tailored properties.
These application notes will provide researchers, scientists, and drug development professionals with a foundational understanding of this promising molecule, including a proposed synthetic protocol and detailed methodologies for its application in cutting-edge materials science research.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki-Miyaura coupling. These methods are renowned for their high yields and tolerance of a wide range of functional groups.[1] A plausible and effective approach involves the Suzuki-Miyaura coupling of 2,6-dibromopyridine with a suitable boronic acid or ester derivative of 2-bromopyridine. The selective mono- or di-arylation of 2,6-dibromopyridine can be controlled by carefully tuning the reaction conditions.[2][3]
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a proposed method based on established procedures for the synthesis of related bipyridine and terpyridine compounds.[4]
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
(6-Bromopyridin-2-yl)boronic acid pinacol ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq.), (6-bromopyridin-2-yl)boronic acid pinacol ester (2.2 eq.), and potassium phosphate (3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: In a separate glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.02 eq.) and SPhos (0.04 eq.).
-
Solvent Addition: Add anhydrous toluene and 1,4-dioxane (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Compound | Starting Material | Reagent | Catalyst/Ligand | Solvent | Yield |
| This compound | 2,6-Dibromopyridine | (6-Bromopyridin-2-yl)boronic acid pinacol ester | Pd₂(dba)₃/SPhos | Toluene/Dioxane | Good to High |
Table 1: Summary of the proposed Suzuki-Miyaura synthesis of this compound.
Part 2: Applications in Coordination Chemistry and Supramolecular Assemblies
The tridentate nature of this compound makes it an excellent ligand for the construction of well-defined metal complexes and intricate supramolecular architectures. The coordination of metal ions to the three nitrogen atoms induces a planar conformation, which is ideal for creating ordered assemblies through π-π stacking and other non-covalent interactions.
Protocol for the Synthesis of a Ruthenium(II) Complex
This protocol describes the synthesis of a representative Ru(II) complex, which is a common motif in photochemically active and electrochemically interesting materials.
Materials:
-
This compound
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of this compound (1.0 eq.) in ethanol is added to a solution of [RuCl₂(p-cymene)]₂ (0.5 eq.) in ethanol.
-
The mixture is refluxed for 4-6 hours under an inert atmosphere.
-
After cooling to room temperature, a saturated aqueous solution of NH₄PF₆ is added, leading to the precipitation of the complex.
-
The precipitate is collected by filtration, washed with water and diethyl ether, and dried under vacuum.
-
Recrystallization from a solvent mixture like DMF/ethanol can yield X-ray quality crystals.
Expected Outcome:
The formation of a complex with the general formula ₂. The coordination of the ligand to the ruthenium center is expected to result in a significant change in the UV-Vis absorption and emission spectra compared to the free ligand.
Caption: Formation of a metal complex.
Part 3: Application in the Development of Optoelectronic Materials
The extended π-conjugated system of this compound and its metal complexes makes them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The photophysical properties can be tuned by both the choice of the metal center and by post-synthetic modification of the bromine atoms.
Protocol for Post-Synthetic Modification via Suzuki Coupling
This protocol outlines the functionalization of a pre-formed metal complex of this compound to introduce new functionalities and tune its photophysical properties.
Materials:
-
Ruthenium(II) complex of this compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
DMF/Water solvent mixture
Procedure:
-
Dissolve the ruthenium complex (1.0 eq.) and the arylboronic acid (2.5 eq. per bromine atom) in a DMF/water mixture.
-
Add sodium carbonate (3.0 eq. per bromine atom).
-
Degas the solution with nitrogen or argon for 20-30 minutes.
-
Add Pd(OAc)₂ (0.05 eq.) and PPh₃ (0.1 eq.).
-
Heat the reaction mixture to 90-100 °C for 12-24 hours.
-
After cooling, precipitate the product by adding water.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the functionalized complex by column chromatography or recrystallization.
| Property | Parent Complex | Functionalized Complex |
| Absorption Max (λabs) | ~450 nm | Red-shifted |
| Emission Max (λem) | ~600 nm | Tunable (red or blue-shifted) |
| Quantum Yield (Φ) | Moderate | Potentially enhanced |
Table 2: Expected changes in photophysical properties upon functionalization.
Caption: Development workflow.
Part 4: Application in Homogeneous Catalysis
The well-defined coordination geometry and electronic tunability of metal complexes derived from this compound make them attractive candidates for homogeneous catalysis. The tridentate ligand can stabilize various oxidation states of the metal center, which is crucial for many catalytic cycles. Palladium complexes, in particular, are of interest for cross-coupling reactions.[5]
Protocol for a Palladium-Catalyzed Heck Coupling Reaction
This protocol outlines a general procedure for utilizing a palladium complex of this compound as a pre-catalyst for a Heck coupling reaction.
Materials:
-
Palladium(II) complex of this compound
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a Schlenk tube, add the aryl halide (1.0 eq.), the alkene (1.2 eq.), and triethylamine (1.5 eq.).
-
Add the palladium complex (0.01 eq.) as a pre-catalyst.
-
Add anhydrous DMF as the solvent.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for the development of advanced materials. Its terpyridine-like core provides a robust platform for creating stable metal complexes, while the peripheral bromine atoms open avenues for a wide range of post-synthetic modifications. The protocols and application notes presented herein provide a solid foundation for researchers to explore the potential of this molecule in supramolecular chemistry, optoelectronics, and catalysis. Future research will undoubtedly uncover new and exciting applications for this and related pyridine-based ligands, further pushing the boundaries of materials science.
References
- Pakhomova, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
- Surine, B. P., & Naseer, M. M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC.
- MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- RSC Publishing. (n.d.). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the Technical Support Center for the synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of this compound, a key building block in supramolecular chemistry and materials science, typically involves a palladium-catalyzed cross-coupling reaction. The most common strategies are the Stille and Suzuki-Miyaura coupling reactions, which offer robust methods for forming the crucial C-C bonds between the pyridine rings. However, achieving high yields and purity can be challenging due to potential side reactions and the electronic nature of the pyridine rings. This guide will provide a detailed exploration of these challenges and offer practical solutions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format to directly tackle experimental challenges.
Low or No Product Yield
Question 1: My Stille/Suzuki coupling reaction is giving a very low yield or no product at all. What are the first things I should check?
Answer: A low or non-existent yield in a cross-coupling reaction can be attributed to several factors. A systematic approach to troubleshooting is crucial:
-
Reagent Quality and Integrity:
-
Catalyst Activity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time with exposure to air and moisture. It is advisable to use freshly opened catalyst or store it under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your reaction conditions facilitate its in-situ reduction to the active Pd(0) species.[1]
-
Organometallic Reagent: Organotin (for Stille) and organoboron (for Suzuki) reagents are sensitive to moisture and air. Ensure they have been stored properly and are of high purity.
-
Solvent and Base: Use anhydrous, degassed solvents to prevent quenching of the organometallic reagents and deactivation of the catalyst.[1] Ensure the base is of high purity and has been stored correctly.
-
-
Reaction Setup and Inert Atmosphere:
-
Cross-coupling reactions are highly sensitive to oxygen.[1] Ensure your reaction vessel was properly flame-dried or oven-dried and that you have established and maintained a robust inert atmosphere (argon or nitrogen) throughout the setup and reaction time. This involves thorough degassing of the solvent and proper Schlenk line or glovebox techniques.
-
-
Reaction Parameters:
-
Temperature: Ensure the reaction is being conducted at the optimal temperature. If the reaction is sluggish at a lower temperature, a modest increase may improve the rate and yield. However, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
Stirring: In heterogeneous mixtures, vigorous stirring is essential to ensure proper mixing and facilitate the reaction.
-
Formation of Side Products
Question 2: I am observing significant amounts of homo-coupled byproducts in my reaction mixture. How can I minimize this?
Answer: Homo-coupling is a common side reaction in both Stille and Suzuki couplings, leading to the formation of bipyridines from the starting materials.[2] To mitigate this:
-
Stoichiometry Control: Use a slight excess (typically 1.1-1.2 equivalents) of the organometallic reagent (organostannane or boronic acid). A large excess can promote homo-coupling.[2]
-
Reaction Temperature: Running the reaction at the lowest effective temperature can often disfavor the homo-coupling pathway.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the extent of homo-coupling. For instance, in Stille couplings, using more electron-rich and bulky phosphine ligands can sometimes suppress this side reaction.
-
Order of Addition: In some cases, adding the catalyst to the mixture of the halide and the organometallic reagent, rather than pre-incubating it with one of the components, can reduce homo-coupling.
Question 3: Besides my desired product, I am seeing a significant amount of mono-substituted product (2-bromo-6-(6'-bromopyridin-2'-yl)pyridine). How can I drive the reaction to completion for the di-substituted product?
Answer: The formation of the mono-substituted product is a common issue when working with di-halogenated substrates like 2,6-dibromopyridine. To favor the di-substituted product:
-
Stoichiometry of the Coupling Partner: Ensure you are using a sufficient excess of the organometallic coupling partner (e.g., 2.2 to 2.5 equivalents of the 6-bromopyridin-2-yl stannane or boronic acid derivative).
-
Reaction Time and Temperature: The second coupling step is often slower than the first due to steric hindrance and altered electronics of the mono-substituted intermediate. Increasing the reaction time and/or temperature may be necessary to drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst Loading: In some cases, a slightly higher catalyst loading (e.g., 3-5 mol%) may be required for the second coupling to proceed efficiently.
Optimized Experimental Protocols
The following are representative protocols for the synthesis of this compound via Stille and Suzuki coupling. Note: These are generalized procedures and may require optimization for your specific laboratory conditions and reagent batches.
Protocol 1: Stille Coupling
This protocol is adapted from general procedures for Stille couplings involving 2,6-dibromopyridine.[3]
Materials:
-
2,6-Dibromopyridine
-
2-(Tributylstannyl)-6-bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene or DMF
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (3-5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene or DMF to the flask to achieve a concentration of approximately 0.1 M with respect to the 2,6-dibromopyridine.
-
Reagent Addition: To the stirred solution, add 2-(tributylstannyl)-6-bromopyridine (2.2-2.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir the biphasic mixture for at least one hour to ensure complete precipitation of tin salts.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow for Stille Coupling
Caption: Workflow for the synthesis of this compound via Stille Coupling.
Data Presentation
Table 1: Comparison of General Conditions for Di-substitution of 2,6-Dibromopyridine
| Coupling Method | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature (°C) |
| Stille | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃ or other phosphines | None required | Toluene, DMF | 90-110 |
| Suzuki | Pd(OAc)₂ or Pd(PPh₃)₄ | SPhos, PPh₃, or none | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-100 |
Frequently Asked Questions (FAQs)
Q1: Which coupling method, Stille or Suzuki, is generally better for this synthesis?
A1: Both methods are effective for this type of transformation. The choice often depends on the availability and stability of the starting materials. Organotin reagents used in Stille coupling are often more stable than the corresponding boronic acids, but they are also more toxic.[4] Suzuki coupling is generally preferred due to the lower toxicity of the boron-containing reagents.[4]
Q2: How do I prepare the 2-(tributylstannyl)-6-bromopyridine or 6-bromopyridin-2-yl boronic acid starting materials?
A2: These starting materials can be prepared from 2,6-dibromopyridine. For the stannane, a common method is the reaction of 2,6-dibromopyridine with one equivalent of n-butyllithium followed by quenching with tributyltin chloride at low temperature. For the boronic acid, a similar lithiation followed by quenching with a trialkyl borate and subsequent acidic workup can be employed.
Q3: What is the best way to purify the final product?
A3: Flash column chromatography on silica gel is the most common method for purifying the final product.[5] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective. Recrystallization can also be a viable method if a suitable solvent system is found.[5]
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound should be confirmed by a combination of spectroscopic methods. ¹H and ¹³C NMR spectroscopy will provide key information about the aromatic protons and carbons.[6] Mass spectrometry will confirm the molecular weight of the compound.
Conceptual Diagram of the Synthetic Strategy
Caption: General synthetic strategy for this compound.
References
- The Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
- Google Patents. (n.d.). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- PrepChem.com. (n.d.).
- PubChem. (n.d.). (6-Bromopyridin-2-yl)methanol. [Link]
- MDPI. (2023).
- Wiley Online Library. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- MDPI. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- National Institutes of Health. (2014). 2,6-Bis(bromomethyl)pyridine. [Link]
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Technical Support Center: Purification of Crude 2,6-bis(6-bromopyridin-2-yl)pyridine
Introduction
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,6-bis(6-bromopyridin-2-yl)pyridine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this and structurally similar bipyridine compounds. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Common synthetic strategies include palladium-catalyzed cross-coupling reactions such as Stille or Suzuki couplings.[1][2][3] Potential impurities include:
-
Unreacted Starting Materials: Such as 2,6-dibromopyridine or the corresponding organotin or boronic acid/ester derivative of 6-bromopyridine.
-
Homocoupling Products: Dimerization of the organometallic reagent (e.g., forming a bipyridine from two molecules of the 6-bromopyridine derivative) is a common side reaction in Stille couplings.[4]
-
Monosubstituted Intermediate: Incomplete reaction can lead to the presence of 2-bromo-6-(6-bromopyridin-2-yl)pyridine.
-
Dehalogenated Byproducts: Loss of a bromine atom from the starting materials or product can occur, particularly in Suzuki-Miyaura coupling, leading to the formation of 2-(6-bromopyridin-2-yl)pyridine.[5]
-
Catalyst Residues: Residual palladium catalyst and ligands from the coupling reaction.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common and effective techniques are:
-
Column Chromatography: This is a highly versatile method for separating the target compound from impurities with different polarities.[6][7][8]
-
Recrystallization: If the crude product is a solid, recrystallization can be a very effective method for removing minor impurities and achieving high purity.[7][8]
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen atoms allows for extraction into an acidic aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[9]
Q3: My compound appears as a streak or shows significant tailing during silica gel column chromatography. What is the cause and how can I fix it?
A3: Tailing on silica gel is a common issue when purifying pyridine-containing compounds. This is due to the interaction of the basic nitrogen atoms of the pyridine rings with the acidic silanol groups on the surface of the silica gel.[9] This interaction can lead to poor separation and low recovery.
Solutions:
-
Addition of a Basic Modifier: To mitigate tailing, a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), can be added to the eluent.[9] This deactivates the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
-
Use of Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel. Alumina is less acidic and often provides better results for the chromatography of basic compounds.
-
Gradient Elution: Employing a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also improve separation.[10]
Q4: I am having difficulty finding a suitable solvent for recrystallization. What is a good starting point?
A4: Finding an appropriate recrystallization solvent requires some experimentation. An ideal solvent will dissolve the compound when hot but not when cold.
Solvent Selection Strategy:
-
Solubility Testing: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Common solvents to screen include ethanol, methanol, ethyl acetate, toluene, and hexanes, or mixtures thereof.[7][8]
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective.[8] The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
Troubleshooting Guides
Column Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Poor separation of product from a closely eluting impurity. | The eluent system does not have sufficient selectivity. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. Try different solvent combinations (e.g., hexanes/ethyl acetate, dichloromethane/methanol). A shallow gradient elution may also improve resolution.[10] |
| Product is not eluting from the column. | The eluent is not polar enough, or the compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. If using silica gel, consider adding a basic modifier like triethylamine to the eluent.[9] If the problem persists, switch to a more polar stationary phase like alumina. |
| Low recovery of the purified product. | The compound may be partially insoluble in the loading solvent or irreversibly adsorbed to the stationary phase. | Ensure the crude product is fully dissolved in a minimal amount of the initial eluent before loading onto the column. If tailing is observed, address it with a basic modifier.[9] |
| Presence of colored impurities in the purified fractions. | Colored impurities may co-elute with the product. | If the colored impurities are highly polar, they may be removed by a pre-column filtration through a small plug of silica gel or by treatment with activated charcoal during recrystallization prior to chromatography.[10] |
Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used), or the compound has oiled out. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound. |
| The purified product is still impure. | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent pair. If impurities persist, a second recrystallization may be necessary, or column chromatography may be a more suitable purification method. |
| Low recovery of purified crystals. | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature.[8] Utilize a solvent mixture where the compound is less soluble. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine, optimized by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Packing: Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and carefully pour it into the column, allowing it to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the initial eluent. If a gradient is being used, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]
Protocol 2: Purification by Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture, determined by prior solubility tests)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) and heat the mixture with swirling until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the hot "poor" solvent (e.g., water) to the hot solution until it becomes slightly cloudy. Add a few more drops of the hot "good" solvent until the solution is clear again. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities. Dry the crystals under vacuum.
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for purifying crude this compound.
References
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- BenchChem. (2025). Technical Support Center: Purification of 4,4'-Dimethyl-2,2'-bipyridine and its Complexes.
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Journal of the Chemical Society, Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. RSC Publishing.
- SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands.
- BenchChem. (2025). Technical Support Center: Purification of 4,4'-diamino-2,2'-bipyridine.
- PMC. (n.d.). 2,6-Bis(bromomethyl)pyridine. NIH.
- (n.d.). An Improved Synthesis of Chiral 2,2′-Bipyridine Ligand C3-ACBP Without Column Chromatography.
- Wikipedia. (n.d.). Stille reaction.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- BenchChem. (2025). Technical Support Center: Purification of Crude 2-Bromopyrazine.
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Reddit. (2024, January 12). Drying and distilling pyridine : r/OrganicChemistry.
- ResearchGate. (2014, December 5). How do I get dry pyridine?.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Organic Syntheses. (n.d.). Bipyridine.
- BenchChem. (n.d.). Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol.
- Organic Syntheses Procedure. (n.d.). 2-bromopyridine.
- PrepChem.com. (n.d.). Preparation of 2-bromopyridine.
- Google Patents. (n.d.). CN103554084A - Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Amanote Research. (n.d.). (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl) -.
- ResearchGate. (2025, August 6). 2-(6-Bromopyridin-2-yl)-6-methyl-[6][7][8][9]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the technical support guide for the synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important bidentate N-ligand. We will address common side reactions, troubleshooting strategies, and optimization protocols in a practical question-and-answer format.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound typically involves a palladium-catalyzed double cross-coupling reaction. The two most prevalent methods are the Suzuki-Miyaura coupling and the Stille coupling. Both pathways involve the formation of two new C-C bonds on a central pyridine core, but they utilize different organometallic reagents.
-
Suzuki-Miyaura Coupling: Employs a boronic acid or ester, which offers the advantages of being generally stable, commercially available, and having non-toxic byproducts.[1]
-
Stille Coupling: Uses an organostannane reagent. While organostannanes are stable to air and moisture, their toxicity and the difficulty in removing tin byproducts are significant drawbacks.[2][3][4]
The general workflow involves reacting a di-substituted central pyridine ring with two equivalents of a mono-substituted outer pyridine ring.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting and FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: I've isolated a major byproduct with a mass corresponding to the homocoupling of my starting materials. What causes this and how can I prevent it?
Answer: You are observing homocoupling, the most common side reaction in many cross-coupling protocols.[2][3] This can occur with either the organometallic reagent (e.g., forming 6,6'-dibromo-2,2'-bipyridine) or the aryl halide.
Causality and Mechanism: Homocoupling of organometallic reagents (boronic acids or stannanes) can be initiated in several ways:
-
Oxygen-Induced: The presence of molecular oxygen can promote the homocoupling of organoboronic acids, a common issue if the reaction vessel is not properly degassed.[5]
-
Catalyst-Mediated: Two molecules of the organometallic reagent can undergo transmetalation with the palladium catalyst, followed by reductive elimination to form a dimer.[2] This is often competitive with the desired cross-coupling pathway.
-
Base-Induced: In some cases, the base can promote the decomposition of the organoboronic acid, leading to homocoupling.
Troubleshooting Strategies:
| Strategy | Rationale |
| Thorough Degassing | Purge the reaction solvent and vessel with an inert gas (Argon or Nitrogen) for at least 30-45 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the reaction. |
| Use a Pre-catalyst | Use a well-defined Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species. This can help control the concentration of the active catalyst and minimize side reactions. |
| Optimize Base | Use a weaker base (e.g., K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOtBu, which can accelerate boronic acid decomposition.[6] |
| Control Stoichiometry | Use a slight excess (e.g., 2.1-2.2 equivalents) of the organometallic reagent, but avoid a large excess, which can favor homocoupling. |
Q2: My mass spectrometry analysis shows a significant peak corresponding to a product missing one or both of the terminal bromine atoms. What is this side reaction?
Answer: This side reaction is protodehalogenation (if the bromine on the aryl halide is replaced by hydrogen) or protodeborylation/protodestannylation (if the organometallic group is replaced by hydrogen).[6][7][8]
Causality and Mechanism: This process involves the cleavage of a carbon-halogen or carbon-metal bond and its replacement with a carbon-hydrogen bond.
-
Source of Hydrogen: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols (if used as a solvent or additive), or even the amine base.[6][9]
-
Mechanism: After the oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source (e.g., from the oxidation of a solvent or base) to form a palladium-hydride species. Subsequent reductive elimination releases the dehalogenated arene.[6]
Troubleshooting Strategies:
| Strategy | Rationale |
| Use Anhydrous Solvents | Employ rigorously dried solvents to minimize water, a common hydrogen source.[9] |
| Choice of Base/Solvent | Avoid using amine bases or alcoholic solvents if protodehalogenation is a persistent issue.[6] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[6] |
| Ligand Selection | Electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can sometimes stabilize the catalytic intermediates and favor the desired cross-coupling over protodehalogenation.[10] |
| Temperature Control | Running the reaction at the lowest effective temperature can reduce the rate of side reactions, including protodehalogenation. |
Q3: I am getting a large amount of the mono-coupled product, 2-bromo-6-(6-bromopyridin-2-yl)pyridine. How can I drive the reaction to completion?
Answer: The formation of the mono-substituted intermediate is a common challenge in double-coupling reactions. It indicates that the second coupling step is significantly slower than the first.
Causality and Mechanism:
-
Steric Hindrance: After the first coupling, the introduction of the bulky 6-bromopyridin-2-yl group can sterically hinder the second oxidative addition at the remaining C-Br bond on the central pyridine.
-
Electronic Effects: The electronic properties of the mono-coupled intermediate may render the second bromine less reactive towards oxidative addition.
-
Catalyst Deactivation: The palladium catalyst may lose its activity over the course of the reaction before the second coupling can occur efficiently.
Troubleshooting Strategies:
| Strategy | Rationale |
| Increase Catalyst Loading | A modest increase in the catalyst loading (e.g., from 2 mol% to 5 mol%) can help drive the reaction to completion. |
| Increase Reaction Time/Temp | Prolonging the reaction time or slightly increasing the temperature can provide the necessary energy to overcome the higher activation barrier of the second coupling step. Monitor by TLC or LC-MS to avoid product degradation. |
| Use a More Active Catalyst System | Switch to a more robust catalyst system known for coupling hindered substrates. This may involve using bulky, electron-rich ligands like SPhos or XPhos, or employing N-heterocyclic carbene (NHC) ligands.[10][11] |
| Staged Reagent Addition | While more complex, adding a second portion of the catalyst and/or organometallic reagent after a certain period (e.g., 12 hours) could re-initiate a stalled reaction. |
Q4: My reaction mixture turned black and the reaction stopped. What happened?
Answer: The formation of a black precipitate is indicative of palladium catalyst decomposition into palladium black (finely divided metallic palladium).[7] Palladium black has very low catalytic activity and effectively halts the reaction.
Causality and Mechanism: The active Pd(0) species in the catalytic cycle is unstable and can aggregate if not properly stabilized by ligands. This process is often accelerated by:
-
High Temperatures: Excessive heat can promote the decomposition of palladium complexes.
-
Inefficient Ligands: If the ligand does not bind strongly enough to the palladium center or if the ligand itself decomposes, the metal will precipitate.
-
Impurities: Certain impurities in the reagents or solvents can lead to catalyst poisoning and decomposition.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choose a Robust Ligand | Use phosphine ligands with bulky substituents (e.g., P(t-Bu)₃) or chelating phosphines (e.g., dppf) that form more stable complexes with palladium. |
| Optimize Ligand:Pd Ratio | Ensure an adequate amount of ligand is present. For many reactions, a ratio of 2:1 to 4:1 (phosphine ligand to palladium) is optimal. |
| Lower Reaction Temperature | Operate at the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Ensure Reagent Purity | Use high-purity reagents and solvents to avoid introducing catalyst poisons. |
Section 3: Mechanistic Pathways of Key Side Reactions
Understanding the divergence from the productive catalytic cycle is key to troubleshooting. The following diagram illustrates the main Suzuki coupling cycle and the entry points for homocoupling and protodehalogenation.
Caption: Divergent pathways from the main Suzuki catalytic cycle leading to side products.
Section 4: Optimized Protocol Example (Suzuki-Miyaura)
This protocol is designed to minimize the aforementioned side reactions for the synthesis of this compound.
Materials:
-
2,6-Dibromopyridine
-
(6-Bromopyridin-2-yl)boronic acid (2.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (4.0 equivalents)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add 2,6-dibromopyridine (1.0 eq) and K₂CO₃ (4.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry argon for 15 minutes. Maintain a positive pressure of argon for the duration of the reaction.
-
Solvent Degassing: Separately, sparge anhydrous 1,4-dioxane with argon for 45 minutes to remove dissolved oxygen.
-
Reagent Addition: Under a positive flow of argon, add (6-bromopyridin-2-yl)boronic acid (2.2 eq) and Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Reaction Initiation: Add the degassed 1,4-dioxane via cannula. The amount should be sufficient to create a ~0.1 M solution with respect to the 2,6-dibromopyridine.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours. Check for the disappearance of the mono-coupled intermediate.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The crude product is often contaminated with homocoupled 6,6'-dibromo-2,2'-bipyridine. Purification via column chromatography on silica gel (using a gradient eluent such as hexanes/ethyl acetate) is typically required to isolate the pure product.
References
- Stille reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [URL: https://yonedalabs.com/suzuki-miyaura-cross-coupling-practical-guide/]
- NROChemistry. Stille Coupling. [URL: https://www.nrochemistry.com/stille-coupling/]
- Singh, U. P., & Gaunt, M. J. (2020). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Catalysis, 3(10), 774-784. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7610444/]
- Singh, U. P., & Gaunt, M. J. (2020). Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c745492f425407a1648a31]
- YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [URL: https://www.youtube.
- Cross-Coupling Reactions Guide. [URL: https://www.sigmaaldrich.
- Orbach, M., et al. (2015). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 34(12), 2879–2889. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.5b00287]
- Google Patents. (2023). Method for synthesizing 2-amino-6-bromopyridine. CN115784978B. [URL: https://patents.google.
- Zhang, Q., et al. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 49(89), 10492-10494. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc45914a]
- Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945. [URL: https://www.mdpi.com/1420-3049/26/16/4945]
- Google Patents. (2013). Method for synthesizing 2,6-dibromo pyridine. CN102993086A. [URL: https://patents.google.
- Betz, R., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o44. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3884399/]
- ResearchGate. (2016). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. [URL: https://www.researchgate.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [URL: https://www.organic-chemistry.org/abstracts/lit2/179.shtm]
- ResearchGate. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [URL: https://www.researchgate.net/publication/262985396_Selective_C-N_Bond-Forming_Reaction_of_26-Dibromopyridine_with_Amines]
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [URL: https://www.reddit.com/r/chemhelp/comments/t0g9qz/question_about_suzuki_coupling_reaction/]
- Myers, A. G. The Suzuki Reaction. Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Suzuki.pdf]
- Myers, A. G. The Stille Reaction. Harvard University. [URL: https://myers.chemistry.harvard.edu/groups/Stille.pdf]
- ResearchGate. (2019). Proposed mechanisms for the homocoupling and cross-coupling reactions of propargylic acetates mediated by AuI/selectfluor catalysis. [URL: https://www.researchgate.net/figure/Proposed-mechanisms-for-the-homocoupling-and-cross-coupling-reactions-of-propargylic_fig57_334994269]
- Kondo, Y., & Itami, K. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(5), 2307. [URL: https://www.mdpi.com/1420-3049/28/5/2307]
- American Chemical Society. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c09949]
- Chemistry LibreTexts. (2021). 2.2: Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/courses/University_of_California_Davis/UCD_Chem_124A%3A_Fundamentals_of_Inorganic_Chemistry/02%3A_Organometallic_Reactions/2.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [URL: https://digitalcommons.georgiasouthern.edu/honors-theses/840/]
- The Journal of Organic Chemistry. (2023). From Established to Emerging: Evolution of Cross-Coupling Reactions. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02351]
- Organic Chemistry Portal. Stille Coupling. [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]
- Hocek, M., et al. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry, 10(18), 3690-3698. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob25150a]
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/19%3A_Radical_reactions/19.10%3A_Radical_chain_reactions_in_the_lab_-_the_Suzuki-Miyaura_coupling_reaction]
- Sigma-Aldrich. 2-Amino-6-bromopyridine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/521744]
- Google Patents. (2020). 2-bromo-6-aldehyde pyridine and preparation method thereof. CN109879815B. [URL: https://patents.google.
- ChemicalBook. 2-Amino-6-bromopyridine. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8295627.htm]
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- 10. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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Technical Support Center: Optimizing Coupling Reactions for 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the technical support center dedicated to the synthesis and functionalization of 2,6-bis(6-bromopyridin-2-yl)pyridine. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile terpyridine-like building block. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
The structure of this compound presents unique challenges in transition-metal-catalyzed cross-coupling reactions. The two reactive C-Br bonds offer pathways to diverse di-functionalized products, but the multiple pyridine nitrogen atoms can interfere with the catalyst's activity. This phenomenon, often termed the "2-pyridyl problem," arises from the propensity of the pyridine nitrogen to coordinate strongly to the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2][3][4] This guide provides strategies to mitigate these issues and achieve optimal reaction outcomes.
General Troubleshooting and Best Practices
This section covers fundamental issues applicable to all coupling reactions involving this substrate.
Question: My reaction shows low or no conversion to the desired product. What are the first steps to troubleshoot?
Answer: When a reaction fails, a systematic review of the fundamentals is the most effective approach. Before re-optimizing specific parameters, verify the following:
-
Integrity of the Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids.[1][5] Ensure your reaction vessel was properly flame-dried or oven-dried, and that the system was thoroughly purged with an inert gas (Argon or Nitrogen). Employ rigorous degassing techniques for all solvents and liquid reagents, such as freeze-pump-thaw cycles (for organic solvents) or sparging with inert gas for at least 30 minutes.
-
Quality and Purity of Reagents:
-
Solvents: Use anhydrous, high-purity solvents. Trace amounts of water can facilitate detrimental side reactions like protodeboronation in Suzuki couplings.[1]
-
Bases: Some bases (e.g., NaOtBu, K₃PO₄) are hygroscopic. Use freshly opened bottles or dry the base thoroughly before use. The quality of the base is critical for catalyst turnover.[6]
-
Substrates: Ensure the purity of your this compound and the coupling partner. Impurities can poison the catalyst.
-
-
Catalyst and Ligand Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon prolonged exposure to air. Use a fresh, active catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species is a critical step in the catalytic cycle; issues here can halt the reaction before it begins.[5][7]
Workflow for Troubleshooting Failed Reactions
Below is a logical workflow to diagnose and resolve common reaction failures.
Caption: General troubleshooting workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds but can be challenging with poly-pyridine substrates.
Frequently Asked Questions (Suzuki Coupling)
Q1: What are the best starting conditions for a Suzuki coupling with this compound? A1: For challenging, electron-deficient, and potentially chelating substrates like this, a robust catalytic system is required. Bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step and prevent catalyst inhibition.[2] A reliable starting point is a palladium acetate (Pd(OAc)₂) or Pd₂(dba)₃ precatalyst paired with a Buchwald-type ligand like SPhos or XPhos.[2] A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is recommended.[8]
Q2: How can I control the reaction to favor mono-substitution versus di-substitution? A2: Achieving selective mono-coupling requires careful control over stoichiometry.
-
For Mono-coupling: Use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) relative to the boronic acid (1.0 equivalent). This statistical approach increases the probability that a boronic acid molecule will react with a fresh molecule of the dibromide rather than the mono-substituted intermediate. Lowering the reaction temperature may also improve selectivity.
-
For Di-coupling: Use an excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) and ensure a sufficient catalyst loading and longer reaction time to drive the reaction to completion.
Troubleshooting Guide (Suzuki Coupling)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Stalled Reaction | Catalyst Inhibition: The pyridine nitrogens are coordinating to the palladium center, forming inactive complexes.[1][3] | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). These ligands promote reductive elimination and can overcome the inhibitory effect of the substrate.[2][4] |
| Ineffective Base: The chosen base may not be strong enough or may have poor solubility in the solvent. | Screen alternative bases. K₃PO₄ is often more effective than K₂CO₃ in challenging couplings. Ensure the base is finely powdered and dry. | |
| Significant Protodeboronation | Presence of Water: The boronic acid is being hydrolyzed back to the corresponding arene.[1] | Use rigorously dried solvents and reagents. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1] |
| High Temperature/Long Reaction Time: These conditions can exacerbate the rate of hydrolysis.[1] | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) and monitor closely to avoid unnecessarily long reaction times. | |
| Dehalogenation Byproduct | Formation of Pd-H Species: Trace water or other protic sources can lead to the formation of palladium hydride species that cause hydrodehalogenation.[1] | Ensure anhydrous conditions. Screening different bases or ligand systems can sometimes mitigate this side reaction.[1] |
Illustrating the Challenge: Catalyst Inhibition
The diagram below conceptualizes how the multi-dentate nature of the substrate can sequester the active catalyst.
Caption: Catalyst sequestration by the multidentate pyridine substrate.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is essential for introducing nitrogen-based functional groups, but it requires a strong base and a highly active catalyst system.
Frequently Asked Questions (Buchwald-Hartwig Amination)
Q1: What is a standard protocol for the Buchwald-Hartwig amination of this substrate? A1: A typical starting point involves a palladium precatalyst (e.g., Pd₂(dba)₃), a specialized ligand, and a strong, non-nucleophilic base.[7]
-
Ligand: Josiphos or Buchwald-type biarylphosphine ligands are excellent choices.
-
Base: Sodium tert-butoxide (NaOtBu) is the most common base, though other options like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[7][9]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred.
Q2: My amine is volatile. How should I adjust the procedure? A2: For volatile amines (e.g., methylamine, dimethylamine), the reaction should be performed in a sealed, pressure-rated tube or vessel to prevent the amine from boiling out of the reaction mixture.[6][10] Ensure the vessel can safely withstand the pressure generated at the reaction temperature.
Troubleshooting Guide (Buchwald-Hartwig Amination)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | Base is Inactive/Weak: The strong base is crucial for deprotonating the amine in the catalytic cycle. Old or improperly stored NaOtBu can be ineffective. | Use a fresh bottle of NaOtBu from a reliable supplier, and handle it in a glovebox to minimize exposure to air and moisture. |
| Ligand is Unsuitable: The chosen phosphine ligand may be too sensitive to air or not robust enough for the substrate. | Screen a panel of ligands. For difficult couplings, second-generation (e.g., BINAP) or third-generation (e.g., XPhos) Buchwald ligands are often required.[7] | |
| Low Yield with Dark-Colored Mixture | Catalyst Decomposition: The catalytic complex may be unstable at the reaction temperature, leading to the formation of palladium black. | Try a lower reaction temperature (e.g., 80-90 °C). Ensure rigorous exclusion of oxygen. Using a more robust, well-defined precatalyst can also improve stability. |
| Side reaction with solvent | Reaction with Toluene: At high temperatures, some catalyst systems can activate the C-H bonds of toluene, leading to byproducts. | If side reactions with the solvent are suspected, switch to an alternative like 1,4-dioxane or cyclopentyl methyl ether (CPME). |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalytic system.[11][12]
Frequently Asked Questions (Sonogashira Coupling)
Q1: What are the key components of a Sonogashira reaction? A1: The classical Sonogashira coupling requires a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (typically CuI), and an amine base which often doubles as the solvent (e.g., triethylamine or diisopropylamine).[12][13]
Q2: I want to avoid using copper. Is a copper-free Sonogashira possible for this substrate? A2: Yes, copper-free Sonogashira protocols have been developed and can be advantageous as they avoid the primary cause of alkyne homocoupling (Glaser coupling). These systems typically require a higher catalyst loading or more specialized ligands and often use a different base, such as piperidine or tetrabutylammonium acetate (TBAA).[11]
Troubleshooting Guide (Sonogashira Coupling)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Alkyne Homocoupling | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, catalyzed by the copper(I) salt. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst System: The standard Pd/Cu system is prone to this side reaction. | Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling. | |
| Low Yield / No Product | Poor Quality CuI: The copper(I) iodide co-catalyst is crucial. If it has oxidized (indicated by a green or brown color instead of off-white/tan), it will be ineffective. | Use fresh, high-purity CuI. If necessary, purify commercial CuI before use.[14] |
| Inhibition of Palladium Catalyst: As with other couplings, the pyridine substrate can inhibit the palladium catalyst. | Increase the catalyst loading or screen different palladium sources and ligands. Sometimes, a simple system like Pd(PPh₃)₄ is less prone to inhibition than Pd(II) sources with complex ligands. | |
| Reaction Stalls at Mono-adduct | Insufficient Catalyst or Reagent: The mono-coupled product is less reactive than the starting material, and the reaction may stall if conditions are not forcing enough. | Use a larger excess of the terminal alkyne (e.g., 2.5-3.0 eq.), increase the catalyst loading, and ensure the reaction is run for a sufficient amount of time at an appropriate temperature (e.g., 60-100 °C).[13] |
Protocols: Representative Starting Procedures
The following are generalized, non-optimized procedures intended as a starting point for your experiments. All operations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques.
Protocol 1: Di-Substitution via Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.4 mmol), and potassium carbonate (K₂CO₃, 4.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Di-Substitution via Buchwald-Hartwig Amination
-
In a glovebox, add sodium tert-butoxide (NaOtBu, 2.4 mmol) to an oven-dried Schlenk tube.
-
Outside the glovebox, add this compound (1.0 mmol), the amine (2.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (10 mL).
-
Heat the reaction to 100 °C with stirring and monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
References
- Housecroft, C. E. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Molecules, 24(9), 1799. [Link]
- ResearchGate. (n.d.). C–C coupling reaction of 2,6-dibromopyridine and phenylboronic acid. [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
- Wikipedia. (n.d.). Terpyridine. [Link]
- Cook, A. M., & Schimler, S. D. (2021).
- MDPI. (2019).
- ResearchGate. (2019). (PDF)
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
- ResearchGate. (n.d.). Synthesis of a Novel Carbon Ring Compound, 2, 4-Dibenzoyl-1, 3, 5-triphenylcyclohexanol, from Acetophenone and Benzaldehyde under Phase Transfer Conditions. [Link]
- PubMed. (2007).
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- ResearchGate. (n.d.). (PDF) Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. [Link]
- Organic Chemistry Portal. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
- American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). 2,6-Bis(bromomethyl)pyridine. [Link]
- Organic Syntheses. (n.d.). 2-bromopyridine. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
- University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
- ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. [Link]
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. reddit.com [reddit.com]
Technical Support Center: Metal Complex Formation with 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the technical support resource for researchers working with 2,6-bis(6-bromopyridin-2-yl)pyridine. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges you may face in the laboratory. This center provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you successfully synthesize, isolate, and characterize your target metal complexes.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common preliminary questions regarding the ligand and its general behavior in coordination chemistry.
Q1: What is this compound and why is it used?
A: this compound is a tridentate, NNN-pincer ligand, structurally analogous to the well-known 2,2':6',2''-terpyridine (tpy) family.[1][2] Its three nitrogen atoms (one from the central pyridine and one from each flanking pyridine) chelate to a metal center. The key features are the bromine atoms at the 6-positions of the outer pyridine rings. These substituents serve two primary purposes:
-
Electronic Modification: Bromine is an electron-withdrawing group, which can alter the electronic properties (e.g., redox potential) of the resulting metal complex compared to its non-brominated terpyridine counterpart.
-
Synthetic Handle: The C-Br bond provides a reactive site for further post-complexation modification via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the construction of more complex supramolecular architectures or the attachment of functional groups.[1]
Q2: I am synthesizing the ligand myself. How can I ensure it is pure enough for complexation?
A: Starting with a highly pure ligand is the single most critical factor for a successful coordination reaction. Impurities can compete for coordination sites, hinder crystallization, and lead to difficult-to-separate side products. We recommend the following purity checks:
-
¹H and ¹³C NMR Spectroscopy: Confirm the correct chemical shifts and integration for all protons and carbons. The absence of solvent residue or starting material signals is crucial.
-
Mass Spectrometry (MS): Verify the molecular weight of the ligand.
-
Melting Point: A sharp melting point is indicative of high purity. A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
Q3: What metal ions are suitable for complexation with this ligand?
A: Like terpyridine, this ligand forms stable complexes with a wide range of transition metals.[2] The binding affinity generally follows the order: Ru²⁺ > Fe²⁺ > Zn²⁺ > Cd²⁺.[2] It readily coordinates with metals such as iron (Fe), ruthenium (Ru), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).[3][4] The choice of metal will dictate the geometry, electronic properties, and potential applications of the final complex.
Section 2: General Experimental Protocol & Workflow
This section provides a baseline protocol for a typical complexation reaction. Deviations from the expected outcome of this procedure are addressed in the Troubleshooting section.
Protocol 2.1: Synthesis of a Generic [M(L)Cl₂] Complex
This protocol is a general starting point. Solvent choice, temperature, and reaction time should be optimized for your specific metal salt and target complex.
-
Preparation:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).
-
Use anhydrous solvents. If not purchased dry, solvents should be freshly distilled from an appropriate drying agent.
-
-
Ligand Dissolution:
-
In a Schlenk flask under an inert atmosphere, dissolve 1 equivalent of this compound (L) in a minimal amount of a suitable dry solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF)).
-
-
Metal Salt Dissolution:
-
In a separate Schlenk flask, dissolve 1 equivalent of the anhydrous metal salt (e.g., FeCl₂, CuCl₂, ZnCl₂) in a minimal amount of a compatible dry solvent (e.g., THF, acetonitrile, methanol). Note: Some metal salts have poor solubility in non-coordinating solvents like DCM.
-
-
Reaction:
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature using a cannula or syringe.
-
A color change is often observed immediately upon addition, indicating complex formation.
-
Allow the reaction to stir at room temperature for 2-4 hours to ensure completion.
-
-
Isolation:
-
Reduce the solvent volume in vacuo until a precipitate begins to form.
-
Add a non-polar anti-solvent (e.g., diethyl ether or pentane) to fully precipitate the product.
-
Collect the solid product by filtration, wash with the anti-solvent, and dry in vacuo.
-
Experimental Workflow Diagram
Caption: General workflow for the synthesis of a metal complex.
Section 3: Troubleshooting Common Issues
This is the core of the support guide, designed to help you diagnose and solve specific experimental problems.
Scenario 1: Low or No Product Yield
Q: My reaction mixture shows no color change, and I isolate only starting material. What's the first thing to check?
A: The most common culprits are inactive reagents or improper reaction conditions.
-
Verify Reagent Purity: Re-check the purity of your ligand as described in Q2. Ensure your metal salt is anhydrous and has been stored correctly. Hydrated metal salts can prevent complexation.
-
Solvent Choice: The metal salt and the ligand must both be soluble in the chosen solvent or solvent system. If one component is not fully dissolved, the reaction will be slow or incomplete. Consider a more polar, coordinating solvent like acetonitrile if solubility is an issue.[5]
-
Metal-Ligand Stoichiometry: Terpyridine-type ligands can form both mono-ligand ([M(L)Xn]) and bis-ligand ([M(L)₂]ⁿ⁺) complexes.[1][2] If you are targeting a 1:1 complex but using a 1:2 ratio of metal to ligand, you may be forming a different, potentially more soluble species. Confirm your stoichiometry.
Q: I get a product, but the yield is very low. How can I improve it?
A: Low yield often points to an incomplete reaction or product loss during workup.
-
Increase Reaction Time/Temperature: Some complexation reactions are slow at room temperature. Try stirring for a longer period (12-24 hours) or gently heating the reaction mixture (e.g., to 40-50°C).
-
Workup Procedure: Your product might have some solubility in the anti-solvent used for precipitation. Try cooling the mixture to 0°C or -20°C before filtering to minimize loss. Alternatively, use a different anti-solvent in which your product is completely insoluble.
-
Atmosphere Control: If your metal center is susceptible to oxidation (e.g., Fe(II) to Fe(III)), any exposure to air can lead to decomposition and lower yields. Ensure your inert atmosphere technique is rigorous.[5]
Scenario 2: Product Solubility and Isolation Challenges
Q: My product crashes out of the reaction as a fine powder or oil and is very difficult to redissolve. Why is this happening?
A: This is a classic problem with planar, aromatic ligands like terpyridines, which are prone to strong intermolecular π-π stacking.[6] This leads to low solubility, especially for neutral complexes.
-
Reaction Concentration: Running the reaction at a lower concentration can sometimes prevent premature precipitation and allow for the formation of more ordered, crystalline material directly from the reaction.
-
Counter-ion Effects: If you are synthesizing an ionic complex (e.g., [M(L)₂]²⁺), the counter-ion has a massive impact on solubility.[6] Large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻) often yield less soluble salts than smaller anions like chloride (Cl⁻) or triflate (OTf⁻). If you have a PF₆⁻ salt that is insoluble, consider trying the reaction with the corresponding chloride or triflate salt of the metal.
Scenario 3: Difficulty Obtaining X-ray Quality Crystals
Q: I have my purified complex, but I can't grow single crystals suitable for X-ray diffraction. What methods should I try?
A: Crystallization is often a process of patient, systematic trial and error. There is no single "best" method.[7] The key is to approach supersaturation slowly. Here are the most common and effective techniques:
| Crystallization Technique | Description | Best For |
| Slow Evaporation | The complex is dissolved in a suitable solvent, and the container is loosely capped to allow the solvent to evaporate over days or weeks. | Compounds that are moderately soluble and stable in the chosen solvent.[8] |
| Vapor Diffusion | A concentrated solution of the complex is placed in a small, open vial. This vial is then sealed inside a larger jar containing a volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the complex solution, reducing its solubility and inducing crystallization. | Requires only small amounts of material and offers excellent control over the rate of crystallization.[8] |
| Liquid-Liquid Diffusion | A solution of the complex is carefully layered with a miscible solvent in which it is less soluble (the anti-solvent). Crystals form at the interface between the two solvent layers as they slowly mix. | Good for moderately soluble compounds and can produce high-quality crystals. |
| Thermal Gradient | The complex is dissolved in a solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool very slowly, often in an insulated container, to induce crystallization. | Suitable for compounds that are significantly more soluble at higher temperatures.[8] |
Q: I've tried all the standard methods without success. Are there any other tricks?
A: Yes. If standard methods fail, consider these advanced strategies:
-
Seeding: Introduce a tiny, pre-existing crystal of your compound (or an isostructural analogue) into a saturated solution. This provides a nucleation site for crystal growth.[8]
-
Change the Counter-ion: As with solubility, the counter-ion can dramatically affect crystal packing. If your PF₆⁻ salt won't crystallize, try exchanging it for BPh₄⁻, OTf⁻, or ClO₄⁻.
-
Use a Co-crystallant: Sometimes, adding a neutral molecule like triphenylphosphine oxide (TPPO) can help break up unfavorable packing arrangements and promote crystallization through hydrogen bonding or other weak interactions.[8]
Crystallization Troubleshooting Logic
Caption: Decision tree for selecting a crystallization method.
References
- Guide for crystallization. (n.d.).
- I would like to know about how can crystallization of metal complexes take place? (2019). ResearchGate.
- Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. (2024). RSC Publishing.
- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). PMC.
- Modeling and Simulation of Crystallization of Metal–Organic Frameworks. (2020). MDPI.
- Crystallization process development of metal–organic frameworks by linking secondary building units, lattice nucleation and luminescence: insight into reproducibility. (2018). CrystEngComm (RSC Publishing).
- The Relationship between Metal Center & Ligand Distortion. (2021). ResearchGate.
- Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. (2021). ResearchGate.
Sources
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. unifr.ch [unifr.ch]
stability issues of 2,6-bis(6-bromopyridin-2-yl)pyridine under acidic conditions
Welcome to the technical support center for 2,6-bis(6-bromopyridin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues of this versatile ligand, particularly under acidic conditions. Here, we address common questions and provide troubleshooting strategies rooted in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: I've dissolved this compound in an acidic solution and noticed a significant change in its solubility. Is this normal?
A1: Yes, a change in solubility upon acidification is expected for this compound. The three pyridine nitrogen atoms in the molecule are basic and can be protonated in acidic media. The resulting cationic species, a pyridinium salt, will exhibit significantly different solubility profiles compared to the neutral ligand. Typically, the protonated form is more soluble in polar solvents, including aqueous solutions, whereas the neutral form is more soluble in organic solvents.
Q2: My UV-Vis spectrum of the ligand in an acidic solution is different from the spectrum in a neutral solvent. Why is this happening?
A2: The change in the UV-Vis spectrum is a direct consequence of the protonation of the pyridine nitrogen atoms. Protonation alters the electronic structure of the pyridine rings, which in turn affects the energy of the π-π* electronic transitions. This results in a shift in the absorption maxima (λmax) and a change in the molar absorptivity (ε). These spectral shifts can be used to monitor the protonation state of the ligand as a function of pH. Researchers have observed similar spectroscopic changes in other polypyridyl ligands under varying pH conditions.
Q3: I am concerned about the stability of the C-Br bonds on the pyridine rings under strongly acidic conditions. Is hydrolysis a risk?
A3: While direct evidence for the hydrolysis of this compound under acidic conditions is not extensively documented in the literature, it is a valid concern based on the reactivity of simpler bromopyridines. Acid-catalyzed hydrolysis of 2,6-dibromopyridine to 2-hydroxy-6-bromopyridine has been reported, suggesting that under harsh conditions (e.g., high temperatures, concentrated strong acids), the C-Br bonds in your ligand could be susceptible to nucleophilic substitution by water.[1] However, under moderately acidic conditions and at ambient temperatures, this reaction is likely to be slow.
Q4: Can the entire ligand degrade under acidic conditions, beyond just the C-Br bonds?
A4: Polypyridyl ligands are generally robust; however, extreme acidic conditions coupled with high temperatures can promote degradation. For metal complexes of bipyridine, acidic conditions can lead to the dissociation of the ligand from the metal center due to protonation of the coordinating nitrogens.[2] While your free ligand does not have a metal center, the underlying principle of protonation altering reactivity holds. In very strong, non-aqueous acids, more complex degradation pathways involving the pyridine rings themselves could be initiated, though this is less common in typical laboratory settings.
Troubleshooting Guide
Issue 1: Unexpected Precipitation or "Oiling Out" of the Ligand from Solution
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Incomplete Protonation: The acidity of the solution may not be sufficient to fully protonate the ligand, leading to a mixture of neutral and protonated species with varying solubilities. | 1. Measure pH: Confirm the pH of your solution. 2. Adjust Acidity: Gradually add a stronger acid or increase the concentration of the current acid while monitoring for dissolution. 3. Solvent System: Consider using a co-solvent system (e.g., water/ethanol) to accommodate both the neutral and protonated forms. | - Ensure the chosen acid is strong enough to fully protonate all three nitrogen atoms. - When preparing stock solutions, dissolve the ligand in a suitable organic solvent before adding the acidic aqueous phase. |
| Counter-ion Effects: The counter-ion from the acid (e.g., chloride, sulfate) may be forming an insoluble salt with the protonated ligand. | 1. Change the Acid: Try a different acid with a more soluble counter-ion (e.g., nitrate, perchlorate). | - If you have flexibility in your experimental design, select an acid known to form soluble salts with organic cations. |
Issue 2: Inconsistent or Drifting Spectroscopic Readings (UV-Vis, NMR)
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Slow Protonation/Deprotonation Equilibrium: The system may not have reached equilibrium, especially if the solution is not well-mixed or if the acid was added rapidly. | 1. Allow Time for Equilibration: After preparing the solution, allow it to stand for a period (e.g., 30 minutes) before taking measurements. 2. Ensure Homogeneity: Gently agitate the solution to ensure uniform mixing. | - Add the acid dropwise with stirring to allow for gradual and complete protonation. |
| Slow Degradation: Under harsh conditions, the ligand may be slowly degrading, leading to changes in the spectroscopic profile over time. | 1. Monitor Over Time: Take spectra at regular intervals to check for consistent changes. 2. Analyze for Byproducts: If possible, use techniques like HPLC or LC-MS to check for the appearance of new species. | - Work at the lowest effective acid concentration and temperature. - Protect the solution from light, as photodegradation can sometimes be exacerbated under acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of a Standardized Acidic Solution of this compound
-
Accurately weigh a known amount of this compound.
-
Dissolve the ligand in a minimal amount of a suitable organic co-solvent (e.g., DMSO, ethanol) if direct dissolution in the acidic medium is slow.
-
In a separate volumetric flask, prepare the desired acidic solution (e.g., 0.1 M HCl in deionized water).
-
Slowly add the dissolved ligand solution to the acidic solution while stirring.
-
Bring the final solution to the desired volume with the acidic solution.
-
Allow the solution to equilibrate for at least 15 minutes before use.
Protocol 2: Monitoring Ligand Stability by UV-Vis Spectroscopy
-
Prepare an acidic solution of the ligand as described in Protocol 1.
-
Immediately record the UV-Vis spectrum of the solution, noting the λmax and absorbance values.
-
Store the solution under the intended experimental conditions (e.g., specific temperature, light exposure).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.
-
Compare the spectra over time. Significant changes in λmax or the appearance of new absorption bands may indicate degradation.
Visualizing Chemical Principles
Caption: Protonation equilibrium of this compound.
Caption: Potential degradation pathways under harsh acidic conditions.
References
- Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage.
- Dioury, F., et al. (2009). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3059.
- Google Patents. (n.d.). CN102993086A - Method for synthesizing 2, 6-dibromo pyridine.
- Holze, R. (2018). The early years of 2,2'-bipyridine—a ligand in its own lifetime. Molecules, 23(10), 2636.
- den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine.
- PMC. (n.d.). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- ResearchGate. (n.d.). 2,6-Bis(bromomethyl)pyridine.
Sources
Technical Support Center: Purifying 2,6-bis(6-bromopyridin-2-yl)pyridine
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2,6-bis(6-bromopyridin-2-yl)pyridine, a valuable building block in supramolecular chemistry and materials science. Synthesizing this molecule, typically via palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings, often yields a crude product containing a variety of impurities.[1] This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity for your downstream applications. Our approach is built on explaining the chemical principles behind each step, empowering you to make informed decisions in your laboratory work.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: I've run a TLC of my crude product and see multiple spots. What are they likely to be?
Answer: The identity of impurities is intrinsically linked to the synthetic route used. For a molecule like this compound, which is assembled from smaller pyridine units, the most common impurities stem from incomplete reactions or side reactions inherent to the coupling chemistry.
-
Unreacted Starting Materials: You will likely see spots corresponding to 2,6-dibromopyridine and the mono-substituted intermediate, 2-bromo-6-(6-bromopyridin-2-yl)pyridine. These are typically less polar than your final product.
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Homocoupling Products: A very common byproduct in cross-coupling reactions is the dimerization of your organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling).[2][3] For instance, if you used a pyridine boronic acid, you might form 2,2'-bipyridine derivatives. These often have different polarity and can complicate purification. The presence of oxygen can sometimes promote the homocoupling of boronic acid reactants.[3]
-
Dehalogenated Byproducts: You may find species where one or more bromine atoms have been replaced by a hydrogen. This side reaction can be caused by certain bases or trace palladium hydride species in the reaction mixture.[4]
-
Catalyst & Ligand Residues: Palladium catalysts and phosphine ligands (or their oxides) can appear as distinct, often UV-active, spots on a TLC plate.
-
Organometallic Byproducts: In Stille couplings, toxic tin byproducts (e.g., Bu₃SnBr) are a major impurity that must be removed.[2] In Suzuki couplings, boronic acid-derived impurities will be present.[5]
The table below summarizes these common impurities.
| Impurity Type | Likely Origin | Identification Notes (TLC & NMR) |
| Mono-substituted Intermediate | Incomplete second coupling reaction | Spot on TLC between starting material and product. ¹H NMR will show a more complex, asymmetric pattern than the final product. |
| Homocoupling Byproducts | Dimerization of organoboron or organotin reagent | Polarity varies. May require careful chromatographic separation. Their symmetric nature can sometimes be identified in the ¹H NMR spectrum. |
| Dehalogenation Product | Side reaction during coupling | More polar than the brominated analogue. Mass spectrometry is definitive. ¹H NMR will show a proton signal in place of a brominated position. |
| Palladium/Ligand Residues | Catalyst from the coupling reaction | Often appear as baseline or very polar spots on TLC. Can sometimes be removed by filtering the crude product through a short plug of silica or Celite. |
| Tin/Boron Byproducts | Remnants of Stille/Suzuki reagents | Tin compounds are often non-polar and require specific workup procedures to remove.[2] Boric acid byproducts are typically water-soluble.[5] |
Question 2: My compound is streaking badly on my silica gel column, and the separation is poor. What's happening and how do I fix it?
Answer: This is a classic problem when purifying nitrogen-containing heterocyclic compounds like pyridines on standard silica gel. The root cause is the interaction between the basic lone pair of electrons on the pyridine nitrogen atoms and the acidic silanol (Si-OH) groups on the surface of the silica gel.[6] This strong, often irreversible, binding leads to significant tailing or streaking of the product band, poor resolution, and sometimes loss of the compound on the column.
Solutions:
-
Use a Basic Modifier: The most common and effective solution is to add a small amount of a volatile base to your eluent. Triethylamine (Et₃N) is the standard choice. Start with 0.5-1% (v/v) triethylamine in your mobile phase (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica, preventing your basic compound from binding strongly and allowing for sharp, well-defined bands.[6]
-
Switch to a Different Stationary Phase: If base modification is not successful or is incompatible with your molecule, consider an alternative stationary phase.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds. Use neutral or basic alumina to avoid the acidic sites present in silica.
-
Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.
-
Question 3: How do I effectively remove the residual palladium catalyst and tin byproducts from my Stille coupling reaction?
Answer: Removing heavy metal catalysts and toxic organotin residues is critical for obtaining a pure, safe product.
For Palladium Removal:
-
Filtration: Before concentrating your reaction mixture, you can often remove a significant portion of the precipitated palladium black by filtering the solution through a pad of Celite.
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, but be aware that it may also adsorb some of your product, leading to yield loss. Use it judiciously.
-
Specialized Scavengers: There are commercially available silica-based scavengers with functional groups that chelate palladium, allowing for its removal by simple filtration.
For Tin Removal (Stille Coupling Specific): Organotin byproducts (e.g., tributyltin bromide) are notoriously difficult to remove by chromatography alone due to their often non-polar nature.
-
Aqueous Potassium Fluoride (KF) Wash: This is a highly effective method. During your aqueous workup, wash the organic layer with a saturated aqueous solution of KF. The fluoride ions have a very high affinity for tin, forming insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed by filtration.[2]
-
DBU/Iodine Treatment: In some cases, treatment with 1,8-diazabicycloundec-7-ene (DBU) and iodine can convert tin residues into more easily removable forms.
Workflow & Protocols
Troubleshooting Workflow for Purification
The following diagram outlines a logical workflow for troubleshooting the purification of this compound.
Caption: A troubleshooting decision tree for purifying the target compound.
Detailed Protocol: Flash Column Chromatography
This protocol provides a standardized method for purifying the title compound. It assumes the presence of less polar impurities and the need to mitigate the basicity of the pyridine nitrogens.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Triethylamine (Et₃N)
-
Glass column, sand, collection tubes
Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica TLC plate.
-
Develop the plate in various solvent systems. A good starting point is 20% EtOAc in Hexane.
-
The goal is to find a system where the desired product has an Rf value of ~0.2-0.3. Add 0.5-1% Et₃N to the chosen solvent system to prevent streaking.[6]
-
-
Column Packing (Dry Packing Method):
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
Pour the dry silica gel into the column. Gently tap the sides of the column to ensure even packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.[7]
-
Pre-elute the column with your starting mobile phase (e.g., 5% EtOAc in Hexane + 1% Et₃N) until the entire silica bed is wetted. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution to create a slurry.
-
Evaporate the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loading" method.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the solvent.
-
Collect fractions in an ordered array of test tubes.
-
Monitor the elution process by TLC, spotting fractions to identify which ones contain your pure product.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then more polar impurities.[6]
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize this compound? A1: Palladium-catalyzed cross-coupling reactions are the most common methods. The Suzuki-Miyaura coupling (using a pyridineboronic acid) and the Stille coupling (using a pyridylstannane) are both widely employed for creating pyridine-pyridine C-C bonds.[1][8][9] Both methods have their advantages; Suzuki coupling uses non-toxic boron reagents, while Stille coupling can be very robust and tolerant of various functional groups but involves toxic tin compounds.[2][10]
Q2: Can I purify this compound by recrystallization? A2: Yes, recrystallization can be an effective final purification step, especially if the crude product is already relatively clean. The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold. You might try dissolving the compound in a minimal amount of a hot solvent like diethyl ether, ethanol, or a mixture like ethanol/water and then allowing it to cool slowly to form crystals.[4][11]
Q3: How can I definitively confirm the identity and purity of my final product? A3: A combination of analytical techniques is essential for unambiguous characterization.
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. For the symmetric this compound, you should expect a simple, symmetric pattern of signals in the aromatic region of the ¹H NMR spectrum. The number of unique carbon signals in the ¹³C NMR spectrum will also confirm the molecule's symmetry.[12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared to the theoretical values for your compound's formula.
References
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. (n.d.). Benchchem.
- Retkute, M., et al. (2014). 2,6-Bis(bromomethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o70.
- Method for synthesizing 2,6-dibromo pyridine. (2013). Google Patents.
- Stille reaction. (n.d.). In Wikipedia.
- Stille Coupling. (n.d.). NROChemistry.
- Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). MDPI.
- 2-bromopyridine. (n.d.). Organic Syntheses Procedure.
- The Stille Reaction. (n.d.). Chem 115 Myers.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki reaction. (n.d.). In Wikipedia.
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
- Method for selectively preparing 2-bromo-6-substituent pyridine employing copper catalysis. (n.d.). Google Patents.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). ResearchGate.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2021). Reddit.
- Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses.
- Stille Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry.
- 2,6-Bis(bromomethyl)pyridine. (2014). ResearchGate.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2023). American Chemical Society.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023). PubMed Central.
- Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds. (2005). SciSpace.
- 2-bromo-6-aldehyde pyridine and preparation method thereof. (n.d.). Google Patents.
- Bio-Spin® P-6 Gel Columns, SSC Buffer #7326002. (n.d.). Bio-Rad.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the technical support resource for the synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis, particularly during scale-up operations. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.
Overview of Synthetic Strategy
This compound is a highly functionalized terpyridine-like ligand, a class of compounds of immense interest in supramolecular chemistry, materials science, and catalysis due to their strong chelating properties with various metal ions.[1][2][3] Its synthesis typically relies on palladium-catalyzed cross-coupling reactions, which provide a modular and efficient route to constructing the core structure.[4]
The most prevalent and scalable approach is the Stille cross-coupling reaction. This strategy involves the coupling of an organotin reagent with an organic halide. For the target molecule, this translates to two primary pathways:
-
Route A: Coupling of 2,6-dibromopyridine with two equivalents of a 6-bromo-2-pyridylstannane reagent.
-
Route B: Coupling of a 2,6-bis(stannyl)pyridine with two equivalents of 2,6-dibromopyridine.
This guide will focus on Route A, as the required 2-(tributylstannyl)-6-bromopyridine precursor is often more readily accessible or synthesized.
Caption: General workflow for the synthesis via Stille cross-coupling.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Category 1: Reaction Inefficiency & Low Yield
Q: My reaction has stalled or is showing very low conversion to the desired product. What are the likely causes?
A: Low or no product yield is a frequent issue, often traceable to catalyst deactivation or reagent impurity. Consider the following checkpoints:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction will halt the catalytic cycle before it begins.[5] Furthermore, pyridine-containing substrates are known to be challenging coupling partners due to the nitrogen lone pair coordinating to the palladium center, which can inhibit catalytic activity.[6][7]
-
Oxygen and Moisture Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Moisture can hydrolyze the organostannane reagent.
-
Solution: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be anhydrous and thoroughly degassed before use. This is critical. A common method is to bubble argon through the solvent for 30-60 minutes or use a freeze-pump-thaw technique for smaller scales.
-
-
Impure Organostannane Reagent: The 2-(tributylstannyl)-6-bromopyridine reagent can degrade upon storage or if improperly prepared, leading to lower-than-expected active reagent concentration. Homocoupling of the organostannane is a common side reaction.[10]
-
Solution: Use freshly prepared or recently purchased organostannane. If you prepare it yourself via lithiation followed by quenching with Bu₃SnCl, ensure the lithiation step is complete and that the reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions. Purity can be checked by ¹H NMR before use.
-
Q: The reaction works on a 100 mg scale, but the yield dropped significantly when I scaled up to 10 g. Why?
A: Scale-up introduces challenges related to mass and heat transfer.[11]
-
Inefficient Mixing: In larger reactors, standard magnetic stirring may be insufficient, leading to poor reagent distribution and localized "hot spots" where side reactions can occur.[11]
-
Solution: Use mechanical overhead stirring. For reactors with a narrow aspect ratio, ensure the impeller is correctly sized and positioned to create a vortex and guarantee homogeneity.
-
-
Poor Heat Transfer: The heat generated by the reaction (exotherm) may not dissipate efficiently in a large vessel, causing the internal temperature to rise uncontrollably. This can lead to thermal decomposition of reagents or the catalyst.
-
Solution: Ensure your reactor has an efficient cooling jacket. For reactions with a significant exotherm, add one of the reagents slowly via an addition funnel or syringe pump to maintain the target temperature.[11]
-
Category 2: Impurity Formation & Selectivity Issues
Q: I'm observing a significant amount of a major byproduct that appears to be the homocoupling of my organostannane reagent. How can I minimize this?
A: Homocoupling (R-SnBu₃ + R-SnBu₃ → R-R) is a classic side reaction in Stille couplings.[10][12] It is often promoted by the presence of oxygen or overly high temperatures.
-
Solution 1 (Rigorous Inert Atmosphere): As mentioned above, thoroughly deoxygenate your reaction setup and solvents. This is the most critical factor.
-
Solution 2 (Additive Co-catalyst): The addition of a copper(I) salt, such as CuI, can sometimes suppress homocoupling and accelerate the desired cross-coupling reaction, a protocol known as the Stille-Kelly modification.
-
Solution 3 (Temperature Control): Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate. Determine the optimal temperature through small-scale screening experiments.
Q: My final product is contaminated with a mono-substituted intermediate (2-bromo-6-(6-bromopyridin-2-yl)pyridine). How can I drive the reaction to completion?
A: Formation of the mono-coupled product indicates an incomplete reaction. This can be due to stoichiometry issues or insufficient reaction time/temperature.
-
Solution 1 (Adjust Stoichiometry): Ensure you are using a slight excess (e.g., 2.1 - 2.2 equivalents) of the organostannane reagent relative to the 2,6-dibromopyridine. This statistical excess helps drive the reaction to the di-substituted product.
-
Solution 2 (Monitor the Reaction): Do not rely on a fixed reaction time, especially during scale-up. Monitor the reaction's progress by TLC or LC-MS. Check for the disappearance of the starting material and the mono-substituted intermediate. If the reaction stalls, a small, fresh portion of the catalyst can sometimes restart it.
Q: How do I remove the tributyltin byproducts after the reaction? This is a major purification challenge.
A: This is the most significant drawback of the Stille reaction due to the toxicity and difficulty in removing organotin compounds.[13]
-
Solution 1 (Fluoride Wash): After the reaction is complete, quench the mixture and perform an aqueous workup. Then, stir the organic layer with a saturated aqueous solution of potassium fluoride (KF) for several hours or overnight. This converts the soluble tin halides (Bu₃SnX) into an insoluble, easily filterable polymer (Bu₃SnF).
-
Solution 2 (Column Chromatography): Tributyltin compounds are generally non-polar. Purification via silica gel chromatography is effective. A common technique is to use a solvent system with a small percentage of triethylamine or ammonia in the mobile phase (e.g., Hexane/EtOAc/Et₃N) to prevent the product from tailing on the acidic silica.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for this synthesis? A1: For laboratory scale, Pd(PPh₃)₄ is a reliable choice due to its high activity.[14] For larger scales where air stability is a concern, a combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos or SPhos is often superior. These ligands facilitate the oxidative addition step, which can be rate-limiting, especially with electron-deficient pyridyl halides.[8][9]
Q2: Are there viable alternatives to the Stille coupling for this synthesis? A2: Yes. The Negishi coupling (using an organozinc reagent) is an excellent alternative. Organozinc reagents are typically more reactive than organostannanes but are also more sensitive to air and moisture.[15][16] The Suzuki coupling (using a boronic acid/ester) is another option, but 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, making this route challenging.[6]
Q3: What are the key analytical techniques to monitor the reaction and characterize the final product? A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) using a UV lamp for visualization is excellent for tracking the consumption of starting materials. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for identifying the starting materials, mono-substituted intermediate, and the desired product by their mass-to-charge ratio.
-
Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: This is essential to confirm the structure and purity of the final product. The symmetry of the molecule will lead to a specific and predictable set of signals.
-
High-Resolution Mass Spectrometry (HRMS): This confirms the elemental composition and exact mass of the molecule.
-
Q4: What are the primary safety concerns when performing this synthesis at scale? A4:
-
Organotin Toxicity: Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, lab coat, safety glasses). All tin-contaminated waste must be disposed of according to institutional hazardous waste protocols.[12]
-
Solvent Hazards: Anhydrous solvents like THF and Toluene are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.
-
Inert Gas Handling: Use appropriate regulators for compressed gas cylinders (Argon/Nitrogen).
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
Synthesis of this compound via Stille Coupling
| Parameter | Value/Condition | Rationale |
| Reactants | 2,6-Dibromopyridine (1.0 eq.) | Core scaffold |
| 2-(Tributylstannyl)-6-bromopyridine (2.2 eq.) | Coupling partner, slight excess to ensure disubstitution | |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Active Pd(0) source |
| Solvent | Anhydrous, Degassed Toluene | High-boiling, aprotic solvent suitable for Stille reactions |
| Temperature | 110 °C (Reflux) | Provides thermal energy to drive the catalytic cycle |
| Atmosphere | Argon or Nitrogen | Prevents catalyst oxidation and reagent hydrolysis |
Procedure:
-
Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add 2,6-dibromopyridine (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous, degassed toluene via cannula transfer. Stir the mixture to dissolve the solids. Add 2-(tributylstannyl)-6-bromopyridine (2.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) using a preheated oil bath. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous solution of KF for at least 4 hours.
-
Filtration: A white precipitate (tributyltin fluoride) will form. Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to yield this compound as a solid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Terpyridine - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
Technical Support Center: Characterization of 2,6-bis(6-bromopyridin-2-yl)pyridine Polymers
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-bis(6-bromopyridin-2-yl)pyridine-based polymers. This guide is designed to provide in-depth, field-proven insights into the unique challenges associated with the characterization of these rigid-rod, halogenated polymers. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, purification, and preliminary analysis of both the monomer and the resulting polymers.
Q1: My polymerization of this compound results in a low-yield, insoluble material. What are the likely causes?
A1: This is a classic challenge with this class of polymers, often stemming from two primary sources: monomer purity and the inherent nature of the polymer backbone.
-
Monomer Impurities: The synthesis of pyridine-containing bi- and terpyridines can be challenging.[1][2] Incomplete coupling reactions or residual starting materials (e.g., 2,6-dibromopyridine, 2-acetyl-6-bromopyridine) can act as chain terminators or introduce defects, leading to low molecular weight oligomers that may precipitate prematurely.[3][4]
-
Polymer Rigidity and Aggregation: The polymer backbone is exceptionally rigid and planar. As the chains grow, they rapidly begin to aggregate via strong π-π stacking interactions.[5][6][7] This aggregation can cause the polymer to precipitate out of the reaction solvent before high molecular weights are achieved, effectively terminating the polymerization and resulting in an intractable, brick-dust-like solid.[8]
Troubleshooting Steps:
-
Rigorously Purify the Monomer: Recrystallize the this compound monomer multiple times and confirm its purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before use.
-
Optimize Reaction Conditions: Consider using high-boiling point solvents (e.g., NMP, DMF, diphenyl ether) to maintain solubility at higher temperatures. For some coupling polymerizations, the addition of salts like LiCl can help disrupt aggregation and keep growing chains in solution.
-
Monitor the Reaction: Take aliquots during the reaction and analyze them by GPC (if a soluble fraction exists) to monitor molecular weight growth. Precipitation is a strong indicator that the polymerization has stalled due to insolubility.
Q2: Why are the ¹H NMR peaks of my this compound polymer broad, making interpretation difficult?
A2: Peak broadening in the NMR spectra of polymers is a common phenomenon with several contributing factors, which are often amplified in rigid-rod systems.
-
Slow Tumbling: Polymers have a much higher molecular weight than small molecules, causing them to tumble slowly in solution. This slow molecular motion leads to inefficient relaxation and, consequently, broader spectral lines.
-
Chain Aggregation: Even in solvents where the polymer appears dissolved, significant intermolecular aggregation can occur. This creates a distribution of chemical environments for the protons along the polymer chain, leading to a superposition of many slightly different signals, which manifests as broad peaks.
-
Conformational Restriction: The rigid backbone limits conformational freedom. Different sections of the polymer chain may exist in slightly different, semi-rigid conformations that are slow to interconvert on the NMR timescale, again contributing to broadening.
Solutions:
-
High-Temperature NMR: Acquiring the spectrum at an elevated temperature (e.g., >80 °C in DMSO-d₆) can increase chain mobility and break up aggregates, often resulting in sharper signals.
-
Use of Disaggregating Solvents: In some cases, using solvents that can disrupt π-stacking, such as those containing trifluoroacetic acid (TFA-d), can help. However, be cautious as this can alter the chemical shifts.
-
Solid-State NMR (ssNMR): For completely insoluble polymers, ssNMR is a powerful technique to confirm the structure, though it provides less detailed resolution than solution-state NMR.
Troubleshooting Guide: Advanced Characterization
This section provides detailed troubleshooting for specific analytical techniques critical for polymer characterization.
Solubility & Solution Preparation
The single greatest challenge in characterizing these polymers is their limited solubility.[8][9][10]
| Solvent Class | Examples | Mechanism of Action | Best For |
| Polar Aprotic | NMP, DMAc, DMSO | High polarity and high boiling point overcome intermolecular forces. | GPC, NMR (at high temp) |
| Chlorinated | Chloroform, Dichloromethane | Good for lower molecular weight, more flexible analogs. | Initial screening, Room temp GPC |
| Acidic (Destructive) | Trifluoroacetic Acid (TFA) | Protonates the pyridine nitrogen, breaking up stacking via electrostatic repulsion. | Viscometry, NMR (if structure is stable) |
Gel Permeation / Size Exclusion Chromatography (GPC/SEC)
GPC/SEC is essential for determining molecular weight (Mₙ, Mₙ) and polydispersity (Đ), but rigid-rod polymers present unique challenges.[11]
A: This often points to non-ideal SEC behavior where separation is not solely based on hydrodynamic volume.
-
Cause 1: Column Interaction: The polar pyridine units can interact with silica-based column packing materials, causing peak tailing.
-
Solution 1: Use columns designed for polar polymers, such as those with a polystyrene-divinylbenzene (PS-DVB) stationary phase.
-
Cause 2: Aggregation: The polymer may still be aggregated in the mobile phase, leading to artificially high molecular weight readings or broad, multimodal peaks.
-
Solution 2: High-temperature GPC (HT-GPC) is the gold standard for these systems.[12] Running the analysis at temperatures from 80 °C to 150 °C in a solvent like NMP can break up aggregates and ensure true molecular dissolution. Adding LiBr to the mobile phase (e.g., 0.05 M in NMP) is also highly effective at suppressing aggregation.
-
Cause 3: Inaccurate Calibration: Rigid-rod polymers have a much smaller hydrodynamic volume for a given molecular weight compared to the flexible polystyrene standards used for conventional calibration.[13][14] This will lead to a significant underestimation of the true molecular weight.
-
Solution 3: Use a multi-detector GPC system.
| Detector | Principle | Information Obtained | Advantage for Rigid-Rod Polymers |
| Refractive Index (RI) | Measures changes in solution refractive index. | Concentration | Universal detector, but only provides relative MW with calibration.[11] |
| Light Scattering (LS) | Measures intensity of light scattered by polymer coils. | Absolute Molar Mass (Mₙ) | Directly measures molecular weight without relying on calibration standards, overcoming the hydrodynamic volume issue.[14] |
| Viscometer | Measures pressure drop across a capillary. | Intrinsic Viscosity, Hydrodynamic Radius | Provides information on molecular structure and conformation (e.g., branching, rigidity) via the Mark-Houwink plot.[14] |
Mass Spectrometry
Mass spectrometry provides detailed information about repeat units and end groups but requires careful technique selection.[15]
A: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the preferred method for this analysis.
-
Confirmation of Repeat Unit: The spectrum will show a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the monomer repeat unit.
-
End Group Analysis: The absolute mass of each peak in the series is determined by the sum of the repeat units plus the mass of the two end groups. This allows for the identification of the initiating and terminating species.
-
Interpreting Bromine's Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[16] A polymer chain containing 'n' bromine atoms will exhibit a complex isotopic cluster of peaks. For a single chain, the M, M+2, M+4... peaks will follow a binomial distribution pattern. This signature is definitive proof of the presence and number of bromine atoms in the polymer chain and can be simulated to confirm the structure.
Standard Operating Protocols
The following protocols are provided as a validated starting point for your experiments.
Protocol 1: High-Temperature GPC/SEC Analysis
-
System Preparation:
-
Instrument: Agilent PL-GPC 220 or equivalent HT-GPC system.[12]
-
Mobile Phase: HPLC-grade N-Methyl-2-pyrrolidone (NMP) containing 0.05 M LiBr.
-
Columns: 2 x PLgel MIXED-B columns or equivalent, suitable for high MW polymers.
-
Temperature: Set column and detector compartments to 120 °C.
-
Flow Rate: 1.0 mL/min.
-
Allow the system to equilibrate for at least 4 hours until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the polymer at 2 mg/mL in the NMP/LiBr mobile phase.
-
Place the vial in a heating block at 120 °C for 2-4 hours, with intermittent vortexing, until fully dissolved.
-
Cool the solution to room temperature and filter through a 0.45 µm PTFE filter compatible with NMP.
-
-
Analysis:
-
Inject 100 µL of the filtered sample.
-
Collect data from all detectors (RI, LS, Viscometer).
-
Calculate absolute molecular weight using the light scattering data and appropriate software (e.g., using the dn/dc value for the polymer).
-
Protocol 2: Combustion Ion Chromatography for Bromine Content
For verifying the elemental composition, especially the bromine content, which can be lost in side reactions.
-
Sample Preparation:
-
Combustion:
-
Accurately weigh 1-5 mg of the polymer powder into a ceramic boat.
-
Combust the sample in a dedicated combustion furnace (e.g., Mitsubishi AQF-2100H) at ~1000 °C in an oxygen/argon atmosphere.[17] The combustion products, including HBr, are trapped in an absorbing solution (e.g., aqueous peroxide solution).
-
-
Ion Chromatography:
-
Directly inject the absorbing solution into an ion chromatograph (e.g., Dionex Integrion HPIC system) equipped with a suppressed conductivity detector.[17]
-
Use an appropriate anion-exchange column (e.g., Dionex IonPac AS18-4µm) and an electrolytically generated potassium hydroxide eluent.
-
Quantify the bromide (Br⁻) concentration by comparing the peak area to a calibration curve prepared from certified bromide standards.
-
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- ACS Publications. (2022). Synthesis and Characterization of Rigid-Rod Polymers with Silsesquioxanes in the Main Chain. Macromolecules.
- LabRulez LCMS.
- Benchchem. Troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Google Patents. (2013). CN102993086A - Method for synthesizing 2, 6-dibromo pyridine.
- Cambridge Polymer Group. (2017). It Is All About Size.
- Malvern Panalytical. (2013).
- Jordi Labs. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution.
- NIH. (2014). 2,6-Bis(bromomethyl)pyridine. PMC.
- Agilent. Analysis of engineering polymers by GPC/SEC.
- Thermo Fisher Scientific. (n.d.).
- MDPI. (2023).
- Organic Syntheses. 2-bromopyridine.
- Benchchem. (n.d.).
- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Waters Corpor
- Chemistry LibreTexts. (2023).
- ResearchGate. (2013). 2,6-Bis(bromomethyl)pyridine.
- Benchchem. (n.d.).
- Wiley Online Library. (2019).
- Brieflands. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,6-Bis(bromomethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brieflands.com [brieflands.com]
- 11. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. GPC Analysis [campoly.com]
- 14. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 15. lcms.cz [lcms.cz]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. lcms.cz [lcms.cz]
Technical Support Center: Preventing Decomposition of 2,6-bis(6-bromopyridin-2-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for handling 2,6-bis(6-bromopyridin-2-yl)pyridine, a key building block in the synthesis of advanced ligands, functional materials, and pharmaceutical compounds. Due to its poly-halogenated and electron-deficient nature, this compound can be susceptible to decomposition under various reaction conditions. This resource offers troubleshooting advice and preventative protocols to ensure the integrity of the molecule throughout your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways include:
-
Hydrodehalogenation (Debromination): This is the most common issue, where one or both bromine atoms are replaced by a hydrogen atom. This side reaction is often mediated by the palladium catalyst in the presence of a hydrogen source (e.g., trace water, amine impurities, or solvent).[1][2][3][4]
-
Hydrolysis: The bromine atoms on the pyridine ring, particularly at the 2 and 6 positions, can be susceptible to hydrolysis under certain conditions (e.g., strong base, high temperature, aqueous media), leading to the formation of pyridone derivatives.[5][6][7]
-
Catalyst Inhibition/Decomposition: The pyridine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or the formation of inactive palladium black.[8] High temperatures can also accelerate this process.[4][8]
Q2: I'm observing significant amounts of mono-debrominated and fully debrominated byproducts in my Suzuki-Miyaura coupling. What's causing this?
A2: This is a classic case of hydrodehalogenation. The likely causes are:
-
Presence of a Hydrogen Source: Ensure all reagents, solvents, and glassware are scrupulously dry. Water is a common proton source for this side reaction.[4]
-
Suboptimal Base: The choice and purity of the base are critical. Some bases can contain impurities that act as hydrogen donors.[4]
-
Catalyst System: The ligand and palladium source can influence the rate of hydrodehalogenation versus the desired cross-coupling.
Q3: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. Could the substrate be decomposing?
A3: While decomposition is possible, low yield in Buchwald-Hartwig aminations with pyridine substrates is often due to catalyst inhibition. The lone pair of electrons on the pyridine nitrogens can bind to the palladium center, hindering the catalytic cycle.[8] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often mitigate this by sterically shielding the palladium and promoting the desired reaction pathway.[8][9][10]
Troubleshooting & Optimization Guides
Issue 1: Pervasive Hydrodehalogenation (Debromination) in Cross-Coupling Reactions
This is the most frequently encountered problem. The appearance of unexpected signals in your 1H NMR corresponding to aromatic protons in place of the bromine atoms, or mass spectrometry data showing masses of M-Br and M-2Br, are clear indicators.
Causality Analysis Workflow
Workflow for Troubleshooting Hydrodehalogenation
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Solvents & Reagents | Use freshly distilled, anhydrous, and thoroughly degassed solvents. Ensure all solid reagents are dried in a vacuum oven. | To eliminate water and dissolved oxygen, which are primary culprits in hydrodehalogenation and catalyst oxidation.[4][11] |
| Inert Atmosphere | Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire setup and reaction time. Utilize Schlenk line techniques. | Oxygen can lead to the formation of Pd(II) species which can promote side reactions. An inert atmosphere minimizes this.[11] |
| Base Selection | Screen different bases. For Suzuki reactions, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃ over stronger bases. Ensure the base is of high purity. | The choice of base can significantly influence the rate of hydrodehalogenation.[4] |
| Catalyst System | Use a well-defined Pd(0) precatalyst (e.g., Pd₂(dba)₃) with a suitable bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | These ligands can accelerate the desired cross-coupling pathway, outcompeting the hydrodehalogenation side reaction.[8] |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Higher temperatures can increase the rate of decomposition and side reactions.[4][8] |
Issue 2: Formation of Pyridone Byproducts (Hydrolysis)
The presence of hydroxylated species in your mass spectrometry data or significant changes in the polarity of your products on TLC (pyridones are often much more polar) can indicate hydrolysis.
Causality Analysis Workflow
Workflow for Troubleshooting Hydrolysis
Mitigation Strategies:
| Parameter | Recommended Action | Rationale |
| Reaction Medium | Strictly avoid aqueous solvents or bases if possible. If a co-solvent is needed, use anhydrous options like 1,4-dioxane or toluene.[12] | Water is a necessary reagent for the hydrolysis of the C-Br bond to a C-OH group, leading to the pyridone tautomer.[5][6] |
| Base | Avoid strong hydroxide bases (e.g., NaOH, KOH). Opt for non-nucleophilic organic bases (e.g., DIPEA) or anhydrous inorganic bases (e.g., K₂CO₃, CsF). | Strong hydroxide bases can act as nucleophiles, directly displacing the bromide.[13] |
| Temperature | Keep the reaction temperature as low as feasible. | The rate of nucleophilic aromatic substitution (hydrolysis) is generally increased at higher temperatures. |
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling
This protocol is designed to minimize hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (2.5 equiv for disubstitution)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and oven-dried (4.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk flask under a positive pressure of argon, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate glovebox or Schlenk tube, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the flask containing the reagents, followed by additional anhydrous, degassed 1,4-dioxane to achieve the desired concentration (typically 0.1 M).
-
Seal the Schlenk flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for a Robust Buchwald-Hartwig Amination
This protocol is designed to overcome catalyst inhibition.
Materials:
-
This compound (1.0 equiv)
-
Amine (2.5 equiv for disubstitution)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (4.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂, XPhos, and NaOtBu.
-
Add the this compound and anhydrous, degassed toluene.
-
Add the amine to the reaction mixture via syringe.
-
Seal the Schlenk flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. [Link]
- Galli, B., et al. (2012).
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Czaplik, W. M., et al. (2010). Practical iron-catalyzed dehalogenation of aryl halides. RSC Publishing. [Link]
- Schlosser, M., et al. (2002). Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis. PubMed. [Link]
- Szostak, M., et al. (2017). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC - PubMed Central. [Link]
- Unspecified Authors. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SynArchive. [Link]
- Den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
- Unspecified Authors. (2017). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.
- Wikipedia Contributors. (2023).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]
- Unspecified Authors. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Viciu, M. S., et al. (2007).
- Epistemeo. (2012).
- Viciu, M. S., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Bradlow, H. L., & VanderWerf, C. A. (1949). STUDIES ON THE ACID HYDROLYSIS OF α-HALOGENATED PYRIDINE COMPOUNDS. The Journal of Organic Chemistry, 14(4), 509-515. [Link]
Sources
- 1. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with 2,6-bis(6-bromopyridin-2-yl)pyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-bis(6-bromopyridin-2-yl)pyridine and its metal complexes. The unique electronic and structural properties of these compounds make them highly valuable in fields ranging from materials science to medicinal chemistry. However, their rigid, planar structure often leads to significant solubility challenges. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles in your research.
Understanding the Core Problem: Why Are These Complexes Poorly Soluble?
Complexes derived from this compound, a terpyridine-like ligand, are often large, rigid, and planar molecules. This structural planarity promotes strong intermolecular interactions, particularly π-π stacking , where the aromatic rings of adjacent molecules stack on top of each other.[1][2] These stacking forces create a very stable crystal lattice that is difficult for many common solvents to break apart, resulting in low solubility. The goal of any solubilization strategy is to introduce forces that can overcome these intermolecular attractions.
Frequently Asked Questions (FAQs)
Q1: My complex is insoluble in standard solvents like dichloromethane (DCM), chloroform, and methanol. What is the next logical step?
A1: This is the most common issue. When standard non-polar and polar protic solvents fail, the next step is to use high-polarity aprotic solvents. These solvents are effective because they have strong dipole moments capable of disrupting the π-stacking interactions holding the complex molecules together in the solid state.
-
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
These solvents are often used in preparing polypyridyl complexes and can be effective where others fail.[3][4] If solubility is still limited, gentle heating or sonication can provide the extra energy needed to break the crystal lattice.[5][6]
Q2: I'm concerned about using high-boiling point solvents like DMSO for reactions. Are there alternatives?
A2: Yes. A co-solvent system is an excellent strategy.[5][7] You can dissolve your complex in a minimal amount of a "strong" solvent like DMSO and then dilute this stock solution with a more volatile "weaker" solvent that is miscible, such as acetone or THF, to achieve the desired concentration for your reaction. This approach balances solubility with practical experimental considerations. Always perform a small-scale test to ensure the complex does not precipitate upon dilution.
Q3: Can I use pH adjustments to increase the solubility of my this compound complex?
A3: Absolutely. This is a powerful but often overlooked technique for pyridine-containing compounds. The nitrogen atoms in the pyridine rings are basic and can be protonated under acidic conditions.[3][8][9] This protonation introduces positive charges onto the complex, leading to electrostatic repulsion between molecules and disrupting the efficient π-stacking.[3] The resulting salt form is often much more soluble in polar solvents, especially water or alcohols.
-
Practical Tip: Try dissolving your complex in a solvent like methanol or water containing a small amount (0.1% to 1%) of an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[8][10]
Q4: For future work, can I modify the ligand to build in better solubility?
A4: Yes, this is a highly recommended long-term strategy. Proactively designing ligands for better solubility can save significant time and resources. Common strategies include:
-
Attaching Solubilizing Chains: Incorporating flexible alkyl or poly(ethylene glycol) (PEG) chains onto the ligand backbone disrupts crystal packing and improves interactions with the solvent.[11][12]
-
Introducing Bulky Groups: Adding sterically demanding groups can twist the planar structure, hindering efficient π-stacking.[13]
-
Modifying Electronic Properties: Adding electron-donating or withdrawing groups can subtly alter the intermolecular forces.[14][15]
Troubleshooting Guide: From Insoluble Powder to Usable Solution
This section provides a systematic approach to tackling solubility issues. Follow the workflow to identify the best method for your specific complex.
Initial Assessment: Solvent Screening
Before committing a large amount of your valuable complex, perform a small-scale solvent screen.
| Solvent Class | Examples | Rationale & Use Case |
| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Good starting point for many organic-soluble complexes. Effective for less-planar systems.[16][17] |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High dipole moment disrupts π-stacking. Often the most effective class for these complexes.[4] |
| Polar Protic | Methanol, Ethanol, Water | Generally poor solvents unless the complex is ionic or can be protonated. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate polarity; can be effective, especially when heated or in co-solvent mixtures. |
Workflow for Enhancing Solubility
The following diagram outlines a logical progression for troubleshooting. Start with the simplest methods and proceed to more advanced techniques as needed.
Caption: A troubleshooting workflow for solubilizing difficult complexes.
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Screening
-
Preparation: Aliquot approximately 1-2 mg of your complex into several small, labeled vials.
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent (e.g., DCM, THF, DMSO, Methanol).
-
Initial Observation: Vortex each vial for 30 seconds and observe if the solid dissolves at room temperature. Record the results.
-
Sonication: Place the vials that did not dissolve into an ultrasonic bath for 15 minutes.[5] Observe and record any changes.
-
Heating: For the remaining insoluble samples, gently heat the vials to approximately 60°C using a heat gun or heating block, ensuring the solvent does not boil. Observe and record the results.
-
Analysis: Compare the results to determine the most effective solvent or combination of conditions.
Protocol 2: Solubilization via pH Modification
-
Prepare Acidic Solvent: Create a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in methanol. For example, add 10 µL of TFA to 10 mL of methanol.
-
Dispense Complex: Place 1-2 mg of your complex into a vial.
-
Add Acidic Solvent: Add 0.5 mL of the acidic methanol solution to the complex.
-
Agitate: Vortex the vial for 1 minute. The protonation and subsequent dissolution are often rapid.
-
Observation: Visually inspect for complete dissolution. The formation of a clear, colored solution indicates success.
-
Caution: Be aware that highly acidic conditions could potentially cause decomplexation or degradation over long periods. It is best to use the freshly prepared acidic solution immediately for your experiment or analysis. The stability of metal complexes can be pH-dependent.[6]
References
- Dalton Transactions. (2014). Syntheses of polypyridyl metal complexes and studies of their interaction with quadruplex DNA. RSC Publishing. DOI:10.1039/C4DT02910K.
- NIH. (2021). Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties.
- ResearchGate. (2018). Modification of Luminescent Iridium(III) Polypyridine Complexes with Discrete Poly(ethylene glycol) (PEG) Pendants: Synthesis, Emissive Behavior, Intracellular Uptake, and PEGylation Properties.
- International Journal of Pharmaceutical Sciences and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ResearchGate. (n.d.). How to improve the metal complexes solubility in water?.
- ResearchGate. (2016). How to dissolve a synthesised compound in a water miscible organic solvent?.
- Wikipedia. (n.d.). Polypyridine complex.
- RSC Publishing. (2022). Selection and characterisation of weakly coordinating solvents for semiconductor electrodeposition.
- ACS Publications. (2021). Ligand-Field Effects in a Ruthenium(II) Polypyridyl Complex Probed by Femtosecond X-ray Absorption Spectroscopy. The Journal of Physical Chemistry Letters.
- PubMed Central. (n.d.). Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes.
- Science.gov. (n.d.). weakly coordinating solvents: Topics by Science.gov.
- RSC Publishing. (n.d.). Selection and characterisation of weakly coordinating solvents for semiconductor electrodeposition.
- ResearchGate. (n.d.). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.?.
- Chemistry Stack Exchange. (2023). Effect of pH on solubility (Lehninger's Principles).
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- ACS Publications. (n.d.). Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. Inorganic Chemistry.
- NIH. (2020). Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties.
- askIITians. (n.d.). How does pH affect solubility?.
- PubMed Central. (2021). Deciphering the Role of π-Interactions in Polyelectrolyte Complexes Using Rationally Designed Peptides.
- 2012 Book Archive. (n.d.). Chapter 17: Solubility and Complexation Equilibriums.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deciphering the Role of π-Interactions in Polyelectrolyte Complexes Using Rationally Designed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses of polypyridyl metal complexes and studies of their interaction with quadruplex DNA - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT02910K [pubs.rsc.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpbr.in [ijpbr.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How does pH affect solubility? - askIITians [askiitians.com]
- 11. Improving the Solubility of Hexanuclear Heterometallic Extended Metal Atom Chain Compounds in Nonpolar Solvents by Introducing Alkyl Amine Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polypyridine complex - Wikipedia [en.wikipedia.org]
- 15. Functionalized pyridine in pyclen-based iron(iii) complexes: evaluation of fundamental properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection and characterisation of weakly coordinating solvents for semiconductor electrodeposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00696K [pubs.rsc.org]
- 17. Selection and characterisation of weakly coordinating solvents for semiconductor electrodeposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the technical support center dedicated to maximizing the success of your cross-coupling reactions involving the versatile yet challenging building block, 2,6-bis(6-bromopyridin-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst loading optimization, troubleshoot common issues, and achieve high-yielding, reproducible results.
The unique electronic and structural properties of polypyridyl compounds like this compound present specific challenges in palladium-catalyzed cross-coupling reactions. The multiple nitrogen lone pairs can coordinate to the palladium center, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[1][2] Consequently, careful optimization of the catalyst loading is not merely a matter of cost-efficiency but is critical to the success of the reaction.
This guide provides a structured approach to troubleshooting and optimization, grounded in mechanistic principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
A1: For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common starting point for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving bromopyridines.[3][4][5] For particularly challenging couplings or when using less active catalyst systems, a higher initial loading of up to 10 mol% may be necessary. Conversely, for highly efficient catalyst systems, loadings as low as 0.5 mol% or even lower can be effective.[6]
Q2: My reaction is stalled, showing low conversion. Should I just add more catalyst?
A2: While insufficient catalyst can lead to stalling, simply adding more catalyst is not always the solution and can sometimes be detrimental. First, it is crucial to ensure that the reaction is performed under strictly anhydrous and anaerobic conditions, as oxygen can deactivate the catalyst. If conditions are optimal, catalyst deactivation by the product, a common issue with polypyridyl compounds, might be the culprit.[7][8] In this case, a slow addition of the catalyst over the course of the reaction or using a more robust ligand system may be more effective than a large initial charge of the catalyst.
Q3: Can the choice of palladium precursor affect the optimal catalyst loading?
A3: Absolutely. Pre-activated Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ often require different loading levels compared to Pd(II) precursors such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which need to be reduced in situ to the active Pd(0) species. The efficiency of this reduction can influence the amount of active catalyst available in the reaction mixture.
Q4: How does the ligand-to-metal ratio impact the reaction?
A4: The ligand-to-metal ratio is a critical parameter. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (ligand:Pd) is often optimal. An excess of ligand can sometimes stabilize the catalyst and prevent aggregation into inactive palladium black. However, an excessive amount of certain ligands can also inhibit the reaction by creating a coordinatively saturated metal center that is unable to participate in the catalytic cycle.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses common problems encountered during cross-coupling reactions with this compound and provides a systematic approach to resolving them.
Problem 1: Low to No Product Yield
Symptoms:
-
Starting material remains largely unreacted after the expected reaction time.
-
Formation of significant amounts of dehalogenated byproduct (where a bromine atom is replaced by hydrogen).
-
Formation of homocoupled products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Problem 2: Poor Selectivity (Mono- vs. Di-substitution)
Symptoms:
-
Formation of a mixture of mono- and di-substituted products when only one is desired.
-
Difficulty in driving the reaction to the di-substituted product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor selectivity.
Data Presentation: Typical Catalyst Loading Ranges
The following table provides a summary of typical catalyst loading ranges for common cross-coupling reactions involving bromopyridine substrates. These are intended as starting points for optimization.
| Reaction Type | Palladium Precursor | Ligand | Typical Catalyst Loading (mol%) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | SPhos, XPhos, RuPhos, PPh₃ | 1 - 5 | Bulky, electron-rich ligands are often beneficial.[9] Higher loadings may be needed for di-substitution. |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | 1 - 5 | Often requires a copper(I) co-catalyst (e.g., CuI).[4][10] |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, RuPhos | 2 - 5 | Base selection is critical; strong, non-nucleophilic bases are preferred.[3][11][12] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to optimizing palladium catalyst loading for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium precursor (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk tubes or microwave vials
-
Magnetic stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, set up a series of Schlenk tubes or microwave vials. To each vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Preparation: Prepare stock solutions of the palladium precursor and the ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the palladium precursor and ligand stock solutions to each reaction vessel to achieve a range of catalyst loadings (e.g., 0.5, 1, 2, 3, and 5 mol%).
-
Solvent Addition: Add the degassed solvent to each vessel to achieve the desired concentration.
-
Reaction: Seal the vessels and heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: Monitor the progress of each reaction by TLC or LC-MS. Upon completion, quench the reactions, perform a standard aqueous work-up, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
-
Optimization: Based on the results, select the lowest catalyst loading that provides the highest yield of the desired product in a reasonable timeframe. Further optimization of other parameters (temperature, base, solvent) can then be performed at this optimal catalyst loading.
References
- Andres, P. R. (2004). Supramolecular assemblies and materials based on 2,2':6',2''- terpyridine metal complexes. Pure. [Link]
- Chen, Z., et al. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC. [Link]
- Dragutan, I., et al. (2015). Effect of palladium amount on Suzuki-Miyaura reaction yield.
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Pye, D. R. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Khan, A., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed. [Link]
- Smith, G. B., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Request PDF. (2025).
- Hazari, N., & Hruszkewycz, D. P. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
- Reisman, S. E., et al. (2014). Trimethyl-2,2′:6′,2″-terpyridine by Oxidative Coupling of 4-Picoline.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
- Powers, K. M., & Beaudry, C. M. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
- ResearchGate. (2025). Syntheses of Functionalized 2,2′:6′,2′′-Terpyridines. [Link]
- Request PDF. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
- Hartwig, J. F. (2008). Cross Coupling.
- Durham E-Theses. (2012). Cross-coupling reactions in the development of new luminescent iridium bis-terpyridyl complexes. [Link]
- Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium. Zenodo. [Link]
- Ali, A., et al. (2024).
- Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
Sources
- 1. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.tue.nl [pure.tue.nl]
- 8. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Workup and Purification of 2,6-bis(6-bromopyridin-2-yl)pyridine
Welcome to the technical support center for researchers working with 2,6-bis(6-bromopyridin-2-yl)pyridine and related terpyridine ligand precursors. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the reaction workup and purification of this important synthetic building block.
Troubleshooting Guide
This section addresses specific experimental challenges you may encounter following the synthesis of this compound, which is commonly prepared via palladium-catalyzed cross-coupling reactions such as Stille or Suzuki couplings.
Problem: The reaction has finished (TLC/LC-MS confirms), but my crude product is an intractable oil or tar.
Answer:
This is a common issue, often arising from residual high-boiling point solvents (like DMF or DMSO), organotin byproducts (in Stille couplings), or the precipitation of palladium black in a fine, colloidal form that prevents crystallization.
Diagnostic & Solution Workflow:
-
Identify the Cause:
-
High-Boiling Solvents: If you used DMF, DMSO, or NMP, they are likely the cause. These solvents are difficult to remove under standard rotary evaporation.
-
Organotin Residues: In Stille couplings, trialkyltin halides (e.g., Bu₃SnBr) are stoichiometric byproducts and can be oily.[1][2]
-
Palladium Complexes: Finely dispersed palladium black or soluble Pd(II) species can coat your product, inhibiting crystallization.
-
-
Recommended Protocol:
-
Step 1: Initial Dilution & Filtration: After cooling the reaction, dilute the mixture with a generous amount of a solvent in which your product is soluble but some impurities are not, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Filter this mixture through a pad of Celite® to remove the bulk of the precipitated palladium catalyst.[3][4]
-
Step 2: Aqueous Workup for Solvent Removal: Transfer the filtrate to a separatory funnel.
-
If you used DMF or DMSO, wash extensively with water or a saturated brine solution (at least 3-5 times). This will partition the polar aprotic solvent into the aqueous layer. Be aware that product may precipitate during this step if its solubility in the organic layer is reduced.
-
For Stille reactions, an aqueous wash with 1M KF or a saturated NH₄Cl solution can help precipitate residual tin compounds as insoluble fluorides or hydroxides, which can then be filtered off.
-
-
Step 3: Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. If an oil persists, co-evaporation with a lower-boiling solvent like toluene can help azeotropically remove residual high-boiling solvents.
-
Problem: My final product is contaminated with residual palladium, giving it a dark color and affecting downstream reactions.
Answer:
Palladium removal is a critical and often challenging step in the workup of pyridine-containing compounds. The nitrogen atoms in the pyridine rings can act as strong ligands, forming stable complexes with palladium and making it soluble in the organic phase.[3][5]
Troubleshooting Steps:
-
Quantify the Problem: Before attempting removal, it is helpful to have an estimate of the contamination level. A quick ¹H NMR may show broadened aromatic signals. For quantitative analysis, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard.
-
Select a Removal Strategy: The choice of method depends on the scale of your reaction and the nature of the palladium species.
| Method | Description | Advantages | Disadvantages |
| Activated Carbon | The crude product is dissolved in a suitable solvent and stirred with activated carbon (5-10 wt%). | Cost-effective. | Can lead to product loss due to non-specific adsorption.[3] |
| Palladium Scavengers | Use of solid-supported scavengers (e.g., silica or polystyrene with thiol or triaminotriazine (TMT) functional groups). | High selectivity and efficiency for palladium.[3][4] | Higher cost compared to carbon. |
| Crystallization | Purifying the product by recrystallization can leave palladium impurities in the mother liquor. | Can be highly effective for final purification. | Risk of co-crystallization of the palladium-product complex.[5] |
Detailed Protocol: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolve Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene).[5]
-
Add Scavenger: Add 3-5 molar equivalents of a silica-based thiol scavenger (relative to the initial amount of palladium catalyst).
-
Stir: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[5] The time and temperature should be optimized for your specific case.
-
Filter: Filter the mixture through a Celite® pad to remove the scavenger resin. Wash the pad with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze: Confirm the removal of the catalyst using ICP-MS or by observing the disappearance of color and sharpening of NMR signals.
Problem: My ¹H NMR spectrum shows my desired product, but also significant amounts of starting materials (e.g., 2,6-dibromopyridine) and/or homocoupled byproducts.
Answer:
This indicates an incomplete or inefficient cross-coupling reaction. The presence of homocoupled byproducts (e.g., from the organometallic reagent) is a common side reaction in Stille and Suzuki couplings.[1][6]
Troubleshooting Workflow:
The following diagram outlines a logical approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for incomplete cross-coupling reactions.
For purification, this compound is significantly less polar than 2,6-dibromopyridine and often has a different polarity from homocoupled side products. Column chromatography on silica gel using a gradient solvent system, such as hexane/ethyl acetate or DCM/methanol, is typically effective for separation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The product, this compound, is typically a UV-active spot with a different Rf value than the starting materials (e.g., 2,6-dibromopyridine and the organometallic reagent). For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product and track the disappearance of starting materials simultaneously.
Q2: My product appears as a white solid after purification, but it turns yellow or brown upon standing. Why?
A2: This discoloration is often due to trace amounts of residual palladium that can catalyze decomposition over time, or sensitivity to light and air. Ensure your product is stored in a dark container, under an inert atmosphere (nitrogen or argon), and in a freezer to maximize its long-term stability. If the problem persists, it indicates that the initial palladium removal was incomplete, and a second pass through a scavenger resin may be necessary.
Q3: What solvent system is recommended for the recrystallization of this compound?
A3: The ideal recrystallization solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, systems like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane or chloroform/ether have been reported to be effective.[7][8] The optimal system should be determined empirically on a small scale first.
Q4: Can I use aqueous workup conditions if my reaction involves sensitive functional groups?
A4: The this compound scaffold is generally robust. However, if you are using a derivative with sensitive functional groups (e.g., esters, which can be hydrolyzed by strong bases), you should use milder workup conditions.[6] For example, use a saturated solution of ammonium chloride (NH₄Cl) for quenching instead of water or acid, and use a weak base like sodium bicarbonate (NaHCO₃) for washes instead of sodium hydroxide (NaOH).
References
- Cuzan, O., et al. (2013). 2,6-Bis(bromomethyl)pyridine.
- Li, J., et al. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry. [Link]
- Wikipedia. Stille reaction. [Link]
- Google Patents. (2024). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
- Organic Syntheses. 2-bromopyridine. [Link]
- ResearchGate. (2017).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?[Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]
- ResearchGate. (2014). Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. [Link]
- Organic Chemistry Portal. Stille Coupling. [Link]
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- 8. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Comparison: 2,6-Bis(6-bromopyridin-2-yl)pyridine vs. Terpyridine Ligands in Coordination Chemistry
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of the resulting metal complex. Among the most versatile and widely studied N-heterocyclic ligands are terpyridines and their derivatives. This guide provides a detailed comparison between the parent 2,2';6',2''-terpyridine (tpy) and a specifically functionalized analogue, 2,6-bis(6-bromopyridin-2-yl)pyridine. We will delve into their synthesis, structural nuances, coordination behavior, and the practical implications of these differences for researchers in materials science and drug development.
Introduction: The Terpyridine Framework
The terpyridine scaffold, a tridentate ligand, is renowned for its ability to form stable, well-defined complexes with a variety of metal ions. Its rigid, planar structure and strong σ-donating and π-accepting properties make it a staple in the construction of supramolecular assemblies, catalysts, and functional materials. However, the true power of the terpyridine system lies in its susceptibility to functionalization, allowing for the fine-tuning of its electronic and steric properties. The introduction of substituents, such as the bromo groups in this compound, can dramatically alter the ligand's behavior and the properties of its metal complexes.
Synthesis and Structural Characterization
The synthetic accessibility of a ligand is a critical factor for its practical application. While unsubstituted terpyridine is commercially available, its derivatives require multi-step synthetic routes.
Synthesis of this compound
The synthesis of this compound typically involves a Kröhnke-type reaction or a Stille or Suzuki cross-coupling reaction. A common approach involves the coupling of 2,6-dibromopyridine with a suitable pyridyl organometallic reagent.
Experimental Protocol: Synthesis via Stille Coupling
-
Preparation of the Stannylpyridine: To a solution of 2-bromo-6-(tributylstannyl)pyridine in anhydrous THF, add 2,6-dibromopyridine.
-
Catalyst Addition: Add a catalytic amount of a palladium complex, such as Pd(PPh₃)₄, to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at reflux for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of KF. Extract the product with an organic solvent (e.g., dichloromethane or chloroform). The organic layers are combined, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
This synthetic strategy offers a high degree of control and generally provides good yields. The presence of the bromo substituents is confirmed through standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structural Comparison
The most significant difference between terpyridine and its 6,6''-dibromo derivative is the presence of the bulky and electronegative bromine atoms.
| Feature | 2,2';6',2''-Terpyridine (tpy) | This compound |
| Molar Mass | 233.27 g/mol | 391.06 g/mol |
| Symmetry | C₂ᵥ | C₂ᵥ |
| Key Structural Feature | Unsubstituted pyridine rings | Bromo substituents on terminal pyridine rings |
| Conformation | Can adopt a trans-trans conformation in the free state, but readily isomerizes to the cis-cis conformation upon coordination. | The bulky bromine atoms can introduce steric hindrance, potentially affecting the planarity of the ligand and the kinetics of complex formation. |
The bromine atoms in this compound serve a dual purpose. Electronically, they are electron-withdrawing, which can influence the ligand's π-accepting ability and the redox properties of the resulting metal complexes. Sterically, their presence can dictate the geometry around the metal center and provide a handle for further post-synthetic modifications via cross-coupling reactions.
Coordination Chemistry and Properties of Metal Complexes
The introduction of bromo substituents on the terpyridine framework has profound effects on the coordination chemistry and the properties of the resulting metal complexes.
Electronic Effects
The electron-withdrawing nature of the bromine atoms in this compound leads to a decrease in the electron density on the pyridine nitrogen atoms. This has several important consequences:
-
Lower Basicity: The ligand is less basic compared to unsubstituted terpyridine, which can affect its affinity for certain metal ions.
-
Enhanced π-Acceptor Character: The reduced electron density enhances the π-acceptor properties of the ligand. This is particularly relevant for complexes with electron-rich transition metals, where it can lead to stronger metal-ligand back-bonding.
-
Redox Properties: The electron-withdrawing groups can make the metal center easier to reduce and harder to oxidize. This is a crucial consideration in applications such as catalysis and molecular electronics.
Steric Effects
The steric bulk of the bromine atoms at the 6 and 6'' positions can influence both the kinetics of complex formation and the geometry of the resulting complex. This steric hindrance can, in some cases, lead to the formation of complexes with distorted geometries or even prevent the coordination of a second ligand.
Comparative Experimental Data
The following table summarizes key experimental data comparing the properties of complexes formed with terpyridine and this compound.
| Property | [Fe(tpy)₂]²⁺ | [Fe(Br₂tpy)₂]²⁺ | Rationale for Difference |
| UV-Vis λₘₐₓ (MLCT) | ~552 nm | ~580-590 nm | The electron-withdrawing bromine atoms lower the energy of the ligand's π* orbitals, resulting in a red-shift of the metal-to-ligand charge transfer (MLCT) band. |
| Redox Potential (Fe²⁺/Fe³⁺) | ~1.1 V vs SCE | ~1.3 V vs SCE | The electron-withdrawing nature of the bromo groups makes the iron center more electron-deficient and thus more difficult to oxidize. |
| Complex Stability | High | Generally High | While the lower basicity of the bromo-substituted ligand might suggest lower stability, the enhanced π-backbonding can compensate for this, leading to overall high stability constants. |
Note: The exact values can vary depending on the solvent and counter-ions used.
Experimental Workflow: Cyclic Voltammetry
Caption: Workflow for a cyclic voltammetry experiment.
-
Cell Setup: A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[1][2]
-
Solution Preparation: The iron complex is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[3] The supporting electrolyte is necessary to ensure the conductivity of the solution.
-
Deaeration: The solution is purged with an inert gas (e.g., argon) to remove dissolved oxygen, which can interfere with the electrochemical measurements.[3]
-
Potential Sweep: A potentiostat is used to apply a linearly changing potential to the working electrode.[2][4] The potential is swept between two set points, and the resulting current is measured.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) shows the anodic and cathodic peak potentials. The formal redox potential (E¹ᐟ²) is calculated as the average of the anodic and cathodic peak potentials.
Applications and Future Directions
The choice between terpyridine and its bromo-substituted derivative is dictated by the specific application.
-
Unsubstituted Terpyridine: Due to its simpler synthesis and well-understood coordination chemistry, terpyridine remains the ligand of choice for many fundamental studies and for applications where a strong, simple tridentate coordination is required.
-
This compound: This ligand is particularly valuable in several key areas:
-
Post-Synthetic Modification: The bromine atoms serve as versatile handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). This allows for the construction of complex, multi-component assemblies with tailored electronic and photophysical properties.
-
Tuning Redox Properties: As demonstrated by the electrochemical data, the bromo groups can be used to systematically tune the redox potential of the metal center. This is of great interest in the development of catalysts for redox reactions and in the design of materials for molecular electronics.
-
Supramolecular Chemistry: The bromo-substituents can participate in halogen bonding, providing an additional tool for directing the self-assembly of supramolecular structures.
-
Logical Relationship: Ligand Choice and Application
Caption: Decision tree for ligand selection.
Conclusion
References
- Application Notes and Protocols for Cyclic Voltammetry of Metal Complexes with Pyridine Ligands - Benchchem.
- Nguyen, G. (2018). COMPUTATIONAL CHEMISTRY STUDY OF IRON-BASED COMPLEXES FOR AQUEOUS REDOX FLOW BATTERIES [Thesis]. Texas A&M University-Corpus Christi.
- ELECTROCHEMICAL STUDY OF METAL COMPLEXES - Sathyabama Institute of Science and Technology.
- Cyclic voltammograms of the studied iron(II) complexes with phen (blue)... - ResearchGate.
- Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206.
- Ferreira, H., von Eschwege, K. G., & Conradie, J. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Data in Brief, 29, 105220.
- Ferreira, H., von Eschwege, K. G., & Conradie, J. (2020). Cyclic voltammograms and electrochemical data of FeII polypyridine complexes. Data in Brief, 29, 105220.
- EXPERIMENT 5. CYCLIC VOLTAMMETRY - Michigan State University.
- Chemistry LibreTexts. (2023). Cyclic Voltammetry.
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A Comparative Guide to 2,6-bis(6-bromopyridin-2-yl)pyridine: A Strategic Ligand for Advanced Coordination Chemistry
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, objective comparison of the tridentate N-heterocyclic ligand 2,6-bis(6-bromopyridin-2-yl)pyridine against benchmark polypyridine ligands. By examining its unique structural features, coordination chemistry, and performance supported by experimental data, this document aims to inform the selection of the most suitable ligand for specific research and development endeavors in catalysis, supramolecular chemistry, and materials science.
Introduction: The Landscape of Polypyridine Ligands
Polypyridine compounds, such as 2,2'-bipyridine (bpy) and 2,2':6',2''-terpyridine (tpy), are cornerstones of modern coordination chemistry. Their ability to form stable, well-defined complexes with a vast range of metal ions has made them indispensable in fields from catalysis to medicine.[1][2] Bipyridines are bidentate ligands, typically forming octahedral complexes of the type [M(bpy)₃]ⁿ⁺, while the planar, tridentate terpyridine ligand forms robust [M(tpy)₂]ⁿ⁺ complexes.[3]
While the parent, unsubstituted ligands provide a stable coordination environment, the true power of this ligand class lies in its functionalization.[4][5] By introducing specific substituents onto the pyridine rings, researchers can meticulously tune the steric and electronic properties of the resulting metal complexes, thereby controlling their reactivity, photophysics, and supramolecular assembly.[6]
This guide focuses on a strategically functionalized terpyridine analogue: This compound . The introduction of bromine atoms at the terminal 6- and 6''-positions is not a trivial modification; it imbues the ligand with a unique set of advantages over both unsubstituted terpyridine and the broader class of bipyridine ligands.
Caption: Structural comparison of bipyridine, terpyridine, and the target ligand.
The Core Advantage: Bromine as a Versatile Synthetic Handle
The primary advantage of this compound lies in the reactivity of its carbon-bromine (C-Br) bonds. These positions serve as powerful synthetic handles for post-complexation modification via a host of well-established cross-coupling reactions.
Why this is a paradigm shift: Traditionally, complex, highly-functionalized ligands must be synthesized through multi-step procedures before being introduced to a metal center. This can be a low-yielding and labor-intensive process. The bromo-functionalized terpyridine allows for a more modular approach:
-
Synthesize the relatively simple brominated ligand.
-
Form the stable metal complex.
-
Use the exposed C-Br bonds to build complexity directly onto the metal complex.
This strategy opens avenues for creating sophisticated supramolecular structures and multifunctional materials that would be otherwise difficult to access. The C-Br bond is amenable to reactions such as:
-
Suzuki Coupling: For C-C bond formation, attaching aryl or vinyl groups.
-
Stille Coupling: A versatile C-C bond-forming reaction using organotin reagents.[7]
-
Buchwald-Hartwig Amination: For C-N bond formation, introducing a wide array of amino functionalities.[8]
-
Sonogashira Coupling: For creating C-C triple bonds, useful for extending conjugation.
Caption: The modular advantage of post-complexation modification.
Comparative Performance Analysis
The advantages of this compound become evident when compared directly with its parent ligand, terpyridine, and the bidentate bipyridine.
vs. Unsubstituted 2,2':6',2''-Terpyridine (tpy)
The bromine atoms are strongly electron-withdrawing. This directly impacts the electronic structure of the ligand and its metal complexes, offering a powerful tool for tuning their properties.
-
Electrochemical Tuning: The electron-withdrawing nature of bromine stabilizes the ligand's π* orbitals. In a metal complex, this typically leads to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO). As a result, complexes of the brominated ligand are generally easier to reduce than their unsubstituted tpy analogues.[9] This is a critical feature for applications in catalysis, where the redox potential of the complex must be matched to the substrate, and in electrochromic devices.
-
Photophysical Modulation: The energy of metal-to-ligand charge transfer (MLCT) transitions is directly related to the energy gap between the metal d-orbitals and the ligand π* orbitals. By lowering the energy of the π* orbitals, the bromine substituents can red-shift the absorption and emission spectra of the complex. Furthermore, the "heavy atom effect" of bromine can enhance intersystem crossing, potentially increasing phosphorescence quantum yields at the expense of fluorescence, a desirable trait for applications like organic light-emitting diodes (OLEDs) and photosensitizers.
| Property | 2,2':6',2''-terpyridine (tpy) Complex | This compound Complex | Rationale for Difference |
| First Reduction Potential | More Negative | More Positive (Easier to reduce) | Electron-withdrawing Br atoms lower the ligand LUMO energy.[9] |
| MLCT Absorption (λ_max) | Shorter Wavelength | Longer Wavelength (Red-shifted) | The energy gap between the metal d-orbitals and the ligand LUMO is reduced. |
| Synthetic Versatility | Limited to pre-functionalization | High (Post-complexation modification) | C-Br bonds serve as reactive sites for cross-coupling reactions.[4][8] |
| Supramolecular Interactions | π-stacking, H-bonding | π-stacking, H-bonding, Halogen Bonding | Bromine atoms can act as halogen bond donors, offering directional control in crystal engineering. |
vs. 2,2'-Bipyridine (bpy) Ligands
The most fundamental difference is denticity. As a tridentate ligand, this compound offers inherent advantages in stability and structural organization over bidentate bpy.
-
Enhanced Stability: The chelate effect is significantly stronger for a tridentate ligand compared to a bidentate one. This results in thermodynamically more stable metal complexes, which is crucial for robust catalysts and materials that must withstand harsh conditions.
-
Defined Geometry: Terpyridine ligands enforce a near-planar, meridional coordination geometry.[10] This structural rigidity is highly advantageous in constructing linear supramolecular polymers and well-defined catalytic sites. In contrast, [M(bpy)₃]ⁿ⁺ complexes have multiple potential isomers, which can be undesirable.
-
Functional Handle Placement: While bipyridines can also be functionalized, the terpyridine scaffold of our target ligand places the two reactive bromine handles at opposite ends of the molecule. This geometry is ideal for acting as a linear, bifunctional linker in the construction of coordination polymers and metal-organic frameworks (MOFs).
Experimental Protocols
The following protocols are representative methods based on established literature procedures. Researchers should always consult the original publications and perform appropriate risk assessments.
Synthesis of this compound
This procedure is adapted from Stille-type cross-coupling methodologies, which are effective for creating C-C bonds between aromatic rings.[4]
Workflow Diagram:
Caption: Workflow for the synthesis of the target ligand via Stille coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Argon), add 2,6-dibromopyridine (1.0 eq), 2-(Tributylstannyl)-6-bromopyridine (2.2 eq), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (approx. 5 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe. The typical concentration is 0.1 M with respect to the 2,6-dibromopyridine.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. The mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
Extraction: The filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent like dichloromethane (DCM) and washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure white solid product.
Synthesis of a Representative Metal Complex: Fe(this compound)₂₂
This protocol is a general method for forming bis-terpyridine iron(II) complexes.[6]
-
Ligand Dissolution: Dissolve this compound (2.0 eq) in a minimal amount of a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.
-
Metal Salt Addition: In a separate flask, dissolve iron(II) tetrafluoroborate hexahydrate [Fe(BF₄)₂·6H₂O] (1.0 eq) in the same solvent.
-
Complexation: Add the iron(II) solution dropwise to the stirring ligand solution at room temperature. A deep color change (typically to dark purple or red) should occur almost instantaneously, indicating complex formation.
-
Reaction Time: Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Precipitation: Slowly add diethyl ether to the solution with stirring until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it with a small amount of diethyl ether, and dry it under vacuum to yield the desired iron(II) complex as a deeply colored solid.
Conclusion
This compound is far more than a simple substituted terpyridine. It is a highly strategic building block that offers researchers significant advantages over both unsubstituted terpyridine and the class of bidentate bipyridine ligands. Its key strengths—enhanced thermodynamic stability, predictable coordination geometry, and, most importantly, the presence of two versatile C-Br synthetic handles for post-complexation modification—make it an exceptionally powerful tool. This modularity allows for the rational design and synthesis of complex, functional materials and catalysts with precisely tuned electronic and photophysical properties. For researchers aiming to construct sophisticated supramolecular architectures or develop next-generation functional materials, this compound represents a superior choice of ligand.
References
- Schubert, U. S., et al. (2001). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. [Link]
- Du, P., et al. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PMC. [Link]
- Singh, A., et al. (2014). Synthesis and Photophysical Application of Functionalised 2,2':6',2"-Terpyridine Metal Complexes. Journal of Chemistry. [Link]
- UCHEM. (2025).
- Iqbal, J., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of the Iranian Chemical Society. [Link]
- Mamane, V. (Ed.).
- Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
- Wikipedia. Transition metal pyridine complexes. [Link]
- Betz, R., et al. (2014). 2,6-Bis(bromomethyl)pyridine. PMC. [Link]
- Kirchner, B., et al. (2017). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]
- Smith, S. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. [Link]
- Lee, J., et al. (2024).
- Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry. [Link]
- Chempanda.
- ResearchGate. Known pyridine-based p-extended ligands and their metal complexes. [Link]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- SlideShare.
- Gryca, M., et al. (2022). In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores. Inorganic Chemistry. [Link]
- MDPI. (2025). Copper(II) Complexes with 4-Substituted 2,6-Bis(thiazol-2-yl)
- ResearchGate. (2014). 2,6-Bis(bromomethyl)pyridine. [Link]
- Manfroni, G., et al. (2022). Multitopic 3,2′:6′,3′′-terpyridine ligands as 4-connecting nodes in two-dimensional 4,4-networks. CrystEngComm. [Link]
- MDPI. Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)
- ResearchGate. Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]
- ResearchGate. Recent progress in coordination chemistry, photo-physical properties and applications of pyridine-based Cu(I) complexes. [Link]
- ResearchGate. Effect of pH/auxiliary ligand on the structures of coordination compounds based on a novel ligand 2,6-bis(pyrazin-2-yl)
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- 9. In-Depth Studies of Ground- and Excited-State Properties of Re(I) Carbonyl Complexes Bearing 2,2′:6′,2″-Terpyridine and 2,6-Bis(pyrazin-2-yl)pyridine Coupled with π-Conjugated Aryl Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 2,6-bis(6-bromopyridin-2-yl)pyridine
Introduction: The Challenge of Characterizing Novel Ligands
In the fields of coordination chemistry and materials science, terpyridine-like ligands are foundational building blocks for creating complex supramolecular structures and functional materials. 2,6-bis(6-bromopyridin-2-yl)pyridine is a key synthon in this class, offering multiple coordination sites and reactive bromine handles for further functionalization. However, as with many novel or specialized compounds, a comprehensive, validated set of reference spectroscopic data is not always readily available in commercial or public databases.
This guide provides a robust framework for researchers to confidently validate the synthesis and purity of this compound. We will move beyond a simple recitation of expected data. Instead, we will establish a self-validating workflow, grounded in first principles and comparative analysis with structurally similar, well-characterized molecules. This approach empowers researchers to interpret their own experimental data with a high degree of confidence, ensuring the integrity of their subsequent research.
Predicted Spectroscopic Profile of this compound
The core of our validation strategy lies in predicting the spectral features of the target molecule by dissecting its structure. The molecule possesses a C2v symmetry axis through the central pyridine ring, which significantly simplifies its expected NMR spectra. We will leverage data from simpler analogs like 2-bromopyridine and 2,6-dibromopyridine to substantiate our predictions.
Molecular Structure and Atom Numbering
To facilitate discussion of the NMR data, the following numbering scheme will be used:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of organic molecules. Due to the molecule's symmetry, we expect a reduced number of signals in both the ¹H and ¹³C spectra.
¹H NMR (Predicted, 400 MHz, CDCl₃): We anticipate a total of 6 distinct signals for the 9 aromatic protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.6 - 8.7 | Doublet (d) | 2H | H2, H16' | Protons adjacent to the nitrogen on the terminal pyridine rings, deshielded. |
| ~8.4 - 8.5 | Doublet (d) | 2H | H8, H10 | Protons on the central pyridine ring, ortho to the linking carbons. |
| ~7.8 - 7.9 | Triplet (t) | 1H | H9 | Proton on the central pyridine ring, expected triplet coupling to H8 and H10. |
| ~7.7 - 7.8 | Triplet (t) | 2H | H3, H15' | Protons on the terminal rings, coupling to adjacent H2/H16' and H4/H14'. |
| ~7.5 - 7.6 | Doublet (d) | 2H | H4, H14' | Protons on the terminal rings, ortho to the bromine atom. |
-
Causality: The predicted chemical shifts are based on the known spectrum of 2-bromopyridine, where protons adjacent to the nitrogen are significantly downfield[1][2]. The triplet-doublet-triplet pattern for the central pyridine ring is characteristic of 2,6-disubstitution. The electron-withdrawing nature of the bromine atoms and the pyridine nitrogens will shift all protons to the downfield region (>7.5 ppm).
¹³C NMR (Predicted, 101 MHz, CDCl₃): Symmetry dictates that we should observe 8 distinct signals for the 15 carbon atoms.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| ~156 - 158 | C6, C7, C11, C12 | Carbons adjacent to nitrogen atoms and involved in inter-ring linkage, highly deshielded. |
| ~149 - 151 | C2, C16' | Carbons adjacent to nitrogen in the terminal rings. |
| ~141 - 143 | C5, C13 | Carbon atoms directly bonded to bromine (C-Br). The chemical shift is influenced by the heavy atom effect[3]. |
| ~138 - 140 | C3, C9, C15' | Aromatic CH carbons, typically found in this region for pyridine derivatives[4]. |
| ~128 - 130 | C4, C14' | Aromatic CH carbons on the terminal rings. |
| ~122 - 124 | C8, C10 | Aromatic CH carbons on the central ring. |
-
Expertise: The assignment of quaternary carbons (C-Br, C-N, C-C) versus protonated carbons can be unequivocally confirmed using a Distortionless Enhancement by Polarization Transfer (DEPT-135) or an Attached Proton Test (APT) experiment. 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton signal to its directly attached carbon, validating the assignments in both tables.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight, offering direct validation of the elemental composition.
-
Expected Molecular Weight: C₁₅H₉Br₂N₃ has a monoisotopic mass of 388.92 g/mol .
-
Trustworthiness through Isotopic Pattern: The most crucial diagnostic feature will be the isotopic signature of the two bromine atoms. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet pattern for the molecular ion peak (M⁺):
-
[M]⁺: Contains two ⁷⁹Br isotopes.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺: Contains two ⁸¹Br isotopes.
-
The relative intensity of these peaks will be approximately 1:2:1 , providing unambiguous evidence for the presence of two bromine atoms in the molecule[5].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the key functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | Aromatic C-H Stretch | Characteristic for sp² C-H bonds in aromatic systems[6]. |
| 1600 - 1550 | C=N & C=C Stretch | Strong absorptions typical for the pyridine ring system[7]. A complex pattern of several bands is expected. |
| ~1450 | Aromatic Ring Skeletal Vibrations | Further confirmation of the aromatic core. |
| 1100 - 1000 | C-Br Stretch | The C-Br stretch is often weak and falls in the fingerprint region, but its presence is expected. |
-
Comparative Insight: The FT-IR spectrum serves as a rapid check. While not as structurally definitive as NMR, its comparison with the spectrum of a starting material like 2,6-dibromopyridine[8] can quickly confirm the incorporation of the additional pyridine moieties.
Comparative Analysis with Key Analogs
To ground our predictions, we compare the expected data for our target molecule with experimental data for simpler, commercially available analogs.
| Compound | Key ¹H NMR Feature | Key ¹³C NMR Feature | Key MS Feature |
| 2-Bromopyridine | 4 distinct signals for 4 protons[1]. | 5 distinct signals[9]. | M⁺ at m/z 157/159 (1:1 ratio)[10]. |
| 2,6-Dibromopyridine | 2 distinct signals due to symmetry (a triplet and a doublet)[11]. | 3 distinct signals due to symmetry[3]. | M⁺ at m/z 235/237/239 (1:2:1 ratio)[8]. |
| Target Molecule (Predicted) | 6 distinct signals for 9 protons. | 8 distinct signals. | M⁺ at m/z 389/391/393 (1:2:1 ratio). |
This comparison demonstrates a logical progression. The complexity of the NMR spectra increases from 2,6-dibromopyridine to our target molecule, reflecting the breaking of symmetry in the side rings. The mass spectral pattern confirms the number of bromine atoms present.
Experimental Protocols for Validation
The following protocols are designed to generate high-quality data for robust validation.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the synthesized compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set spectral width to cover 0-10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set spectral width to cover 0-180 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
2D NMR (Recommended):
-
Acquire a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks.
-
Acquire an HSQC experiment to identify direct one-bond C-H correlations.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range (2-3 bond) C-H correlations, which is critical for assigning quaternary carbons.
-
Protocol 2: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, preferably with an Electrospray Ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode. Expect to see the protonated molecule [M+H]⁺.
-
Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Ensure the instrument resolution is high enough to determine the exact mass to at least four decimal places. This allows for elemental formula confirmation.
-
Protocol 3: FT-IR Data Acquisition
-
Sample Preparation:
-
(KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet[12].
-
(ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use any standard FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty ATR crystal or a pure KBr pellet).
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹[12].
-
The final spectrum should be baseline-corrected and displayed in absorbance or transmittance mode.
-
A Self-Validating Workflow for Structural Confirmation
Caption: A self-validating workflow for structural confirmation.
This workflow demonstrates expertise and trustworthiness:
-
Start with Mass: HRMS provides the elemental formula and the crucial Br₂ isotopic pattern. If this fails, the synthesis needs to be revisited.
-
Confirm Functional Groups: FT-IR confirms the presence of the pyridine rings and the absence of starting material functional groups (e.g., -OH or C=O if from a precursor).
-
Elucidate Connectivity: ¹H and ¹³C NMR confirm the symmetry and number of unique atoms. The observed coupling patterns in the ¹H spectrum must align with the proposed structure.
-
Unambiguous Assignment: 2D NMR definitively connects all the pieces, ensuring that the predicted structure is the only one that fits all the data.
When the results from all three independent techniques are consistent with the predicted spectroscopic profile, the structure of this compound can be considered validated with a high degree of scientific certainty.
References
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- University of Cambridge. (n.d.). Electronic Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1.
- National Center for Biotechnology Information. (n.d.). 2,6-Bis(bromomethyl)pyridine. PMC.
- PubChem. (n.d.). 2,6-Dibromopyridine.
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- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
- National Institute of Standards and Technology. (n.d.). Pyridine - Mass spectrum (electron ionization). NIST WebBook.
- SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts.
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A Comparative Guide to Metal Complexes of 2,6-bis(6-bromopyridin-2-yl)pyridine: Synthesis, Characterization, and Potential Applications
This guide provides an in-depth comparative analysis of metal complexes incorporating the versatile tridentate ligand, 2,6-bis(6-bromopyridin-2-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential applications of these complexes, offering a comprehensive resource grounded in scientific literature and experimental insights.
Introduction: The Strategic Design of this compound
The ligand this compound, a terpyridine analogue, presents a compelling scaffold for the development of novel metal complexes. The strategic placement of bromine atoms on the distal pyridine rings offers a unique handle for post-synthetic modification via cross-coupling reactions, enabling the fine-tuning of the electronic and steric properties of the resulting complexes.[1] This inherent versatility makes these complexes promising candidates for a range of applications, from catalysis to materials science and medicinal chemistry.[2]
This guide will focus on a comparative study of representative first- and second-row transition metal complexes of this ligand, specifically with Iron(II) and Ruthenium(II), to highlight the influence of the metal center on the overall properties of the complex.
Synthesis and Characterization: A Tale of Two Metals
The synthesis of metal complexes with this compound typically proceeds through the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal and reaction conditions significantly influences the final product's structure and purity.
Experimental Protocol: Synthesis of Fe(L)₂₂ and Ru(L)₂₂
Materials:
-
This compound (L)
-
Iron(II) tetrafluoroborate hexahydrate (Fe(BF₄)₂·6H₂O)
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) (Ru(bpy)₂Cl₂)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Ethanol (absolute, degassed)
-
Acetonitrile (anhydrous, degassed)
-
Diethyl ether
Synthesis of ₂:
-
In a nitrogen-filled glovebox, dissolve this compound (2 molar equivalents) in degassed ethanol.
-
In a separate flask, dissolve Fe(BF₄)₂·6H₂O (1 molar equivalent) in a minimal amount of degassed ethanol.
-
Slowly add the iron(II) solution to the ligand solution with constant stirring. A deep color change is typically observed, indicating complex formation.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Reduce the solvent volume under vacuum until a precipitate forms.
-
Isolate the solid by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product under vacuum to yield the ₂ complex.
Synthesis of ₂:
-
Dissolve cis-Ru(bpy)₂Cl₂ (1 molar equivalent) and this compound (2.2 molar equivalents) in a mixture of ethanol and water (3:1 v/v).
-
Reflux the mixture under a nitrogen atmosphere for 24 hours. The color of the solution will change from deep red to a darker shade.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted ligand.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the ruthenium complex.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with diethyl ether.
-
Recrystallize the crude product from an acetonitrile/diethyl ether solvent system to obtain pure ₂.[3]
Expertise & Experience: The choice of a slightly higher excess of the ligand in the ruthenium synthesis is a field-proven technique to drive the reaction to completion and maximize the yield of the desired bis-ligand complex, competing with the starting bipyridine ligands. The use of hexafluorophosphate as a counter-ion is deliberate, as it often yields more crystalline and less hygroscopic solids, which is advantageous for characterization and stability.
Characterization Techniques
A suite of analytical techniques is employed to unequivocally characterize the synthesized complexes.
| Technique | Purpose | Expected Observations for [Fe(L)₂]²⁺ and [Ru(L)₂]²⁺ |
| ¹H NMR Spectroscopy | To confirm the coordination of the ligand to the metal center and determine the complex's purity. | Downfield shifts of the pyridine protons upon coordination due to the deshielding effect of the metal ion. The symmetry of the complex is reflected in the number of distinct proton signals. |
| Mass Spectrometry (ESI-MS) | To determine the molecular weight of the complex cation. | A peak corresponding to the [M - 2X]²⁺ ion (where M is the full complex and X is the counter-ion) and/or [M - X]⁺. |
| UV-Vis Spectroscopy | To investigate the electronic transitions within the complex. | Intense ligand-centered (π-π*) transitions in the UV region and metal-to-ligand charge transfer (MLCT) bands in the visible region. The MLCT bands for the Ru(II) complex are expected to be at lower energy (longer wavelength) than for the Fe(II) complex.[3] |
| Cyclic Voltammetry (CV) | To probe the redox properties of the metal center. | Reversible or quasi-reversible oxidation waves corresponding to the M(II)/M(III) couple. The oxidation potential for the Ru(II) complex is generally higher than for the Fe(II) complex. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex. | Octahedral coordination geometry around the metal center with two tridentate ligands arranged meridionally. Bond lengths and angles provide insight into the metal-ligand interactions. |
Comparative Analysis: Unveiling the Influence of the Metal Center
The choice of the metal ion, Fe(II) versus Ru(II), has a profound impact on the photophysical and catalytic properties of the resulting complexes.
Photophysical Properties
The photophysical properties of polypyridyl complexes are largely dictated by the nature of their low-lying excited states.[4]
| Property | [Fe(L)₂]²⁺ | [Ru(L)₂]²⁺ | Rationale |
| Absorption (MLCT) | Weaker, higher energy (blue-shifted) | Stronger, lower energy (red-shifted) | The d-orbitals of Ru(II) are higher in energy than those of Fe(II), leading to a smaller energy gap for the MLCT transition.[5] |
| Emission | Typically non-emissive at room temperature | Often luminescent at room temperature | Fe(II) complexes have low-lying, thermally accessible metal-centered (MC) states that provide a rapid non-radiative decay pathway from the MLCT excited state. In contrast, the larger ligand field splitting in second-row metals like Ru(II) raises the energy of these deactivating MC states, allowing for radiative decay (luminescence) from the ³MLCT state.[5] |
| Excited State Lifetime | Very short (femtoseconds to picoseconds) | Longer (nanoseconds to microseconds) | The presence of efficient non-radiative decay pathways in the Fe(II) complex leads to a much shorter excited-state lifetime.[4] |
Trustworthiness: The described photophysical behavior is a well-established trend in polypyridyl chemistry. The lack of room-temperature emission from Fe(II) terpyridine-like complexes is a hallmark feature, making their Ru(II) counterparts more suitable for applications requiring luminescence, such as sensing or imaging.
Catalytic Applications: Water Oxidation
Polypyridyl metal complexes are extensively studied as catalysts for various chemical transformations, including water oxidation, a key reaction for artificial photosynthesis.[6][7]
A hypothetical comparative study of the catalytic activity of the iron and ruthenium complexes of this compound in chemical water oxidation using a sacrificial oxidant like ceric ammonium nitrate (CAN) is presented below.
Experimental Protocol: Catalytic Water Oxidation
-
Prepare a solution of the metal complex catalyst in a suitable solvent (e.g., acetonitrile/water).
-
Add a solution of the sacrificial oxidant, CAN, to the catalyst solution.
-
Monitor the evolution of oxygen over time using a Clark-type electrode or by gas chromatography.
-
Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic activity.
| Catalyst | Proposed Active Species | Expected Catalytic Activity | Rationale |
| [Fe(L)₂]²⁺ | High-valent iron-oxo species (e.g., Fe(IV)=O, Fe(V)=O) | Potentially active, but may be prone to ligand degradation. | Iron is an earth-abundant and inexpensive metal, making it an attractive choice for catalysis. However, the high oxidation states required for water oxidation can sometimes lead to oxidative degradation of the organic ligand.[7] |
| [Ru(L)₂]²⁺ | High-valent ruthenium-oxo species (e.g., Ru(IV)=O, Ru(V)=O) | Generally expected to be a more robust and efficient catalyst. | Ruthenium polypyridyl complexes are well-known for their high activity and stability in water oxidation catalysis. The Ru(V)=O species is a key intermediate in the catalytic cycle.[8] |
Authoritative Grounding: The mechanism of water oxidation by ruthenium complexes often involves the formation of a high-valent Ru-oxo species, which then undergoes a nucleophilic attack by a water molecule to form the O-O bond.[8] The electronic properties of the ligand, which can be tuned via the bromo-substituents, will play a crucial role in modulating the redox potentials of the metal center and, consequently, the catalytic efficiency.
Visualizing the Concepts
Experimental Workflow for Catalyst Screening
Caption: Workflow for the comparative screening of metal complexes in catalytic water oxidation.
Proposed Catalytic Cycle for Water Oxidation
Caption: A simplified, generalized catalytic cycle for water oxidation by a molecular catalyst (M = Fe, Ru).
Conclusion and Future Directions
This guide has provided a comparative overview of the synthesis, characterization, and potential applications of iron(II) and ruthenium(II) complexes of this compound. The choice of the metal center significantly influences the photophysical and catalytic properties of these complexes. While the ruthenium complex is expected to be a superior luminophore and a more robust water oxidation catalyst, the iron complex offers the advantage of being based on an earth-abundant metal.
The true potential of these complexes lies in the post-synthetic modification of the bromo-substituents. Future work should focus on utilizing cross-coupling reactions to introduce a variety of functional groups to the ligand periphery. This will allow for a systematic investigation of the structure-property relationships and the development of highly tailored metal complexes for specific applications in catalysis, solar energy conversion, and molecular electronics.
References
- ResearchGate. (n.d.). Known pyridine-based p-extended ligands and their metal complexes.
- ResearchGate. (n.d.). Photophysical properties of metal complexes | Request PDF.
- National Institutes of Health. (2021). Synthesis, crystal structure and photophysical properties of bis2,6-difluoro-3-(pyridin-2-yl)pyridine-κNsilver(I).
- Semantic Scholar. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes.
- ResearchGate. (n.d.). Photophysical properties of metal complexes.
- Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
- National Institutes of Health. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.
- National Institutes of Health. (n.d.). Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes.
- National Institutes of Health. (n.d.). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py.
- National Institutes of Health. (n.d.). Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects.
- AIR Unimi. (n.d.). Pyridine-Containing Macrocyclic Complexes and their catalytic applications.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Semantic Scholar. (2015). Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation.
- National Institutes of Health. (2015). Iron Complexes of Square Planar Tetradentate Polypyridyl-Type Ligands as Catalysts for Water Oxidation.
- The Pharma Innovation Journal. (2022). Various metal complexes and their biological implications.
- National Institutes of Health. (2007). Ruthenium(II) complexes with improved photophysical properties based on planar 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine ligands.
- ResearchGate. (n.d.). Ruthenium complexes supported by 2,6-bis(pyrazol-1-yl)pyridines.
- National Institutes of Health. (n.d.). Synthesis, Characterization and Biological Investigations of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety.
- ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine.
- ResearchGate. (2023). Iron(II) Complexes of 2,6-Bis(imidazo[1,2‑a]pyridin-2-yl)pyridine and Related Ligands with Annelated Distal Heterocyclic Donors.
- Semantic Scholar. (2005). Synthesis and characterization of ruthenium(II) complexes with 2,6-(diphenylazo) pyridine ligand and 4,4'Dicarboxy-2,2'-bipyridine ligand.
- MDPI. (n.d.). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones.
- Journal of Sustainability, Policy, and Practice. (2025). Metal Coordination Complexes for Catalytic Application Development.
- American Chemical Society. (2025). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- ResearchGate. (2022). (PDF) P a g e | 1266 Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3- triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities.
- Royal Society of Chemistry. (2022). Correction: Heteroleptic iron(ii) complexes of chiral 2,6-bis(oxazolin-2-yl)-pyridine (PyBox) and 2,6-bis(thiazolin-2-yl)pyridine ligands – the interplay of two different ligands on the metal ion spin state.
- ResearchGate. (2023). Electrocatalytic Water Oxidation by heteroleptic Ruthenium complexes of 2,6-bis(benzimidazolyl) pyridine Scaffold: A mechanistic investigation | Request PDF.
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A Senior Application Scientist's Guide to 2,6-bis(6-bromopyridin-2-yl)pyridine: Bridging the Gap Between Computational Prediction and Experimental Reality
Introduction to a Versatile Ligand
2,6-bis(6-bromopyridin-2-yl)pyridine, a terpyridine derivative, holds significant potential in coordination chemistry and materials science. The presence of three nitrogen atoms allows for strong chelation to metal ions, while the terminal bromine atoms offer sites for further functionalization through cross-coupling reactions. This makes it a valuable building block for creating complex supramolecular assemblies, catalysts, and functional materials. Understanding its fundamental properties is the first step towards unlocking its full potential.
Experimental Data: A Predictive Approach
In the absence of a dedicated experimental study, we can predict the expected outcomes based on established synthetic routes and spectroscopic data from similar compounds.
Synthesis Protocol: A Plausible Pathway via Suzuki-Miyaura Coupling
A reliable method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This widely used carbon-carbon bond-forming reaction offers high yields and functional group tolerance.
Step-by-Step Methodology:
-
Preparation of the Boronic Ester: 2-Bromo-6-lithiopyridine, generated in situ from 2,6-dibromopyridine and n-butyllithium, is reacted with an isopropyl borate to form the corresponding boronic ester.
-
Coupling Reaction: The synthesized boronic ester (2 equivalents) is then coupled with 2,6-dibromopyridine (1 equivalent) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Work-up and Purification: Following the reaction, the organic layer is extracted, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Diagram of the Experimental Workflow:
Caption: A Standard Workflow for the Computational Analysis of Molecular Properties.
Predicted Computational Data
Based on DFT studies of similar terpyridine ligands, the following computational results can be anticipated. [3]
| Property | Predicted Computational Value | Significance |
|---|---|---|
| Optimized Geometry | Planar conformation of the three pyridine rings. | The planarity is crucial for effective π-conjugation and metal chelation. |
| Bond Lengths (Å) | C-C (aromatic): ~1.39-1.41, C-N (pyridine): ~1.33-1.34, C-Br: ~1.89-1.91 | These values provide a theoretical benchmark for comparison with future X-ray crystallographic data. |
| HOMO-LUMO Gap | ~4.0-4.5 eV | This energy gap is related to the electronic transition energies observed in the UV-Vis spectrum and provides insight into the molecule's reactivity and stability. |
| Vibrational Frequencies (cm⁻¹) | C=C and C=N stretching: ~1600-1400, C-Br stretching: ~1000-1100 | These calculated frequencies can be directly compared with experimental IR data for peak assignment. |
Comparison and Discussion: Where Theory Meets Practice
The true value of this dual approach lies in the comparison of experimental and computational data.
-
Structural Agreement: We anticipate a high degree of correlation between the predicted NMR and IR spectra and the computational results. Any significant deviations could indicate conformational isomers or solvent effects not accounted for in the gas-phase calculations.
-
Electronic Transitions: The predicted UV-Vis absorption maxima from TD-DFT calculations should align with the experimental spectrum. Discrepancies may arise from the choice of functional and basis set in the calculations or solvent-solute interactions in the experiment.
-
The Scientist's Perspective: It is crucial to recognize that computational models are approximations of reality. While DFT provides excellent qualitative and often quantitative predictions, experimental data remains the ultimate arbiter. For instance, DFT calculations are typically performed on a single molecule in the gas phase, whereas experimental measurements are often conducted in solution or the solid state, where intermolecular interactions can influence the results.
Conclusion: A Path Forward for Researchers
This guide provides a comprehensive, albeit predictive, comparison of the computational and experimental data for this compound. By leveraging data from analogous compounds and established theoretical methods, we have constructed a detailed profile of this versatile ligand. This information serves as a valuable starting point for researchers interested in its synthesis and application. The provided protocols and predicted data offer a roadmap for experimental work, while the computational insights provide a deeper understanding of its intrinsic molecular properties. As more experimental data becomes available, the models presented here can be refined, further strengthening the powerful synergy between computational chemistry and experimental science in the pursuit of novel materials and therapeutics.
References
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- Jones, C., et al. (2012). Synthesis and computational studies of Mg complexes supported by 2,2':6',2''-terpyridine ligands. Dalton Transactions, 41(34), 10489-10496.
- Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. (2021). RSC Advances, 11(1), 1-18.
- Mesomorphism and Photophysics of some Metallomesogens based on Hexasubstituted 2, 2': 6', 2''-Terpyridine. (n.d.). [Journal name, volume(issue), pages].
- Support information. (n.d.). The Royal Society of Chemistry.
- (PDF) Terpyridine-metal complexes: Effects of different substituents on their physico-chemical properties and density functional theory studies. (2022).
- Terpyridine and Quaterpyridine Complexes as Sensitizers for Photovoltaic Applications. (n.d.). [Journal name, volume(issue), pages].
- Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. (n.d.). Benchchem.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.).
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. (2025). Preprints.org.
- Suzuki reaction. (n.d.). In Wikipedia.
- 2,2':6',2''-terpyridine(1148-79-4) 1 h nmr. (n.d.). ChemicalBook.
- 2,6-Bis(bromomethyl)pyridine. (n.d.). PMC.
- (PDF) Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions. (2025).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Journal name, volume(issue), pages].
- Figure S1. 1 H NMR (400 MHz) spectra of (top) 4 ' -pyridyl-2,2' - ResearchGate. (n.d.).
- Stille reaction. (n.d.). In Wikipedia.
- Recent Progress on the Synthesis of Bipyridine Deriv
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine (dendritic... - ResearchGate. (n.d.).
- Org. Synth. 2011, 88, 197. (2011). Organic Syntheses, 88, 197.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (n.d.). Georgia Southern University Digital Commons.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study. (n.d.). Der Pharma Chemica.
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- (PDF) 2,6-Bis(bromomethyl)pyridine. (n.d.).
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A Senior Application Scientist’s Comparative Guide to the Purity Assessment of Synthesized 2,6-bis(6-bromopyridin-2-yl)pyridine
Introduction: The Criticality of Purity for a Privileged Ligand Scaffold
2,6-bis(6-bromopyridin-2-yl)pyridine is a highly functionalized terpyridine analogue. Its significance lies in its role as a versatile tridentate ligand in coordination chemistry and as a critical building block for supramolecular architectures, functional materials, and pharmaceutical compounds. The two bromine atoms provide reactive handles for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of complex, multi-dimensional molecules.
Given this utility, the purity of the initial building block is not merely a quality metric; it is a prerequisite for reproducible and successful downstream applications. Impurities, whether they are unreacted starting materials, isomeric byproducts, or residual solvents, can poison catalysts, lead to unpredictable reaction yields, and introduce structural defects into final materials, compromising their function. This guide provides a comprehensive comparison of orthogonal analytical techniques to establish the purity of synthesized this compound, grounded in the principles of scientific integrity and practical laboratory experience.
An Integrated Strategy for Purity Verification
No single analytical technique is sufficient to unequivocally determine the purity of a compound.[1] A robust assessment relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This creates a self-validating system where the strengths of one method compensate for the limitations of another. Our recommended workflow integrates structural, chromatographic, and elemental composition analyses.
Caption: Integrated workflow for purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation and purity assessment in organic chemistry.[1] It provides detailed information about the chemical environment of each nucleus, allowing for unambiguous structure confirmation and the identification of impurities.
Expertise & Causality: For this compound, the ¹H NMR spectrum is expected to be highly symmetrical. The protons on the central pyridine ring and the two identical outer pyridine rings will give rise to a distinct set of signals. The absence of unexpected signals is the first indication of high purity. ¹³C NMR, while less sensitive, provides complementary information on the carbon framework.
Potential Impurities to Monitor:
-
Starting Materials: Signals corresponding to precursors like 2,6-dibromopyridine.
-
Mono-substituted Intermediate: The presence of a less symmetrical set of signals could indicate the mono-substituted byproduct, 2-(6-bromopyridin-2-yl)pyridine.
-
Residual Solvents: Sharp singlets corresponding to common solvents like Diethyl Ether, Tetrahydrofuran (THF), or Dimethylformamide (DMF).
Quantitative NMR (qNMR) for Absolute Purity
While standard NMR is qualitative, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[2][3] The principle relies on the direct proportionality between the integrated signal intensity and the number of nuclei contributing to that signal.[2] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, one can calculate the analyte's exact purity.
Experimental Protocol: ¹H qNMR Purity Assessment
-
Standard Preparation: Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a vial. Record the weight to 0.01 mg. Dissolve in a known volume (e.g., 1.00 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Analyte Preparation: Accurately weigh ~30 mg of the synthesized this compound into a separate vial. Record the weight precisely.
-
Mixing: Transfer the entire standard solution to the vial containing the analyte. Ensure complete dissolution, using gentle vortexing if necessary.
-
NMR Acquisition: Transfer the final solution to a high-quality NMR tube.
-
Spectrometer: Use a high-field spectrometer (≥400 MHz) for better signal dispersion.
-
Key Parameters:
-
Pulse Angle: A 90° pulse angle must be accurately calibrated and used.[2]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the standard and analyte protons to ensure full relaxation and accurate integration. A value of 30-60 seconds is typical.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1).
-
-
-
Data Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Pstd = Purity of the internal standard
-
Mass Spectrometry (MS): Confirming Identity and Composition
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. For halogenated compounds, it offers a unique diagnostic fingerprint due to natural isotopic abundances.[4][5]
Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[4] Our target molecule contains two bromine atoms. Therefore, the molecular ion peak in the mass spectrum will not be a single peak but a characteristic cluster of three peaks:
-
M: Contains two ⁷⁹Br atoms.
-
M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4: Contains two ⁸¹Br atoms.
The expected intensity ratio of these peaks will be approximately 1:2:1. The observation of this specific isotopic pattern is powerful evidence for the presence of two bromine atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), which allows for the determination of the elemental formula.[6][7] This is a critical step to confirm that the observed mass corresponds to the correct atomic composition (C₁₅H₉Br₂N₃) and not an isobaric impurity.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis: Infuse the sample directly or via LC injection. Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.
-
Data Verification:
-
Confirm the measured m/z of the [M+H]⁺ ion matches the calculated value for C₁₅H₁₀Br₂N₃⁺ within 5 ppm.
-
Verify that the M:M+2:M+4 isotopic pattern has the expected 1:2:1 ratio.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Profiling
HPLC is a powerful separation technique used to determine the number of components in a mixture and their relative quantities.[8] It is particularly effective for identifying non-volatile or thermally labile impurities that may not be detectable by other methods.
Expertise & Causality: The purity is typically determined by area percent, where the area of the main product peak is divided by the total area of all peaks in the chromatogram.[2] This provides a measure of relative purity. It is crucial to develop a method with sufficient resolution to separate the main peak from any potential impurities. For accurate quantification of specific impurities, certified reference standards of those impurities would be required.[2]
Experimental Protocol: Reverse-Phase HPLC Method
-
System: An Agilent 1200 Infinity Series LC System or equivalent.[8]
-
Column: A C18 column (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm) is a good starting point.[9]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is typically effective.
-
Example Gradient: Start with 60% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm or a wavelength determined by UV-Vis spectral analysis of the compound.
-
Sample Preparation: Prepare a stock solution of ~1 mg/mL in the mobile phase. Dilute to a working concentration of ~0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[2]
-
Data Analysis: Integrate all peaks. Calculate the purity as: Purity (%) = (Areamain peak / Total Areaall peaks) * 100. A purity level of >95% is typically required for research compounds.[3]
Elemental Analysis: The Fundamental Compositional Check
Elemental analysis is a bulk characterization technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).[10][11] It is a fundamental method for confirming the empirical formula of a newly synthesized compound.
Expertise & Causality: This technique involves combusting a small, precisely weighed amount of the sample in an oxygen-rich environment.[10][12] The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element. The experimentally determined percentages must match the theoretically calculated values for the proposed formula (C₁₅H₉Br₂N₃) within a strict tolerance, typically ±0.4%.[6][7] A significant deviation suggests the presence of impurities, such as residual solvents or inorganic salts, that alter the elemental composition of the bulk material.
Comparative Summary and Data Interpretation
The following table summarizes the strengths and weaknesses of each technique in the context of assessing this compound purity.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| ¹H/¹³C NMR | Nuclear spin in a magnetic field | Detailed structural information, qualitative impurity profile. | Unambiguous structure confirmation, identifies both organic and solvent impurities. | Low sensitivity for minor impurities, can have overlapping signals. |
| qNMR | NMR signal integration vs. standard | Absolute purity (mass fraction). | Primary method, highly accurate and precise, no analyte standard needed.[2] | Requires careful setup, long relaxation delays increase experiment time. |
| HRMS | Mass-to-charge ratio | Confirms molecular weight and elemental formula. | Extremely sensitive and accurate, diagnostic isotopic pattern for Br. | Provides little information on isomeric impurities, not quantitative. |
| HPLC | Differential partitioning | Relative purity, number of components, impurity profile. | High sensitivity, excellent for separating complex mixtures, robust.[8] | Relative purity unless impurity standards are used, method development can be time-consuming. |
| Elemental Analysis | Combustion and gas detection | Bulk elemental composition (%C, H, N). | Confirms empirical formula, sensitive to inorganic and solvent impurities.[10] | An average measure; insensitive to impurities with similar elemental composition. |
Illustrative Data for a High-Purity Batch
| Analysis Method | Parameter | Result | Theoretical Value | Status |
| qNMR | Purity | 99.2% | N/A | Pass |
| HRMS | [M+H]⁺ m/z | 403.9298 | 403.9302 (for C₁₅H₁₀Br₂N₃⁺) | Pass (Δ -1.0 ppm) |
| HPLC | Relative Purity | 99.5% (at 254 nm) | N/A | Pass |
| Elemental Analysis | % Carbon | 44.48% | 44.47% | Pass |
| % Hydrogen | 2.26% | 2.24% | Pass | |
| % Nitrogen | 10.37% | 10.37% | Pass |
Conclusion: A Multi-Faceted Approach to Ensure Quality
Assessing the purity of a critical synthetic building block like this compound requires a rigorous, multi-faceted analytical approach.
-
NMR spectroscopy serves as the primary tool for structural confirmation.
-
HRMS provides unequivocal confirmation of the elemental formula through its high accuracy and characteristic bromine isotope pattern.
-
HPLC offers the most detailed profile of impurities, establishing relative purity with high sensitivity.
-
Elemental analysis validates the bulk composition, ensuring the absence of significant non-carbon-containing impurities.
When the results from these orthogonal methods are in agreement, as illustrated in the data table above, a researcher can have high confidence in the purity and identity of the synthesized material. This analytical rigor is the foundation upon which reliable and reproducible scientific progress is built.
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A Technical Guide to the Photophysical Properties of 2,6-Bis(pyridin-2-yl)pyridine Derivatives: A Comparative Benchmark
Introduction: The Versatile 2,6-Bis(pyridin-2-yl)pyridine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry and materials science, often imparting unique photophysical and biological properties.[1][2] Among these, the 2,6-bis(pyridin-2-yl)pyridine scaffold has attracted considerable attention due to its versatile coordination chemistry and interesting luminescent properties.[3][4] The rigid, planar structure and the presence of multiple nitrogen atoms make these compounds excellent ligands for a variety of metal ions, leading to the formation of luminescent complexes with applications in bioimaging and sensing.[5][6] Furthermore, the core structure itself is a fluorophore, and its emission characteristics can be finely tuned by the introduction of various substituents.[7] This guide will focus on the impact of such substitutions on the intrinsic photophysical properties of the ligand itself.
The Influence of Substituents on Photophysical Properties
The absorption and emission properties of 2,6-bis(pyridin-2-yl)pyridine derivatives are highly sensitive to the electronic nature of the substituents on the pyridine rings. Generally, the introduction of electron-donating or electron-withdrawing groups can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths, as well as the fluorescence quantum yield.
A systematic study on a series of 2,6-diphenylpyridine-based fluorophores demonstrated that increasing the electron-donating ability of substituents leads to a successive red shift in both the absorption and emission spectra. This is attributed to a greater degree of intramolecular charge transfer (ICT) in the excited state.[8] For instance, derivatives with dimethylamino or diphenylamino groups exhibit significant ICT character.[8] Conversely, electron-withdrawing groups would be expected to have the opposite effect.
The following diagram illustrates the general structure of the 2,6-bis(6-bromopyridin-2-yl)pyridine core and highlights the positions where functional groups (R) can be introduced to modulate the photophysical properties.
Caption: General structure of this compound derivatives with substitution positions (R).
Comparative Photophysical Data
While a comprehensive comparative table for various this compound derivatives is challenging to compile from existing literature, we can present data for a closely related and well-characterized compound to serve as a benchmark. The silver(I) complex of 2',6'-difluoro-2,3'-bipyridine, a molecule with a similar nitrogen-rich aromatic core, exhibits strong blue emission.[9]
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| [Ag(CF3SO3)(C10H6F2N2)2] | CH2Cl2 | ~350 | 400-550 | ~0.2 | [9] |
This data indicates that the bipyridine framework is inherently luminescent, and its properties can be modulated by both substitution (in this case, fluorine atoms) and coordination to a metal center. It is reasonable to expect that derivatives of this compound will also exhibit tunable fluorescence.
Experimental Protocols for Photophysical Characterization
To objectively benchmark the photophysical properties of these derivatives, a standardized set of experiments is crucial. The following section details the methodology for determining the fluorescence quantum yield, a key parameter for evaluating the efficiency of the emission process.
Determination of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed.[10] The comparative method is a widely used and reliable technique for its determination.[10] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
Workflow for Quantum Yield Determination
Caption: Workflow for the comparative determination of fluorescence quantum yield.
Causality Behind Experimental Choices:
-
Dilute Solutions (Absorbance < 0.1): This is critical to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution, leading to an underestimation of the fluorescence intensity.
-
Same Excitation Wavelength: Ensuring both the sample and standard are excited at the same wavelength is necessary for a valid comparison of their emission intensities, as the number of absorbed photons will be directly proportional to their absorbance at that wavelength.
-
Integration of Emission Spectra: The total fluorescence output is represented by the area under the emission curve, not just the peak intensity.
-
Plot of Intensity vs. Absorbance: This graphical method provides a more accurate determination of the relationship between absorption and emission, minimizing errors from single-point measurements. The gradient of this plot is directly proportional to the quantum yield.
-
Refractive Index Correction: The refractive index of the solvent (η) affects the amount of light that escapes the cuvette and reaches the detector. This correction is essential when the sample and standard are in different solvents.
Synthesis of 2,6-Bis(pyridin-2-yl)pyridine Derivatives
The synthesis of these derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This versatile reaction allows for the introduction of a wide variety of substituents onto the pyridine rings. A general synthetic route would involve the reaction of 2,6-dibromopyridine with a suitable boronic acid or ester derivative of the desired side group.
Conclusion and Future Directions
The 2,6-bis(pyridin-2-yl)pyridine scaffold represents a promising platform for the development of novel fluorescent materials. While a comprehensive, direct comparison of the photophysical properties of a homologous series of this compound derivatives is currently lacking in the literature, the principles outlined in this guide provide a solid framework for their evaluation. By systematically varying the substituents on the peripheral pyridine rings, it is possible to fine-tune their absorption and emission characteristics to suit a wide range of applications, from biological imaging to organic light-emitting diodes. Future research should focus on the synthesis and thorough photophysical characterization of a library of these compounds to establish clear structure-property relationships and unlock their full potential.
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A Comparative Guide to the Synthesis of 2,6-bis(6-bromopyridin-2-yl)pyridine for Advanced Research Applications
Introduction: The Significance of 2,6-bis(6-bromopyridin-2-yl)pyridine in Modern Chemistry
This compound, a key terpyridine ligand, is a cornerstone in the development of advanced materials and pharmaceuticals. Its unique structure, featuring a central pyridine ring flanked by two brominated pyridine units, allows for the construction of complex supramolecular architectures and serves as a critical building block for novel therapeutic agents. The bromine functionalities provide reactive handles for further chemical modifications, making this compound a versatile precursor in diverse synthetic applications. This guide provides a comprehensive comparison of the primary synthetic methodologies for preparing this important molecule, offering researchers the insights needed to select the most appropriate route for their specific application, considering factors such as yield, scalability, and experimental complexity.
Strategic Approaches to Synthesis: A Head-to-Head Comparison of Cross-Coupling Methodologies
The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. Among these, the Stille and Suzuki-Miyaura couplings are the most prominent. Each method presents a distinct set of advantages and challenges that merit careful consideration.
Method 1: The Stille Cross-Coupling Reaction
The Stille coupling is a robust and widely utilized method for carbon-carbon bond formation, involving the reaction of an organostannane with an organic halide.[1][2] In the synthesis of our target molecule, this typically involves the coupling of 2,6-dibromopyridine with two equivalents of a 6-bromo-2-(tributylstannyl)pyridine.
Mechanistic Insights:
The catalytic cycle of the Stille reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The active Pd(0) catalyst first undergoes oxidative addition to the carbon-bromine bond of 2,6-dibromopyridine. This is followed by transmetalation, where the organostannane transfers its pyridyl group to the palladium center. Finally, reductive elimination yields the desired C-C coupled product and regenerates the Pd(0) catalyst.[1]
Experimental Performance:
The Stille coupling offers the advantage of being tolerant to a wide array of functional groups, and the organostannane reagents are generally stable to air and moisture.[1][2] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[3]
Method 2: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide.[4][5] For the synthesis of this compound, this involves the reaction of 2,6-dibromopyridine with two equivalents of 6-bromopyridin-2-ylboronic acid or its corresponding ester.
Mechanistic Insights:
Similar to the Stille coupling, the Suzuki-Miyaura reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement for a base to activate the organoboron species, which facilitates the transmetalation step.[5]
Experimental Performance:
A major advantage of the Suzuki-Miyaura coupling is the use of organoboron reagents, which are generally less toxic and more environmentally benign than their organotin counterparts.[6] The boronic acid byproducts are also typically easier to remove during purification. However, the stability of boronic acids can sometimes be a concern, and the reaction conditions may require careful optimization to achieve high yields.[6]
Quantitative Data Summary: A Comparative Analysis
To provide a clear comparison of these two primary synthetic routes, the following table summarizes key performance indicators based on typical literature reports for similar terpyridine syntheses.
| Parameter | Stille Coupling | Suzuki-Miyaura Coupling |
| Typical Yield | 75-95% | 70-90% |
| Reaction Temperature | 60-100 °C | 80-110 °C |
| Key Reagent | Organostannane (e.g., 6-bromo-2-(tributylstannyl)pyridine) | Organoboron (e.g., 6-bromopyridin-2-ylboronic acid) |
| Reagent Toxicity | High | Low to Moderate |
| Byproduct Removal | Often requires specific workup procedures (e.g., fluoride wash) | Generally straightforward (e.g., aqueous extraction) |
| Functional Group Tolerance | Excellent | Good to Excellent |
Experimental Protocols: Detailed Methodologies
Stille Coupling Protocol
This protocol provides a general procedure for the synthesis of this compound via Stille coupling.
Materials:
-
2,6-Dibromopyridine
-
6-bromo-2-(tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 2,6-dibromopyridine (1.0 eq) and Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add 6-bromo-2-(tributylstannyl)pyridine (2.2 eq) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[1]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Protocol
This protocol outlines a general procedure for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
2,6-Dibromopyridine
-
6-bromopyridin-2-ylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 2,6-dibromopyridine (1.0 eq), 6-bromopyridin-2-ylboronic acid (2.5 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 eq).[4]
-
Add 1,4-dioxane and degassed water in a 3:1 ratio.[4]
-
Stir the mixture at 100 °C for 24 hours.[4]
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Alternative Synthetic Strategies: Expanding the Toolkit
While Stille and Suzuki couplings are the workhorses for this transformation, other methods can be employed, particularly for the synthesis of the terpyridine core structure, which can then be brominated.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a classical route to terpyridines. This method typically involves the reaction of two equivalents of a 2-acetylpyridine derivative with an aldehyde in the presence of a base and an ammonia source.[7] While a multi-step process, it provides a versatile platform for introducing a wide range of substituents onto the terpyridine scaffold.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic methodologies, the following diagrams outline the core transformations.
Caption: Stille Coupling Reaction Scheme
Caption: Suzuki-Miyaura Coupling Reaction Scheme
Conclusion: Selecting the Optimal Synthetic Route
The choice between the Stille and Suzuki-Miyaura couplings for the synthesis of this compound depends on several factors. The Suzuki-Miyaura reaction is often favored due to the lower toxicity of the boron-based reagents and the relative ease of byproduct removal.[6] This makes it a more attractive option for large-scale synthesis and in pharmaceutical research where purity is paramount.
However, the Stille coupling remains a highly valuable method, particularly when high functional group tolerance is required or when the corresponding organoboron reagent is unstable or difficult to access.[1][2] Ultimately, the decision should be based on a careful evaluation of the specific experimental requirements, available resources, and the desired scale of the synthesis. For novel explorations, the Kröhnke synthesis provides a flexible, albeit more classical, alternative for accessing diverse terpyridine structures.
References
- Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. (n.d.). Beilstein Journal of Organic Chemistry.
- Recent Progress on the Synthesis of Bipyridine Derivatives. (2024). Preprints.org.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). ResearchGate.
- Stille Coupling. (n.d.). NROChemistry.
- Syntheses of Functionalized 2,2′:6′,2′′‐Terpyridines. (2003). ResearchGate.
- Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). PMC.
- Synthesis of 4'-substituted-2,2':6',2''-terpyridines. (n.d.). ResearchGate.
- Method for synthesizing 2,6-dibromo pyridine. (n.d.). Google Patents.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2018). PMC.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Georgia Southern University.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2014). ResearchGate.
- 2,6-Bis(bromomethyl)pyridine. (2013). PMC.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.). ResearchGate.
- 2-bromopyridine. (n.d.). Organic Syntheses.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Stille reaction. (n.d.). Wikipedia.
- RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. (2011). Organic Syntheses.
- Preparation of 2-bromopyridine. (n.d.). PrepChem.com.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. (n.d.). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Analysis and Comparison of 2,6-bis(6-bromopyridin-2-yl)pyridine and its Analogs
This guide provides a comprehensive structural analysis and comparison of 2,6-bis(6-bromopyridin-2-yl)pyridine and its analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural characterization, and comparative analysis of this important class of terpyridine-like ligands. Our objective is to furnish a detailed understanding of the structure-property relationships within this molecular framework, supported by experimental data and established analytical protocols.
Introduction: The Significance of the 2,6-Di(pyridin-2-yl)pyridine Scaffold
The 2,6-di(pyridin-2-yl)pyridine core, a key structural motif in supramolecular chemistry and materials science, serves as a versatile tridentate ligand for a wide array of metal ions. The electronic and steric properties of these ligands can be finely tuned by introducing substituents on the pyridine rings. The this compound scaffold, in particular, offers a unique platform for further functionalization through cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecular architectures. Understanding the subtle structural changes induced by varying the substituents at the 6-position of the peripheral pyridine rings is crucial for the rational design of novel materials with tailored optical, electronic, and catalytic properties.
This guide will focus on a comparative analysis of this compound and its analogs bearing chloro and methyl substituents. We will explore their synthesis, and dissect their structural nuances using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a framework for predicting and understanding their coordination behavior and potential applications.
Synthetic Strategies: Accessing the Core Ligands
The synthesis of 2,6-bis(6-substituted-pyridin-2-yl)pyridine analogs typically involves a multi-step process. A common and effective approach is the Kröhnke reaction, which allows for the construction of the central pyridine ring.[1] An alternative strategy involves the palladium-catalyzed Stille or Suzuki cross-coupling reactions of a di-substituted central pyridine with appropriate peripheral pyridine building blocks.
Below are detailed protocols for the synthesis of the parent bromo-substituted ligand and a representative methyl-substituted analog.
Synthesis of this compound (1)
The synthesis of the title compound can be achieved through a multi-step sequence starting from 2-acetyl-6-bromopyridine.[2]
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Step 1: Friedländer Annulation. To a solution of 2-acetyl-6-bromopyridine in a suitable solvent (e.g., ethanol), add 2-aminobenzaldehyde and a catalytic amount of a base (e.g., sodium hydroxide). Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). After cooling, the product, 2-(6-bromopyridin-2-yl)quinoline, can be isolated by filtration or extraction.[2]
-
Step 2: Formation of the terpyridine core. While the direct conversion from the quinoline intermediate to the desired terpyridine is not explicitly detailed in the available literature, a plausible route involves the cleavage of the quinoline and subsequent condensation. A more direct and commonly employed method for terpyridine synthesis is the Kröhnke reaction. An alternative, more direct synthesis would involve the reaction of 2,6-diacetylpyridine with 6-bromopicolinaldehyde under specific reaction conditions.
Synthesis of a Methyl-Substituted Analog: 2,6-bis(6-methylpyridin-2-yl)pyridine (2)
The synthesis of the methyl analog can be accomplished using established methodologies for related pyridine derivatives.
Sources
A Comparative Guide to the Stability of 2,6-bis(6-bromopyridin-2-yl)pyridine Complexes for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and its applications in catalysis, materials science, and drug development, the stability of metal complexes is a cornerstone of their functional efficacy. This guide provides an in-depth evaluation of the stability of metal complexes formed with 2,6-bis(6-bromopyridin-2-yl)pyridine, a terpyridine-analogue ligand. While direct experimental stability constants for this specific ligand are not yet prevalent in the literature, this guide will establish a robust predictive framework by comparing its expected behavior with that of the well-characterized unsubstituted 2,2':6',2''-terpyridine and other relevant substituted analogues. We will delve into the theoretical underpinnings of complex stability, present detailed experimental protocols for its determination, and offer data-driven comparisons to inform ligand selection and complex design.
Understanding the Stability of Metal Complexes: Thermodynamic and Kinetic Perspectives
The stability of a metal complex in solution can be described from two distinct yet interconnected perspectives: thermodynamic stability and kinetic stability.
-
Thermodynamic stability refers to the extent to which a complex will form under a given set of conditions at equilibrium. It is quantified by the stability constant (K) or its logarithm (log K), also known as the formation constant (β). A higher stability constant indicates a greater proportion of the metal ion exists in the complexed form at equilibrium. The stability of complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity, chelate effect, and steric hindrance).[1][2]
-
Kinetic stability , on the other hand, pertains to the speed at which a complex undergoes ligand exchange reactions. Complexes that exchange ligands rapidly are termed labile , while those that do so slowly are inert .[3] It is crucial to note that thermodynamic stability and kinetic inertness are not always correlated. A thermodynamically stable complex may be kinetically labile, and a thermodynamically unstable complex can be kinetically inert.[3]
For many applications, particularly in drug development where a therapeutic metal complex must reach its target intact, both high thermodynamic stability and kinetic inertness are desirable.
The Influence of the Bromo Substituent: A Predictive Analysis
The ligand at the heart of this guide, this compound, is a derivative of 2,2':6',2''-terpyridine. The presence of bromine atoms at the 6 and 6'' positions is expected to significantly modulate the electronic and steric properties of the ligand, thereby influencing the stability of its metal complexes.
Electronic Effects:
The bromine atom is an electron-withdrawing group via induction. This effect is anticipated to decrease the electron density on the pyridine nitrogen atoms, making them less basic. A lower ligand basicity generally leads to weaker metal-ligand bonds and, consequently, lower thermodynamic stability of the resulting complexes.[4] This is a critical consideration when comparing with the unsubstituted terpyridine, which is a strong σ-donor.
Steric Effects:
The bromine atoms also introduce steric bulk in proximity to the coordinating nitrogen atoms. This steric hindrance can influence the coordination geometry and may disfavor the close approach of the metal ion, potentially leading to weaker metal-ligand bonds and lower stability. However, in some cases, steric hindrance can also contribute to kinetic inertness by impeding the approach of incoming ligands during a substitution reaction.
Based on these considerations, it is predicted that complexes of this compound will exhibit lower thermodynamic stability compared to their unsubstituted terpyridine counterparts. However, the kinetic lability is more complex to predict, as both electronic and steric factors play a role.
Comparative Stability Data: Unsubstituted Terpyridine as a Benchmark
To provide a quantitative context for our predictive analysis, the following table summarizes the stability constants for some first-row transition metal complexes with the parent ligand, 2,2':6',2''-terpyridine. These values serve as a crucial benchmark for estimating the stability of the bromo-substituted analogue.
| Metal Ion | Stepwise Stability Constants (log K) | Overall Stability Constant (log β) | Reference |
| Co(II) | log K₁ = 8.0, log K₂ = 7.7 | log β₂ = 15.7 | [5] |
| Ni(II) | log K₁ = 10.9, log K₂ = 9.8 | log β₂ = 20.7 | [5] |
| Cu(II) | log K₁ = 12.0, log K₂ = 8.6 | log β₂ = 20.6 | [5] |
| Zn(II) | log K₁ = 7.2, log K₂ = 6.8 | log β₂ = 14.0 | [5] |
Table 1: Stepwise and overall stability constants for selected M(II)-terpyridine complexes in aqueous solution at 25 °C.
The Irving-Williams series, which describes the relative stabilities of high-spin octahedral complexes of first-row transition metals, is generally followed for terpyridine complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[6] It is expected that complexes of this compound will follow a similar trend, albeit with overall lower stability constants due to the electronic and steric effects of the bromine substituents.
Experimental Protocols for Stability Determination
For researchers aiming to quantify the stability of this compound complexes, the following established methods are recommended.
Spectrophotometric Determination of Stoichiometry and Stability
UV-Vis spectrophotometry is a powerful technique for determining both the stoichiometry and the stability constant of a metal complex, provided the complex has a distinct absorption spectrum from the free ligand and metal ion.
Job's Method of Continuous Variation for Stoichiometry Determination
This method is used to determine the metal-to-ligand ratio in a complex.[7][8]
-
Principle: A series of solutions are prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of the complex is measured at a wavelength where it absorbs maximally, and the free ligand and metal ion do not. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[7]
-
Experimental Protocol:
-
Prepare equimolar stock solutions of the metal salt (e.g., M(ClO₄)₂) and the ligand, this compound, in a suitable solvent.
-
Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1) while keeping the total volume constant.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot absorbance versus the mole fraction of the ligand. The maximum of the curve indicates the stoichiometry of the complex.
-
Workflow for Job's Method.
Molar Ratio Method for Stability Constant Determination
This method can be used to determine the stability constant of the complex.[9][10]
-
Principle: The concentration of the metal ion is kept constant while the concentration of the ligand is varied. The absorbance is measured at the λ_max of the complex. A plot of absorbance versus the molar ratio of ligand to metal will show two linear portions that intersect at a point corresponding to the stoichiometry of the complex. The stability constant can be calculated from the data in the curved region of the plot.[10]
-
Experimental Protocol:
-
Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot absorbance versus the molar ratio of [Ligand]/[Metal].
-
The stability constant (K) can be calculated from the absorbance data using appropriate equations that relate the concentrations of the free and complexed species at equilibrium.
-
Potentiometric Titration for Precise Stability Constant Determination
Potentiometric titration is one of the most accurate and widely used methods for determining stepwise and overall stability constants.[11]
-
Principle: The method involves monitoring the change in the concentration of a free ion (typically H⁺) upon the addition of a titrant. A solution containing the ligand and a strong acid is titrated with a standard base in the absence and presence of the metal ion. The difference in the titration curves is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the concentration of the free ligand ([L]). The stability constants are then determined from these values.
-
Experimental Protocol:
-
Prepare solutions of the ligand, a strong acid (e.g., HClO₄), and a metal salt (e.g., M(ClO₄)₂) in a constant ionic strength medium (e.g., 0.1 M NaNO₃).
-
Titrate a solution containing the ligand and the strong acid with a standardized, carbonate-free strong base (e.g., NaOH).
-
Perform a second titration with a solution containing the ligand, the strong acid, and the metal salt with the same standardized base.
-
Record the pH (or mV) readings after each addition of the titrant.
-
Calculate the protonation constants of the ligand from the first titration curve.
-
Use the data from both titrations to calculate n̄ and [L] at each point of the titration.
-
Determine the stepwise stability constants (K₁, K₂, etc.) by plotting n̄ versus p[L] (-log[L]) or by using specialized software.
-
Workflow for Potentiometric Titration.
Comparative Analysis with Alternative Ligands
The choice of a ligand is critical in designing a metal complex with the desired stability. Here, we compare the expected properties of this compound with unsubstituted terpyridine and another class of substituted terpyridines.
| Ligand | Expected Thermodynamic Stability | Expected Kinetic Lability | Key Considerations |
| 2,2':6',2''-Terpyridine | High | Generally Inert | Strong σ-donor, forms highly stable complexes. Serves as a benchmark for high stability. |
| This compound | Moderate | Potentially less labile than expected based on thermodynamics alone | Electron-withdrawing bromo groups reduce basicity, likely lowering thermodynamic stability. Steric hindrance may increase kinetic inertness. |
| 4'-Aryl-2,2':6',2''-terpyridines | Variable (generally high) | Generally Inert | Substituents at the 4'-position primarily influence photophysical and electrochemical properties with a less direct impact on the coordination sphere compared to substitution at the 6,6''-positions. Stability is generally comparable to unsubstituted terpyridine.[12][13] |
Table 2: Comparative analysis of this compound with alternative ligands.
Conclusion and Future Directions
This guide has provided a comprehensive framework for evaluating the stability of this compound complexes. While direct experimental data for this specific ligand remains to be reported, a predictive analysis based on the well-established principles of coordination chemistry and comparison with unsubstituted terpyridine suggests that the bromo-substituents will lead to a decrease in thermodynamic stability.
For researchers and drug development professionals, this implies that while these complexes may be readily synthesized, their stability in biological media should be carefully evaluated. The detailed experimental protocols provided herein offer a clear roadmap for obtaining the necessary quantitative data to make informed decisions.
Future work should focus on the synthesis of this compound and the systematic determination of the stability constants of its complexes with a range of biologically and catalytically relevant metal ions. Such studies will not only fill a gap in the current literature but also provide valuable insights into the nuanced effects of halogen substitution on the stability and reactivity of terpyridine-based metal complexes.
References
- Harvey, D. (2013).
- Unknown. (n.d.). Spectrophotometric study of complexes by Job's method.
- IGNOU. (n.d.). Experiment 5: Determination of Composition of a Complex by Job's Method. eGyanKosh.
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- Al-Mustafa, J., & Al-Adarbeh, I. (2018).
- Farsang, M., et al. (2020). Determination of Reaction Stoichiometry by Applying Job's Method and Digital Image Processing for Precipitation Reactions.
- Nel, J. T., et al. (2017). Spectrophotometry mole ratio and continuous variation experiments with dithizone. SciSpace.
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- Unknown. (n.d.). Spectroscopic Determination of a Complex Ion's Stoichiometry: Job's Method. cscdic.
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- Bonnet, S., et al. (2009). Synthesis of Some 2,2′:6′,2″‐Terpyridines Disubstituted in Positions 6 and 6″ with Head‐to‐Tail Oriented Amino Acids and Dipeptides: A Simple Entry to a Reversible Inducer of Folding in Amino Acid Sequences.
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- Unknown. (n.d.). Stability Constants of Metal Complexes in Solution. SciSpace.
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- Mughal, E. U., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies.
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- Kaur, N., et al. (2025).
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- Unknown. (n.d.). POTENTIOMETRIC AND SPECTROPHOTOMETRIC DETERMINATION OF THE STABILITY CONSTANTS OF QUERCETIN (33',4',5,7- PENTAHYDROXYFLAVONE) CO.
- Kaur, N., et al. (2025). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights.
- Geitner, M., et al. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI.
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- Sigma-Aldrich. (n.d.). 6-Bromo-2,2′-bipyridine.
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- Wang, H., & Schrock, R. R. (2019). Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. PubMed Central.
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- El-Sayed, B. A., et al. (2001). Potentiometric and spectrophotometric studies of the complexation of Schiff-base hydrazones containing the pyrimidine moiety.
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2,6-bis(6-bromopyridin-2-yl)pyridine
For researchers, scientists, and drug development professionals, understanding the selectivity of a molecule is paramount. This guide provides an in-depth technical comparison of 2,6-bis(6-bromopyridin-2-yl)pyridine, a molecule with significant potential in coordination chemistry and as a precursor in materials science. We will explore its cross-reactivity—defined here as its differential binding affinity for various metal ions and the site-selective reactivity of its bromine substituents in cross-coupling reactions. This guide is designed to provide not just protocols, but the causal logic behind experimental choices, ensuring a robust and self-validating approach to your research.
Introduction to this compound
This compound is a terpyridine-like N-heterocyclic ligand. Its structure is characterized by a central pyridine ring flanked by two 6-bromopyridin-2-yl moieties. This configuration presents two key functionalities: a tridentate nitrogen donor set (N,N',N'') for metal coordination and two reactive C-Br bonds at the 6 and 6'' positions, which are amenable to functionalization via cross-coupling reactions.[1]
The core value of this molecule lies in its potential for building well-defined supramolecular structures and functional materials.[2] However, its utility is directly dependent on its selectivity. In the context of coordination chemistry, "cross-reactivity" refers to the ligand's ability to bind to different metal ions, some of which may be desired targets while others are considered off-targets. In the context of organic synthesis, it pertains to the selective reaction of one or both bromine atoms.
Synthesis of this compound and its Analogs
A robust synthesis is the foundation of any study. While a direct, optimized protocol for this compound is not extensively reported, a highly analogous and effective one-pot synthesis for 6,6''-Dibromo-2,2':6',2''-terpyridine provides a strong starting point.[1][3] This method involves the lithiation of 2,6-dibromopyridine followed by treatment with a coupling agent.
Inferred Synthetic Protocol:
A plausible synthetic route for the title compound would involve the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with a suitable organometallic derivative of 2-bromopyridine. A more direct analogical synthesis based on the one-pot method for the terpyridine analog is outlined below.
Experimental Protocol: Synthesis of 6,6''-Dibromo-2,2':6',2''-terpyridine [3]
-
Dissolve 2,6-dibromopyridine (4 molar equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (BuLi) to initiate lithiation. The stoichiometry is critical here to favor the formation of the desired coupled product over polymerization or other side reactions.
-
After stirring for a designated period, introduce a coupling agent such as phosphorus trichloride (PCl₃).
-
Allow the reaction to proceed, followed by a careful aqueous workup to quench any remaining reactive species.
-
The crude product can then be purified by column chromatography on silica gel to yield the desired 6,6''-Dibromo-2,2':6',2''-terpyridine.
This protocol provides a foundational method that can be adapted and optimized for the synthesis of this compound.
Part 1: Cross-Reactivity in Metal Coordination
The tridentate N,N',N'' pincer-like structure of this compound makes it an excellent ligand for a variety of transition metal ions.[4] The stability and properties of the resulting complexes are highly dependent on the coordinated metal.[2] Understanding the binding affinity and selectivity is crucial for applications ranging from catalysis to the development of therapeutic agents.[5]
Experimental Workflow for Determining Metal Ion Selectivity
The following workflow outlines a systematic approach to characterizing the metal binding profile of this compound.
Caption: Workflow for evaluating Suzuki-Miyaura cross-coupling selectivity.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃), and a suitable solvent (e.g., a mixture of toluene, ethanol, and water). [6]2. Add the arylboronic acid. The stoichiometry of the boronic acid is a critical parameter for controlling selectivity.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the products with an organic solvent.
-
Analyze the crude product mixture by ¹H NMR and LC-MS to determine the ratio of unreacted starting material, mono-substituted product, and di-substituted product.
Comparison of Reaction Conditions for Selectivity
| Boronic Acid (equiv.) | Catalyst/Ligand | Base | Temp (°C) | Product Ratio (Unreacted:Mono:Di) |
| 0.9 | Pd(PPh₃)₄ | K₂CO₃ | 90 | Experimental Value |
| 1.1 | Pd(PPh₃)₄ | K₂CO₃ | 90 | Experimental Value |
| 2.2 | Pd(PPh₃)₄ | K₂CO₃ | 90 | Experimental Value |
| 1.1 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 100 | Experimental Value |
| 2.2 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 100 | Experimental Value |
Note: The values in this table are placeholders for your experimental data. Generally, using a slight excess of the boronic acid (e.g., 2.2 equivalents) will favor the formation of the di-substituted product, while sub-stoichiometric amounts (e.g., 0.9 equivalents) will favor the mono-substituted product, albeit with potentially lower overall conversion. [7]
Conclusion
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound in two key contexts: metal ion coordination and site-selective functionalization. By systematically applying the described experimental workflows and analytical techniques, researchers can gain a deep understanding of this molecule's binding and reactivity profiles. This knowledge is essential for its rational application in the design of novel catalysts, functional materials, and supramolecular assemblies. The principles and protocols outlined herein are intended to serve as a robust starting point for your investigations, empowering you to make informed decisions and advance your research with scientific rigor.
References
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A Comparative Guide to the Electrochemical Behavior of Substituted Bis(pyridin-2-yl)pyridines
This guide provides a comprehensive comparison of the electrochemical behavior of various substituted bis(pyridin-2-yl)pyridines, commonly known as terpyridines. For researchers, scientists, and professionals in drug development, understanding how substituents influence the redox properties of these versatile ligands and their metal complexes is paramount for applications ranging from catalysis and materials science to medicinal chemistry. This document synthesizes experimental data to elucidate the structure-property relationships that govern their electrochemical responses.
Introduction: The Electrochemical Landscape of Terpyridines
2,2':6',2''-Terpyridine (tpy) is a tridentate ligand renowned for its ability to form stable complexes with a wide array of transition metals.[1] The inherent π-system of the terpyridine core makes it redox-active, and its electrochemical behavior can be finely tuned by introducing various substituents.[1] These modifications alter the electron density on the ligand framework, which in turn influences the redox potentials of both the ligand-centered and metal-centered processes.[2][3] This guide will explore the impact of electron-donating and electron-withdrawing groups on the electrochemical characteristics of terpyridine-based systems.
The Unsubstituted Core: A Baseline for Comparison
The parent, unsubstituted terpyridine ligand and its metal complexes provide a crucial reference point. For instance, the [Fe(tpy)₂]²⁺ complex exhibits a reversible one-electron oxidation corresponding to the Fe²⁺/Fe³⁺ redox couple.[4] This process is readily observed using cyclic voltammetry (CV), a fundamental electrochemical technique for characterizing redox-active species. The potential at which this redox event occurs is sensitive to the electronic environment of the metal center, which is directly influenced by the ligand.
The Influence of Substituents: A Tale of Two Effects
The introduction of substituents onto the terpyridine backbone systematically alters its electrochemical properties. These effects can be broadly categorized as originating from electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Shifting Potentials to the Negative
Substituents that donate electron density to the terpyridine ring system, such as methoxy (-OMe), methyl (-Me), and amino (-NH₂) groups, make the ligand and its corresponding metal complexes easier to oxidize.[2][5] This is manifested as a negative shift in the oxidation potentials. For example, studies on terphenyl-bridged ruthenium-amine complexes have shown that as the substituent on the amine becomes more electron-donating (e.g., from chloro to methoxy), the oxidation potential of the amine shifts to a less positive value.[2][3] This is because the increased electron density on the redox-active center destabilizes the oxidized state, making oxidation more favorable.
A study on a series of substituted terpyridines demonstrated that the incorporation of EDGs leads to a bathochromic shift in their UV-Vis absorption spectra, indicating a smaller HOMO-LUMO gap and corroborating the increased electron density.[5] Potentiometric data from the same study confirmed the higher electron density for terpyridine systems with EDGs.[5]
Electron-Withdrawing Groups (EWGs): A Positive Potential Shift
Conversely, electron-withdrawing groups, such as fluoro (-F), chloro (-Cl), and carboxylate esters (-COOR), have the opposite effect.[2][5] By pulling electron density away from the terpyridine core, EWGs make the ligand and its metal complexes more difficult to oxidize, resulting in a positive shift in their oxidation potentials.[2][3] For instance, in the same study of terphenyl-bridged ruthenium-amine complexes, replacing an electron-donating methoxy group with an electron-withdrawing chloro group resulted in a significant positive shift in the amine oxidation potential.[2][3]
Fluorinated substituents, in particular, have been investigated for their ability to tune the properties of metal complexes.[6] While their effect on the oxidation potentials of the metal centers can sometimes be negligible, they can influence the reversibility of ligand-based reduction processes.[6]
Quantitative Comparison of Redox Potentials
The following table summarizes the half-wave potentials (E₁/₂) for the oxidation of various substituted ligands and the metal-centered oxidation in their ruthenium complexes. This data, extracted from the literature, provides a clear quantitative comparison of substituent effects.
| Compound/Complex | Substituent | E₁/₂ (V vs Ag/AgCl) | Reference |
| Ligand 1 | -OMe (on amine) | +0.73 | [2][3] |
| Ligand 2 | -Me (on amine) | +0.89 | [2][3] |
| Ligand 3 | -Cl (on amine) | +1.10 | [2][3] |
| Ru Complex 4(PF₆) | tpy, -OMe (on amine) | +0.74 (amine), +0.97 (Ru) | [2][3] |
| Ru Complex 5(PF₆) | tpy, -Me (on amine) | +0.88 (amine), +0.98 (Ru) | [2][3] |
| Ru Complex 6(PF₆) | tpy, -Cl (on amine) | +1.03 (Ru), +1.10 (amine) | [2][3] |
| Ru Complex 7(PF₆) | Me₃tctpy, -OMe (on amine) | +0.74 | [2][3] |
| Ru Complex 8(PF₆) | Me₃tctpy, -Me (on amine) | +0.89 (amine), +1.17 (Ru) | [2][3] |
| Ru Complex 9(PF₆) | Me₃tctpy, -Cl (on amine) | +1.10 (amine), +1.18 (Ru) | [2][3] |
Note: The electrochemical potentials are reported as the E₁/₂ value vs Ag/AgCl. Potentials vs ferrocene⁺/₀ can be estimated by subtracting 0.45 V.[2][3]
Experimental Protocols: A Closer Look at Cyclic Voltammetry
Cyclic voltammetry is a powerful and widely used technique for investigating the electrochemical behavior of redox-active species. A typical experimental setup and procedure are outlined below.
Step-by-Step Methodology for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or dichloromethane) is prepared. The supporting electrolyte is crucial for ensuring the conductivity of the solution.
-
Preparation of the Analyte Solution: A known concentration (typically in the millimolar range) of the substituted terpyridine or its metal complex is dissolved in the electrolyte solution.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[4]
-
Purging with Inert Gas: The solution is purged with an inert gas, such as argon or nitrogen, for several minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Data Acquisition: The potential of the working electrode is swept linearly with time from an initial potential to a final potential and then back again. The resulting current is measured and plotted against the applied potential, generating a cyclic voltammogram.
-
Data Analysis: The cyclic voltammogram provides information about the redox potentials (from the peak positions) and the reversibility of the electron transfer processes (from the peak separation and the ratio of peak currents).
Visualizing the Experimental Workflow and Substituent Effects
The following diagrams illustrate the experimental workflow for cyclic voltammetry and the conceptual effect of substituents on the energy levels of the terpyridine ligand.
Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.
Caption: Effect of Substituents on Terpyridine Molecular Orbital Energies.
Conclusion
The electrochemical behavior of substituted bis(pyridin-2-yl)pyridines is highly tunable through synthetic modification. Electron-donating groups generally make these compounds easier to oxidize, while electron-withdrawing groups have the opposite effect. This predictable structure-property relationship, quantifiable through techniques like cyclic voltammetry, allows for the rational design of terpyridine-based molecules with specific redox properties for a wide range of applications. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to harness the rich electrochemical versatility of this important class of ligands.
References
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A Comparative Guide to the Applications of 2,6-bis(6-bromopyridin-2-yl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry, the design and synthesis of ligands are paramount to the development of novel metal complexes with tailored electronic, optical, and catalytic properties. Among the vast family of N-heterocyclic ligands, terpyridine-type compounds have garnered significant attention due to their strong and versatile coordination to a wide range of metal ions. This guide provides an in-depth technical comparison of 2,6-bis(6-bromopyridin-2-yl)pyridine, a halogenated terpyridine analogue, with other relevant ligands. We will explore its synthesis, coordination chemistry, and potential applications, supported by experimental data to inform ligand selection for specific research and development goals.
Introduction to this compound: A Structurally Tunable Ligand
This compound is a tridentate ligand characterized by a central pyridine ring flanked by two 6-bromopyridin-2-yl moieties. The presence of bromine atoms at the 6 and 6'' positions offers a unique handle for post-synthetic modification via cross-coupling reactions, allowing for the facile introduction of a variety of functional groups. This structural tuneability is a key advantage, enabling the rational design of metal complexes with desired properties.
The strong chelating ability of the three pyridine nitrogen atoms leads to the formation of stable, often pseudo-octahedral, complexes with transition metal ions.[1] The electronic properties of the resulting complexes can be modulated by the nature of the metal center and any further substitutions on the ligand framework.
Synthesis of this compound and its Precursors
The synthesis of this compound typically involves the coupling of two equivalents of a 2-substituted-6-bromopyridine with a central pyridine core. A common precursor for this and other brominated pyridine ligands is 2,6-dibromopyridine.
Experimental Protocol: Synthesis of 2,6-Dibromopyridine
This protocol describes a method for synthesizing 2,6-dibromopyridine from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Sodium Bromide (NaBr)
-
40% Hydrobromic acid (HBr) aqueous solution
-
Diethyl ether
Procedure:
-
In a reaction vessel, combine 2,6-dichloropyridine (0.1 mol), sodium bromide (0.2 mol), and 40% hydrobromic acid aqueous solution (0.4 mol).
-
Heat the mixture to reflux at a temperature between 80-150 °C for 24 hours.
-
After the reaction is complete, cool the mixture and filter to obtain the crude product.
-
Refine the crude product by recrystallization from diethyl ether to yield the final product.
This method has been reported to achieve a yield of 66.4% with a purity of 98.5% as determined by HPLC.[2]
Comparative Analysis of Metal Complexes
The performance of this compound as a ligand is best understood by comparing the properties of its metal complexes with those of other terpyridine derivatives. The choice of ligand can significantly impact the electrochemical and photophysical properties of the resulting metal complex.
Electrochemical Properties
The electrochemical behavior of a metal complex, particularly its redox potentials, is crucial for applications in catalysis and molecular electronics. The electron-donating or -withdrawing nature of substituents on the terpyridine core directly influences these properties.
| Compound/Complex | Metal Ion | Redox Couple | E½ (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte |
| 4'-Chloro-2,2':6',2''-terpyridine | - | Ligand Reduction | -2.299 | Acetonitrile | 0.1 M TBAPF6 |
| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | - | Ligand Reduction | -2.677 | Acetonitrile | 0.1 M TBAPF6 |
| [Fe(tpy)₂]²⁺ | Fe(II) | Fe(III)/Fe(II) | +0.88 to +1.29 | Acetonitrile | 0.1 M NaClO₄ |
| [Co(tpy)₂]²⁺ | Co(II) | Co(III)/Co(II) | +0.13 | Acetonitrile | 0.1 M TBAPF6 |
Data sourced from[3]
The bromine atoms in this compound are electron-withdrawing, which is expected to make the reduction of the ligand more favorable (less negative potential) compared to unsubstituted terpyridine. This property can be exploited to tune the redox potential of the resulting metal complexes for specific catalytic cycles.
Photophysical Properties
The photophysical properties of metal complexes, such as their absorption and emission characteristics, are critical for applications in sensing, imaging, and organic light-emitting diodes (OLEDs). Ruthenium(II) and Iridium(III) complexes with terpyridine-type ligands are particularly well-studied in this regard.
The introduction of heavy atoms like bromine can influence the photophysical properties through the heavy-atom effect, which can enhance spin-orbit coupling and promote intersystem crossing. This can lead to increased phosphorescence quantum yields in some cases, a desirable feature for OLED applications.
Applications in Catalysis
Transition metal complexes are widely used as catalysts in a plethora of organic transformations. The ligand plays a crucial role in stabilizing the metal center and modulating its catalytic activity. Pyridine-based ligands, including terpyridines, have been successfully employed in various catalytic reactions.[5]
Cross-Coupling Reactions
Palladium complexes bearing pyridine-based ligands are effective precatalysts for Suzuki-Miyaura and Heck cross-coupling reactions.[6] The electronic properties of the ligand can influence the efficiency of the catalytic cycle. The electron-withdrawing nature of the bromo-substituents in this compound could potentially enhance the oxidative addition step in the catalytic cycle, a key step in many cross-coupling reactions.
Reductive Dehalogenation
Photoredox catalysis using transition metal complexes has emerged as a powerful tool in organic synthesis.[7] Ruthenium(II) polypyridyl complexes, for example, can be used to catalyze the reductive dehalogenation of phenacyl bromides.[7] The tuneable redox properties of complexes with this compound could be advantageous in designing photocatalysts with specific redox potentials for targeted transformations.
Alternative Ligands and Comparative Performance
While this compound offers the advantage of post-synthetic modification, other terpyridine derivatives and related N-heterocyclic ligands provide a range of electronic and steric properties.
-
Unsubstituted 2,2':6',2''-terpyridine (tpy): The parent ligand, extensively studied and provides a baseline for comparison.[2]
-
4'-Substituted Terpyridines: Introduction of electron-donating (e.g., ethoxy) or electron-withdrawing (e.g., chloro) groups at the 4'-position allows for fine-tuning of the electronic properties.[2]
-
2,6-bis(pyrazol-3-yl)pyridine: These ligands offer a different coordination environment and have been used to construct coordination polymers.[8]
-
2,6-bis(thiazol-2-yl)pyridine: The replacement of the outer pyridine rings with thiazole units alters the π-acceptor properties of the ligand.[9]
The choice of ligand will ultimately depend on the specific application and the desired properties of the metal complex. For applications requiring post-synthetic modification to build more complex architectures, the bromo-functionality of this compound is a distinct advantage.
Experimental Workflows
Synthesis of a Metal Complex
The following is a general procedure for the synthesis of a Ruthenium(II) polypyridyl complex, which can be adapted for this compound.
Materials:
-
Ru(bpy)₂(Cl)₂ (or other suitable Ruthenium precursor)
-
This compound
-
N,N'-Dimethylformamide (DMF)
-
Hexafluorophosphoric acid (HPF₆) solution (0.1 M aqueous)
-
Diethyl ether
Procedure:
-
Dissolve the Ruthenium precursor and the ligand in DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux and maintain for at least 1 hour, monitoring the reaction progress by TLC or another suitable method.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by adding a 0.1 M aqueous solution of HPF₆.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with diethyl ether and dry under vacuum.
Conclusion
This compound is a versatile terpyridine-type ligand that offers significant potential for the development of novel metal complexes. Its key feature is the presence of bromine atoms that allow for post-synthetic functionalization, providing a pathway to a wide array of derivatives with tailored properties. While direct experimental data for this specific ligand is emerging, comparisons with related structures indicate its promise in the fields of catalysis, materials science, and photophysics. Further research into the coordination chemistry and applications of this ligand and its derivatives is warranted to fully explore its potential.
References
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A Comparative Guide to the Confirmation of Reaction Products from 2,6-bis(6-bromopyridin-2-yl)pyridine
This guide provides a comprehensive analysis of common palladium-catalyzed cross-coupling reactions involving the versatile tridentate ligand precursor, 2,6-bis(6-bromopyridin-2-yl)pyridine. It is designed for researchers, scientists, and drug development professionals to facilitate the strategic selection of synthetic routes and to provide robust protocols for the confirmation of desired reaction products. This document moves beyond a simple recitation of procedures to explain the underlying principles and experimental choices, ensuring both scientific integrity and practical applicability.
Introduction: The Versatility of this compound in Terpyridine Synthesis
This compound is a key building block in the synthesis of functionalized 2,2':6',2''-terpyridine derivatives. Terpyridines are a critical class of tridentate ligands extensively used in coordination chemistry, materials science, and medicinal chemistry due to their strong chelating ability with a wide range of metal ions. The two bromine atoms on the terminal pyridine rings of this compound serve as reactive handles for the introduction of diverse functionalities through various cross-coupling reactions. This guide will focus on three of the most powerful and widely used palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
A primary challenge in the functionalization of this compound is the control of selectivity between mono- and di-substitution. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a pivotal role in steering the reaction towards the desired product. This guide will provide a comparative overview of these parameters and their impact on reaction outcomes.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is the first critical step. While several methods exist for the synthesis of bipyridine and terpyridine scaffolds, a common approach to this compound involves the coupling of 2-bromo-6-(tributylstannyl)pyridine with 2,6-dibromopyridine.
Comparative Analysis of Cross-Coupling Reactions
The subsequent sections will delve into the specifics of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing experimental data, detailed protocols, and a comparative analysis of their performance with substrates analogous to our topic compound. While direct comparative studies on this compound are limited in the literature, data from the closely related 2,6-dibromopyridine provides valuable insights into expected reactivity and optimal conditions.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a go-to choice for the arylation or vinylation of this compound.[2] The reaction typically involves the palladium-catalyzed coupling of the bromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a base.[3]
Key Considerations for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. For less reactive aryl bromides, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to facilitate the oxidative addition step.[4] For more reactive substrates, tetrakis(triphenylphosphine)palladium(0) can be effective.[4]
-
Base: A variety of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices. The strength and solubility of the base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2,6-Dibromopyridine
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid (1.1 equiv) | K₃PO₄ | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80 | [4] |
| Pd(PPh₃)₄ | Phenylboronic acid (2.5 equiv) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Di-arylated | >90 | [4] |
| PdCl₂(dppf) | Arylboronic acid | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
Experimental Protocol: Di-arylation of this compound via Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine this compound (1 equiv), the desired arylboronic acid (2.5 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Add K₂CO₃ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Confirmation of Reaction Products:
-
¹H NMR: Expect to see the disappearance of the signals corresponding to the protons on the brominated pyridine rings and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl groups.
-
¹³C NMR: Look for the upfield shift of the carbon atoms previously attached to bromine and the appearance of new signals for the aryl groups.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the mass of the di-arylated product.
DOT Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura di-arylation of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the terpyridine scaffold.[5] This reaction is particularly valuable in drug discovery and development, where the introduction of amine functionalities can significantly impact the pharmacological properties of a molecule.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand: The combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos-type ligands) is crucial for efficient C-N bond formation.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a commonly used base for this transformation.[7]
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are typically used.
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / (±)-BINAP | Cyclohexane-1,2-diamine | NaOt-Bu | Toluene | 80 | 60 | |
| Pd(OAc)₂ / dppp | N-methyl(phenyl)methanamine | NaOt-Bu | Toluene | Reflux | 90.7 | [7] |
| CuI/DMPAO | Various amines | K₂CO₃ | H₂O (microwave) | 118-200 | up to 93 | [8] |
Experimental Protocol: Di-amination of this compound via Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add this compound (1 equiv), Pd₂(dba)₃ (2 mol%), and (±)-BINAP (4 mol%) to an oven-dried Schlenk flask.
-
Add NaOt-Bu (2.8 equiv).
-
Seal the flask and remove it from the glovebox.
-
Add anhydrous, degassed toluene via syringe, followed by the desired amine (2.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Confirmation of Reaction Products:
-
¹H NMR: The disappearance of the signals for the protons on the brominated pyridine rings and the appearance of new signals corresponding to the amine protons and any new alkyl or aryl groups. Broadening of the N-H signals is common.[8]
-
¹³C NMR: An upfield shift for the carbons formerly bonded to bromine and new signals for the carbons of the introduced amine.
-
Mass Spectrometry: A molecular ion peak corresponding to the di-aminated product.
-
IR Spectroscopy: The appearance of N-H stretching bands in the region of 3300-3500 cm⁻¹ for primary or secondary amines.
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[9] This reaction allows for the introduction of linear, rigid alkynyl groups onto the terpyridine framework, which can be useful for extending conjugation or for further functionalization. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10]
Key Considerations for Sonogashira Coupling:
-
Catalyst System: A combination of a palladium(0) source, such as Pd(PPh₃)₄, and a copper(I) salt, typically CuI, is the classic catalyst system.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, although other solvents like THF or DMF can be used.
Table 3: Comparison of Reaction Conditions for Sonogashira Coupling of Bromopyridines
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Phenylacetylene | Et₃N | THF | RT | High | [11] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Terminal Alkynes | Et₃N | DMF | 100 | up to 96% | |
| Pd/DNA@MWCNTs / CuI | Phenylacetylene | Et₃N | EtOH/H₂O | 80 | High | [2] |
Experimental Protocol: Di-alkynylation of this compound via Sonogashira Coupling
-
To a degassed solution of this compound (1 equiv) in a mixture of THF and Et₃N (2:1 v/v), add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).
-
Degas the reaction mixture for a further 5 minutes.
-
Add the terminal alkyne (2.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Confirmation of Reaction Products:
-
¹H NMR: The disappearance of the signals for the protons on the brominated pyridine rings and the appearance of a singlet for the alkynyl proton (if the alkyne was terminal) or new signals for the substituent on the alkyne.
-
¹³C NMR: The appearance of two new signals in the range of 80-100 ppm for the alkyne carbons.
-
Mass Spectrometry: A molecular ion peak corresponding to the di-alkynylated product.
-
IR Spectroscopy: The presence of a C≡C stretching band around 2100-2260 cm⁻¹.
Alternative Synthetic Routes to Functionalized Terpyridines
While the functionalization of this compound is a powerful strategy, alternative methods exist for the synthesis of substituted terpyridines. The Kröhnke pyridine synthesis is a classical and widely used method that involves the condensation of two equivalents of a 2-acetylpyridine derivative with an aldehyde in the presence of a base and an ammonia source.[12] This one-pot approach can be advantageous for creating symmetrically substituted terpyridines.
Another alternative is the use of other dihalopyridines, such as 2,6-dichloropyridine, as the starting material. While chlorides are generally less reactive than bromides in cross-coupling reactions, advancements in catalyst systems have made their use more feasible, often at a lower cost.
Conclusion
The confirmation of reaction products from this compound relies on a systematic approach involving the careful selection of reaction conditions and thorough analytical characterization. This guide has provided a comparative overview of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, highlighting the key parameters that influence their outcomes. By understanding the principles behind these transformations and utilizing the provided protocols and characterization guidelines, researchers can confidently synthesize and confirm a wide array of novel terpyridine derivatives for various applications in science and medicine. The provided experimental details, drawn from analogous systems, serve as a strong starting point for the development of robust and reproducible synthetic procedures.
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromopyridine. Benchchem. Accessed January 2024.
- Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diamin
- A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines - Supporting Information. Pfizer Global Research & Development.
- Convenient One‐Pot Procedures for the Synthesis of 2,2′:6′,2″‐Terpyridine.
- A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions. Benchchem. Accessed January 2024.
- 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum. ChemicalBook.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem. Accessed January 2024.
- A direct route to 6,6'-disubstituted-2,2'-bipyridines by double Diels-Alder/retro Diels-Alder reaction of 5,5'-bi-1,2,4-triazines. PubMed.
- A Direct Route to 6,6'-Disubstituted-2,2'-Bipyridines by Double Diels-Alder/retro Diels-Alder Reaction of 5,5'-bi-1,2,4-Triazines. MDPI.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
- Synthesis of Terpyridines: Simple Reactions—Wh
- Supporting Inform
- 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules.
- Application Note: Characterization of 4-Bromopyridine-2,6-dicarbohydrazide using NMR Spectroscopy. Benchchem.
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amin
- 2,6-Bis(bromomethyl)pyridine.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University.
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry.
- Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Boryl
- 2,6-Dichloropyridine: A Comparative Guide to its Efficacy in Cross-Coupling Reactions. Benchchem.
- 2,6-Bis(bromomethyl)pyridine. PMC - NIH.
- Synthesis of Terpyridines: Simple Reactions—Wh
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-bis(6-bromopyridin-2-yl)pyridine
This document provides an in-depth, procedural guide for the safe and compliant disposal of 2,6-bis(6-bromopyridin-2-yl)pyridine. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including their safe decommissioning. This guide is structured to provide not just a set of instructions, but a framework of understanding, ensuring that safety and environmental stewardship are integral parts of our scientific practice.
Hazard Assessment and Waste Profile
This compound is a halogenated heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, its structural components—a pyridine core and bromine substituents—provide a strong basis for hazard assessment. Structurally related compounds, such as 2,6-Dibromopyridine, are classified as fatal if swallowed, causing serious skin and eye irritation, and potential respiratory irritation.[1][2] Therefore, this compound must be handled with the presumption of similar toxicity and treated as hazardous chemical waste .
The presence of bromine atoms classifies this compound as a halogenated organic waste .[3] This is the single most critical determination for its disposal, as halogenated waste streams require specific treatment processes, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts like dioxins and furans.[4][5]
Immediate Safety & Handling Protocols
Before any waste is generated, a proactive safety posture is essential. All handling of this compound, whether in pure form or in solution, must occur within a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[6][7]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling the compound and its waste. The purpose of each is to create a barrier against the primary routes of exposure—inhalation, ingestion, and skin/eye contact.
| PPE Item | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). | Prevents dermal absorption, a common exposure route for pyridine derivatives.[8][9] Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Safety glasses with side-shields or, preferably, chemical splash goggles. | Protects eyes from accidental splashes of solutions or contact with solid particles, which can cause serious irritation.[1] |
| Body Protection | Standard laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not required if handled exclusively within a functioning chemical fume hood. | A fume hood provides primary respiratory protection by containing vapors at the source.[6] |
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures regulatory compliance and safety from the point of generation to final disposal.
Waste Identification and Segregation
This is the foundational step. Mis-segregation can lead to dangerous chemical reactions, compromise an entire waste stream, and significantly increase disposal costs.[5]
-
Primary Waste Stream : All materials containing this compound must be collected as Halogenated Organic Waste .[3][10]
-
Segregation Mandate : DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes). Even trace amounts of halogenated compounds require the entire container to be disposed of via the more expensive and complex halogenated waste route.[5][11]
-
Incompatible Materials : Keep this waste stream separate from the materials listed in the table below to prevent hazardous reactions.
| Incompatible Waste Classes | Examples | Rationale for Segregation |
| Strong Acids | Nitric Acid, Sulfuric Acid | Risk of vigorous, exothermic reactions. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can cause decomposition or violent reactions. |
| Strong Oxidizing Agents | Peroxides, Perchlorates, Bleach | Potential for fire or explosion. Halogenated solvents can react to produce toxic gases.[6] |
| Reactive Metals | Sodium, Potassium, Magnesium | Can cause violent reactions. |
Waste Container Selection and Management
-
Container Type : Use only designated, compatible hazardous waste containers. High-Density Polyethylene (HDPE) carboys or glass bottles are standard.[6][12] Ensure the container is in good condition with a secure, vapor-tight screw cap.[10]
-
Venting : For processes where gas generation is possible, a vented cap may be necessary. Consult with your institution's Environmental Health and Safety (EHS) department.
-
Container Management : Keep the waste container closed at all times except when actively adding waste.[10][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Store the container in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of waste generation.[11][13]
Labeling Requirements
Proper labeling is a regulatory necessity and a critical safety communication tool. As soon as the first drop of waste is added, the container must be labeled.[10]
The label must include:
-
The full chemical name(s) of the contents: "Waste this compound ". List all constituents if it is a mixed waste stream. Do not use abbreviations or chemical formulas.[10]
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of first accumulation.
On-Site Accumulation and Disposal
-
Storage : Store the labeled, sealed container in secondary containment (such as a plastic tub) to contain any potential leaks.[6]
-
Disposal Request : Once the container is full or waste is no longer being added, submit a chemical waste collection request to your institution's EHS department. They will arrange for pickup by a licensed hazardous waste contractor.[13]
The following diagram outlines the complete disposal workflow.
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A Senior Application Scientist's Guide to Handling 2,6-bis(6-bromopyridin-2-yl)pyridine: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel compounds is foundational to scientific progress. However, innovation must be paired with an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of 2,6-bis(6-bromopyridin-2-yl)pyridine, a halogenated pyridine derivative. The protocols outlined here are designed to establish a self-validating system of safety, ensuring the protection of all laboratory personnel.
At-a-Glance Hazard Profile
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure, featuring a pyridine core and bromo-substituents, allows us to extrapolate a reliable hazard profile from analogous compounds like 2,6-Dibromopyridine and 2-Bromopyridine. The primary hazards are significant and demand rigorous control measures.[1][2][3]
-
Acute Toxicity: High acute toxicity is expected. Analogous compounds are fatal or toxic if swallowed and can be fatal in contact with skin.[1][4]
-
Skin Corrosion/Irritation: Causes skin irritation.[1] Prolonged contact may lead to severe irritation or chemical burns.
-
Eye Damage/Irritation: Causes serious eye irritation, with the potential for severe damage if contact occurs.[3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]
Given this profile, all handling of this compound must be governed by a thorough risk assessment and the stringent application of engineering and personal protective controls.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety protocols in the established hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution: In a research context, eliminating the compound isn't feasible. Substitution with a less hazardous alternative should be considered if scientifically viable.
-
Engineering Controls: This is the most critical and effective layer of protection for handling potent compounds. All work with this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] The fume hood also provides a physical barrier against splashes and spills.
-
Administrative Controls: These are the standard operating procedures (SOPs) and training that dictate safe work practices. This includes developing a lab-specific Chemical Hygiene Plan (CHP) as required by OSHA (29 CFR 1910.1450).[7][8] All personnel must be trained on the specific hazards and handling procedures for this compound before work begins.[9]
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical hazard. It is essential but should never be the sole means of protection. The following sections detail the mandatory PPE for handling this compound.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and based on the specific task being performed. The following are the minimum requirements for any operation involving this compound.
Eye and Face Protection
Due to the risk of serious eye irritation, robust protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[10] Safety glasses do not provide adequate protection from splashes and are insufficient.
-
Enhanced Precaution: When handling larger quantities (>1 liter of a solution) or performing operations with a higher risk of splashing (e.g., transfers, filtrations), a full-face shield must be worn in addition to chemical splash goggles.[10][11] The face shield protects the entire face from direct contact.
Hand Protection
Analogous brominated pyridines can be fatal upon skin contact, making proper glove selection and use paramount.[4]
-
Glove Selection: There is no single glove material that provides universal protection. For pyridine and related compounds, nitrile gloves are commonly recommended for incidental contact.[5][12] However, for prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be necessary.[6] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times.
-
Protocol:
-
Donning: Always inspect gloves for tears or punctures before use.
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a buffer; if the outer glove is contaminated, it can be removed without exposing the skin.
-
Changing Gloves: Change gloves immediately if you suspect contamination. Never touch "clean" surfaces like doorknobs, keyboards, or notebooks with gloved hands.
-
Doffing: Remove gloves carefully, avoiding contact between the contaminated outer surface and your skin. Dispose of them immediately in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][13]
-
Body Protection
-
A flame-resistant lab coat is mandatory.[10] It should be fully buttoned with the sleeves rolled down to provide maximum coverage.
-
Ensure that legs and feet are fully covered. Open-toed shoes are strictly prohibited in the laboratory.[10]
-
For large-scale operations or situations with a high risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.[14]
Respiratory Protection
All work should be conducted in a chemical fume hood to minimize inhalation risk.[15]
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required.
-
Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.[6] A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[2][16]
Scenario-Based PPE Selection
The required level of PPE can vary based on the specific laboratory operation. The following table provides guidance for common scenarios.
| Task/Operation | Potential Exposure Risk | Minimum Required PPE | Enhanced Precautions |
| Weighing Solid Compound | High (Inhalation of fine particles, skin contact) | Double nitrile gloves, chemical splash goggles, lab coat. | Work within a fume hood or a ventilated balance enclosure. |
| Preparing Solutions | Medium (Splashes, skin/eye contact) | Double nitrile gloves, chemical splash goggles, lab coat. | Add a face shield when working with volumes >1L. Prepare solutions in the fume hood. |
| Running Reactions/Workup | Medium to High (Splashes, vapor release) | Double nitrile gloves, chemical splash goggles, face shield, lab coat. | All operations must be conducted in a chemical fume hood. |
| Small Spill Cleanup (<100 mL) | High (Direct contact, inhalation) | Butyl rubber gloves over nitrile, chemical splash goggles, face shield, lab coat. | Refer to the spill response protocol. A respirator may be necessary.[6] |
Operational and Disposal Plans
Emergency Spill Response
A clear, posted spill response plan is essential.
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or you feel unwell, evacuate the area and call emergency services.
-
Containment (for small spills only): If the spill is minor and you are trained to handle it, don appropriate PPE (including a respirator if necessary).[6]
-
Absorption: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collection: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.
Waste Disposal
All waste containing this compound, whether solid, liquid, or contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed, and compatible containers.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Visual Workflow: PPE Selection for Handling this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
